Titanium nitrate
Description
Properties
CAS No. |
22465-17-4 |
|---|---|
Molecular Formula |
Ti(NO3)4 N4O12Ti |
Molecular Weight |
295.89 g/mol |
IUPAC Name |
titanium(4+);tetranitrate |
InChI |
InChI=1S/4NO3.Ti/c4*2-1(3)4;/q4*-1;+4 |
InChI Key |
QDZRBIRIPNZRSG-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ti+4] |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Titanium (IV) Nitrate: Chemical Formula, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of titanium (IV) nitrate (B79036), a volatile binary transition metal nitrate. It details the chemical formula, molecular structure, and key physicochemical properties of both its anhydrous and hydrated forms. This document includes detailed experimental protocols for the synthesis and characterization of anhydrous titanium (IV) nitrate. Quantitative data is presented in structured tables for ease of reference. Additionally, key reaction pathways are visualized using diagrams to facilitate a deeper understanding of the compound's chemical behavior.
Chemical Formula and Structure
Titanium (IV) nitrate, also known as titanium tetranitrate, is an inorganic compound with the chemical formula Ti(NO₃)₄ .[1][2] It exists in both anhydrous and hydrated forms. The anhydrous form is a colorless, diamagnetic solid that readily sublimes.[2] Hydrated titanium nitrate can be produced by dissolving titanium compounds in nitric acid.[2]
The structure of anhydrous titanium (IV) nitrate has been determined by X-ray crystallography. It crystallizes in the monoclinic system with the space group P2₁/c.[3][4] The molecule exhibits D₂d symmetry, with the central titanium atom coordinated to four bidentate nitrate ligands. This arrangement results in a flattened tetrahedral geometry around the titanium atom.[3]
The nitrate groups in the Ti(NO₃)₄ molecule show two distinct N-O bond distances. The bonds adjacent to the titanium atom have an average length of 1.292 Å, while the terminal N-O bonds are shorter, with an average length of 1.185 Å.[3]
Physicochemical and Crystallographic Data
A summary of the key quantitative data for anhydrous titanium (IV) nitrate is presented in the table below for easy comparison and reference.
| Property | Value | Reference |
| Chemical Formula | Ti(NO₃)₄ | [1][2] |
| Molar Mass | 295.8866 g/mol | [2] |
| Appearance | Colorless, volatile solid | [2] |
| Melting Point | 58 °C | [2] |
| Crystal System | Monoclinic | [2][3] |
| Space Group | P2₁/c | [2][3] |
| Lattice Constants | a = 7.80 Å, b = 13.57 Å, c = 10.34 Å, β = 125.0° | [2][3] |
| Coordination Geometry | Flattened tetrahedral | [2] |
| N-O Bond Distance (coordinated) | 1.292 Å | [3] |
| N-O Bond Distance (terminal) | 1.185 Å | [3] |
| Infrared Absorption (N-O mode) | 1635 cm⁻¹ | [2] |
Experimental Protocols
Synthesis of Anhydrous Titanium (IV) Nitrate
The primary method for the synthesis of anhydrous titanium (IV) nitrate involves the nitration of titanium tetrachloride (TiCl₄) with dinitrogen pentoxide (N₂O₅).[1][2]
Reaction:
TiCl₄ + 4 N₂O₅ → Ti(NO₃)₄ + 4 ClNO₂
Detailed Protocol:
-
Preparation of Reactants:
-
Titanium tetrachloride (TiCl₄) should be freshly distilled to remove impurities.
-
Dinitrogen pentoxide (N₂O₅) can be prepared by the dehydration of nitric acid with phosphorus pentoxide. Extreme caution should be exercised as N₂O₅ is a powerful oxidizer and is explosive.
-
-
Reaction Setup:
-
The reaction must be carried out under anhydrous conditions in a dry glass apparatus, preferably under an inert atmosphere (e.g., dry nitrogen or argon).
-
A solution of dinitrogen pentoxide in a suitable anhydrous solvent, such as carbon tetrachloride, is prepared in a reaction vessel equipped with a magnetic stirrer and a dropping funnel. The vessel should be cooled in an ice-salt bath.
-
-
Reaction Procedure:
-
A solution of titanium tetrachloride in the same anhydrous solvent is added dropwise from the dropping funnel to the cooled and stirred solution of dinitrogen pentoxide.
-
The reaction is exothermic and the addition rate should be controlled to maintain the temperature of the reaction mixture below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for several hours at low temperature to ensure complete reaction.
-
-
Isolation and Purification:
-
The solvent and the volatile byproduct, nitryl chloride (ClNO₂), are removed under vacuum at low temperature.
-
The resulting solid, anhydrous titanium (IV) nitrate, can be purified by vacuum sublimation.
-
Characterization of Titanium (IV) Nitrate
Infrared (IR) Spectroscopy:
-
Methodology: A small sample of the synthesized titanium (IV) nitrate is prepared as a Nujol mull or in a suitable non-polar solvent and its infrared spectrum is recorded using an FTIR spectrometer.
-
Expected Results: The IR spectrum is expected to show a strong absorption band around 1635 cm⁻¹, which is characteristic of the N-O vibrational mode in the bidentate nitrate ligands.[2]
X-ray Crystallography:
-
Methodology: Single crystals of anhydrous titanium (IV) nitrate suitable for X-ray diffraction can be grown by slow sublimation. The crystal structure is then determined using a single-crystal X-ray diffractometer.
-
Expected Results: The crystallographic data should be consistent with a monoclinic crystal system, space group P2₁/c, and the lattice parameters provided in the data table above. The analysis will confirm the molecular structure with a central titanium atom coordinated to four bidentate nitrate groups.[3]
Reaction Pathways and Visualizations
Synthesis of Anhydrous Titanium (IV) Nitrate
The synthesis of anhydrous titanium (IV) nitrate proceeds through the reaction of titanium tetrachloride with an excess of dinitrogen pentoxide.
Thermal Decomposition of Titanium (IV) Nitrate
Upon heating, anhydrous titanium (IV) nitrate decomposes to form titanium dioxide and nitrogen dioxide.[1]
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. Titanium(IV) nitrate - Wikipedia [en.wikipedia.org]
- 3. The crystal structures of anhydrous nitrates and their complexes. Part III. Titanium(IV) nitrate - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. Crystallography Open Database: Search results [qiserver.ugr.es]
A Comprehensive Technical Guide to the Physical and Chemical Properties of Titanium Nitrate and Related Compounds
This technical guide provides an in-depth analysis of the physical and chemical properties of titanium nitrate (B79036), with a clear distinction between the inorganic salt, Titanium(IV) Nitrate, and the highly stable ceramic material, Titanium Nitride. This document is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and potential applications of titanium-based compounds.
Titanium(IV) Nitrate: The Inorganic Salt
Titanium(IV) nitrate, with the chemical formula Ti(NO₃)₄, is a volatile, colorless, and diamagnetic solid.[1] It is a notable example of a binary transition metal nitrate due to its volatility.[1] This compound is highly reactive and hygroscopic.[1]
Physical and Chemical Properties
The quantitative properties of Titanium(IV) Nitrate are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | Ti(NO₃)₄ | [1] |
| Molar Mass | 295.8866 g/mol | [1] |
| Appearance | White volatile solid | [1] |
| Density | 2.192 g/cm³ | [1] |
| Melting Point | 58 °C (331 K) | [1] |
| Boiling Point | Decomposes | [1] |
| Solubility in Water | Reacts | [1] |
| Solubility in other solvents | Soluble in SiCl₄ and CCl₄ | [1] |
| Crystal Structure | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| Coordination Geometry | 8 | [1] |
Reactivity and Stability
Titanium(IV) nitrate is a highly reactive and hygroscopic compound that converts to ill-defined hydrates upon exposure to moisture.[1] The anhydrous form is reactive towards hydrocarbons.[1] Thermally, it decomposes to form titanium dioxide (TiO₂).[1]
Experimental Protocol: Synthesis of Titanium(IV) Nitrate
The synthesis of anhydrous Titanium(IV) nitrate is typically achieved through the nitration of titanium tetrachloride (TiCl₄).[1]
Objective: To synthesize anhydrous Titanium(IV) Nitrate.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Dinitrogen pentoxide (N₂O₅) or Chlorine nitrate (ClNO₃)
-
Anhydrous, non-polar solvent (e.g., carbon tetrachloride)
-
Reaction vessel equipped with a stirring mechanism and an inert atmosphere inlet (e.g., Schlenk line)
-
Filtration apparatus
Procedure:
-
Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of TiCl₄ and the product.
-
Dissolve Titanium tetrachloride (TiCl₄) in a suitable anhydrous, non-polar solvent within the reaction vessel.
-
Cool the solution to a low temperature (e.g., using an ice bath or cryostat) to control the reaction rate.
-
Slowly add a stoichiometric amount of the nitrating agent (dinitrogen pentoxide or chlorine nitrate) to the cooled TiCl₄ solution with constant stirring. The reaction is as follows: TiCl₄ + 4 N₂O₅ → Ti(NO₃)₄ + 4 ClNO₂[1]
-
Allow the reaction to proceed for a specified time until the formation of the solid product is complete.
-
Isolate the solid Ti(NO₃)₄ product by filtration under an inert atmosphere.
-
Wash the product with a small amount of cold, anhydrous solvent to remove any unreacted starting materials or byproducts.
-
Dry the final product under a vacuum to remove any residual solvent. The resulting product is a white, volatile solid.[1]
Titanium Nitride: The Ceramic Material
Titanium Nitride (TiN) is an extremely hard, biocompatible, and chemically stable ceramic material.[2][3] It is often used as a coating on medical implants, cutting tools, and in microelectronics due to its excellent wear resistance, corrosion resistance, and gold-like appearance.[3][4][5]
Physical and Chemical Properties
The key properties of Titanium Nitride are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | TiN | [2] |
| Molar Mass | 61.874 g/mol | [2] |
| Appearance | Brown powder, gold-colored coating | [2] |
| Density | 5.21 - 5.24 g/cm³ | [2][3][5] |
| Melting Point | 2,930 - 2,950 °C | [2][5][6] |
| Hardness (Vickers) | 1800–2500 HV | [2][3] |
| Modulus of Elasticity | 550±50 GPa | [2] |
| Thermal Conductivity | 29 - 30 W/(m·K) | [2][3] |
| Thermal Expansion Coefficient | 9.35 × 10⁻⁶ K⁻¹ | [2] |
| Electrical Resistivity | 25 µΩ·cm | [6] |
| Solubility in water | Insoluble | [2] |
| Solubility in other solvents | Soluble in boiling aqua regia | [5] |
| Crystal Structure | Face-centered cubic (NaCl-type) | [2][6] |
Chemical Stability and Biocompatibility
Titanium Nitride exhibits high chemical stability and is resistant to attack by most acids at room temperature, although it can be slowly attacked by hot, concentrated acid solutions.[2][5] It begins to oxidize in air at approximately 800°C.[2] TiN is considered non-toxic and biocompatible, meeting FDA guidelines for use in medical and surgical devices, including implants.[6][7] Its biocompatibility makes it suitable for coating medical instruments and implants to improve their wear resistance and reduce corrosion in the physiological environment.[3]
Experimental Protocols: Synthesis and Characterization of TiN
Titanium Nitride can be synthesized via several methods, each offering different advantages in terms of film quality, deposition temperature, and cost.[8]
A. Synthesis Methods Overview:
-
Physical Vapor Deposition (PVD): This is a common method for creating thin TiN coatings. It involves the bombardment of a solid titanium target with high-energy ions in a vacuum chamber containing nitrogen gas. The sputtered titanium atoms react with nitrogen and deposit onto a substrate as a thin TiN film.
-
Chemical Vapor Deposition (CVD): This method involves the chemical reaction of volatile precursors at elevated temperatures. A typical process uses titanium tetrachloride (TiCl₄), nitrogen (N₂), and hydrogen (H₂) as reactants. The substrate is heated, and the gases react at the surface to form a TiN coating.[9]
-
Sol-Gel Method: This technique involves the creation of a sol (a colloidal solution of solid particles) that is then gelled to form a network. For TiN synthesis, a titanium alkoxide precursor is often used with urea (B33335) as a nitrogen source. The resulting gel is then heat-treated to form TiN.[8]
-
Hydrothermal/Solvothermal Synthesis: These methods involve chemical reactions in aqueous or organic solvents, respectively, under high temperature and pressure to produce TiN nanomaterials.[9]
B. Characterization Methods: The structure, composition, and morphology of synthesized TiN are typically characterized using a suite of analytical techniques:
-
X-ray Diffraction (XRD): Used to determine the crystal structure and phase composition of the material. Grazing Incidence XRD (GIXRD) is particularly useful for analyzing thin films.[4][10]
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology and microstructure.[10]
-
Transmission Electron Microscopy (TEM): Used to observe the size, shape, and internal structure of nanoparticles.[8][11]
-
Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM or TEM, EDX is used for elemental analysis to confirm the presence and ratio of titanium and nitrogen.[10]
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine the chemical states and elemental composition of the material's surface.[8]
Experimental Workflow for TiN Nanoparticle Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of titanium nitride nanoparticles.
Caption: Workflow for TiN nanoparticle synthesis and characterization.
Applications in Drug Development and Medicine
While Titanium(IV) nitrate's high reactivity limits its direct biomedical applications, titanium compounds, particularly titanium nitride and titanium dioxide (TiO₂), are of significant interest to the medical and drug development fields.
-
Medical Implants and Devices: The hardness, corrosion resistance, and biocompatibility of TiN make it an ideal coating for medical implants (e.g., hip replacements, dental implants) and surgical tools to enhance their longevity and performance.[3][7]
-
Photothermal Therapy (PTT): Plasmonic titanium nitride nanoparticles have shown high potential for photothermal anticancer and antibacterial therapies.[12] These nanoparticles can efficiently convert near-infrared (NIR) light into heat, enabling the targeted destruction of cancer cells or bacteria.[12]
-
Drug Delivery: Titanium dioxide (TiO₂) nanoparticles have been investigated as carriers for drug delivery.[13] Their surface can be functionalized to attach drug molecules, and their properties can enhance selective accumulation in diseased tissues.[13]
Nitrate Signaling Pathways
The query for signaling pathways related to "titanium nitrate" did not yield results for the compound itself. The available scientific literature on nitrate signaling focuses on the nitrate ion (NO₃⁻) as a crucial signaling molecule in plants, such as Arabidopsis thaliana.[14] This pathway is fundamental to how plants sense and respond to nitrogen availability in the soil, which in turn regulates their growth and development.[14]
The key component in this pathway is the NRT1.1 "transceptor," a protein that both transports nitrate and acts as a sensor.[14][15] When NRT1.1 senses nitrate, it initiates a downstream signaling cascade that involves second messengers like calcium (Ca²⁺) and subsequent changes in gene expression related to nitrate transport and assimilation.[14][15]
The diagram below outlines this plant-based nitrate signaling pathway.
Caption: Simplified diagram of the NRT1.1-mediated nitrate signaling pathway in plants.
References
- 1. Titanium(IV) nitrate - Wikipedia [en.wikipedia.org]
- 2. Titanium nitride - Wikipedia [en.wikipedia.org]
- 3. Properties and Applications of Titanium Nitride丨TiN - Harbor Semiconductor [nanofab.com.cn]
- 4. torontech.com [torontech.com]
- 5. TITANIUM NITRIDE | 25583-20-4 [chemicalbook.com]
- 6. tomoevalveusa.com [tomoevalveusa.com]
- 7. Titanium Nitride Overview: Properties, Production, and Uses [sputtertargets.net]
- 8. Synthesis and Characterization of Titanium Nitride–Carbon Composites and Their Use in Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Titanium nitride (TiN) as a promising alternative to plasmonic metals: a comprehensive review of synthesis and applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00965C [pubs.rsc.org]
- 10. archive.sciendo.com [archive.sciendo.com]
- 11. Synthesis and characterisation of titanium nitride based nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Scientists demonstrate the effect of titanium nitride nanoparticles on anticancer and antibacterial therapy – Regional Centre of Advanced Technologies and Materials [rcptm.com]
- 13. Titanium Dioxide Nanoparticles: Prospects and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitrate Signaling, Functions, and Regulation of Root System Architecture: Insights from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitrate signaling and early responses in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Anhydrous Titanium Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and handling of anhydrous titanium nitrate (B79036), a highly reactive and volatile inorganic compound. The information is compiled from various scientific sources to assist researchers in its safe and effective preparation and use.
Introduction
Anhydrous titanium nitrate, with the chemical formula Ti(NO₃)₄, is a unique volatile binary transition metal nitrate.[1] It exists as a colorless, diamagnetic solid that readily sublimes.[1] Its high reactivity and powerful oxidizing nature make it a compound of interest in various chemical syntheses, although its instability and hygroscopic nature present significant handling challenges.[1][2] This guide focuses on the primary method for its synthesis, which involves the nitration of titanium(IV) chloride with dinitrogen pentoxide.
Synthesis of Anhydrous this compound
The most established method for the synthesis of anhydrous this compound is the reaction of titanium(IV) chloride (TiCl₄) with dinitrogen pentoxide (N₂O₅).[1][2] It is crucial to note that hydrated this compound, which can be formed by dissolving titanium metal or its compounds in nitric acid, cannot be dehydrated to the anhydrous form as it readily decomposes upon heating.[2]
Core Reaction
The fundamental chemical equation for the synthesis is:
TiCl₄ + 4 N₂O₅ → Ti(NO₃)₄ + 4 ClNO₂[2]
This reaction is typically carried out in a non-polar solvent, as anhydrous this compound is soluble in solvents like carbon tetrachloride.[1][2]
Experimental Protocol
A detailed experimental protocol for the synthesis of anhydrous this compound requires careful handling of air- and moisture-sensitive reagents. The following procedure is a synthesized protocol based on available literature. All manipulations should be performed using Schlenk line techniques under an inert atmosphere (e.g., dry nitrogen or argon).
2.2.1. Preparation of Dinitrogen Pentoxide (N₂O₅)
Dinitrogen pentoxide is a powerful nitrating agent and must be prepared fresh or purified before use. A common laboratory synthesis involves the dehydration of nitric acid (HNO₃) with phosphorus pentoxide (P₄O₁₀).
-
Reaction: P₄O₁₀ + 12 HNO₃ → 4 H₃PO₄ + 6 N₂O₅
-
Procedure: In a flamed-dried Schlenk flask equipped with a magnetic stir bar, place phosphorus pentoxide. Cool the flask in an ice bath and slowly add fuming nitric acid dropwise with vigorous stirring. The dinitrogen pentoxide can be isolated by sublimation.
2.2.2. Synthesis of Anhydrous this compound
-
Apparatus: A multi-necked, flame-dried Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a bubbler is required.
-
Procedure:
-
Under a positive pressure of inert gas, charge the Schlenk flask with a solution of freshly distilled titanium(IV) chloride in a dry, non-polar solvent (e.g., carbon tetrachloride).
-
Cool the reaction mixture to a low temperature (e.g., -78 °C using a dry ice/acetone bath).
-
In a separate Schlenk flask, prepare a solution of dinitrogen pentoxide in the same dry, non-polar solvent.
-
Transfer the dinitrogen pentoxide solution to the dropping funnel.
-
Add the dinitrogen pentoxide solution dropwise to the stirred titanium(IV) chloride solution over an extended period. The reaction is exothermic and the temperature should be carefully controlled.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
The product, anhydrous this compound, will precipitate as a white solid.
-
2.2.3. Purification
Anhydrous this compound is volatile and can be purified by sublimation under vacuum.
-
Procedure:
-
Remove the solvent from the reaction mixture under reduced pressure.
-
Gently heat the remaining solid under high vacuum. The anhydrous this compound will sublime and can be collected on a cold finger or in a cooler part of the apparatus.
-
Logical Relationship of Synthesis Steps
Caption: Workflow for the synthesis of anhydrous this compound.
Quantitative Data
Due to the challenges in handling anhydrous this compound, detailed quantitative data in the literature is scarce. The following table summarizes the available information.
| Parameter | Value | Reference |
| Molar Mass | 295.88 g/mol | [1] |
| Melting Point | 58.5 °C | [2] |
| Appearance | Colorless, volatile solid | [1][2] |
| Solubility (non-polar) | Soluble in CCl₄ | [1][2] |
| Infrared Absorption (N-O) | Strong peak at 1635 cm⁻¹ | [1] |
Experimental Workflow Diagram
The following diagram illustrates the key steps and considerations in the experimental setup for the synthesis of anhydrous this compound.
Caption: Key stages in the experimental workflow for synthesis.
Hazards and Safety Precautions
Anhydrous this compound is a powerful oxidizer and is highly reactive.[2] It is also hygroscopic and reacts with water.[1] Therefore, strict safety precautions must be followed.
-
Handling: All manipulations must be carried out in a well-ventilated fume hood or a glovebox under an inert atmosphere. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store anhydrous this compound in a tightly sealed container under an inert atmosphere in a cool, dry place away from combustible materials.
-
Reactivity: Avoid contact with organic materials, as it can react violently.[2] It is also sensitive to moisture and will decompose.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Small amounts can be carefully decomposed by slow addition to a large volume of water, followed by neutralization.
Signaling Pathway (Reaction Mechanism)
The reaction between titanium(IV) chloride and dinitrogen pentoxide is a ligand exchange reaction. The chloride ligands on the titanium center are replaced by nitrate ligands from dinitrogen pentoxide.
Caption: Simplified reaction pathway for the formation of Ti(NO₃)₄.
Conclusion
The synthesis of anhydrous this compound is a challenging yet important procedure for accessing a highly reactive nitrating and oxidizing agent. The primary route via the reaction of titanium(IV) chloride and dinitrogen pentoxide requires stringent anhydrous and inert atmosphere techniques. This guide provides a foundational understanding of the synthesis, handling, and properties of this compound to aid researchers in their scientific endeavors. Further research to develop alternative, safer, and more scalable synthetic routes would be a valuable contribution to the field.
References
A Comprehensive Technical Guide to the Preparation of Hydrated Titanium Nitrate Solutions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the primary methods for preparing hydrated titanium nitrate (B79036) solutions. The information is curated for professionals in research, scientific, and drug development fields, with a focus on experimental protocols, quantitative data, and clear visualizations of the synthetic pathways.
Introduction to Hydrated Titanium Nitrate
Hydrated this compound, often existing as titanyl nitrate, TiO(NO₃)₂, in aqueous solutions, is a valuable precursor in the synthesis of various titanium-based materials, including catalysts, advanced ceramics, and functional coatings. Its aqueous nature makes it particularly suitable for sol-gel processes and other solution-based synthetic routes. The titanium(IV) ion (Ti⁴⁺) is highly prone to hydrolysis in aqueous environments, leading to the formation of various hydrolyzed species and oxo-clusters. The presence of nitrate ions in the solution can influence the stability and reactivity of these titanium species. Understanding and controlling the preparation of hydrated this compound solutions is therefore crucial for the reproducible synthesis of high-quality titanium-containing materials.
Core Preparation Methodologies
There are three principal methods for the preparation of hydrated this compound solutions, each with its own set of advantages and challenges.
From Titanium Tetrachloride (TiCl₄)
This method involves the reaction of titanium tetrachloride, a volatile and highly reactive liquid, with a nitrating agent, typically nitric acid. The reaction is vigorous and requires careful control of the reaction conditions to manage the exothermic nature and the evolution of corrosive gases. A key advantage of this method is the high reactivity of the precursor, which can lead to a more complete reaction. A significant challenge is the potential for chloride contamination in the final product.
Experimental Protocol:
A patented method describes the preparation of low-chloride aqueous solutions of titanyl nitrate.[1]
-
Reaction Setup: A reaction vessel made of an inert material (e.g., glass or enamel-coated metal) equipped with inlet and outlet ports, a gas extraction system, and a stirring mechanism is required.[1]
-
Reactants:
-
Titanium tetrachloride (TiCl₄) or an aqueous solution of titanyl chloride (TiOCl₂). The use of titanyl chloride is often preferred due to its easier handling.[1]
-
Fuming nitric acid (HNO₃).[1]
-
(Optional) Hydrogen peroxide (H₂O₂) (20-70% by weight) to facilitate the oxidation of chloride to chlorine gas.[1]
-
-
Procedure:
-
Introduce the titanium precursor (e.g., an approximately 60% by weight aqueous solution of titanyl chloride) into the reaction vessel.[1]
-
Slowly add fuming nitric acid to the vessel over a period of several hours while stirring. For example, 34 kg of fuming nitric acid can be added over 6 hours.[1]
-
If using hydrogen peroxide, meter it in portions after the nitric acid addition, ensuring the temperature does not exceed 40°C. For instance, 9.4 kg of 30% by weight H₂O₂ can be added over 6 hours.[1]
-
Continuously extract the chlorine and nitrous gases formed during the reaction.[1]
-
Allow the reaction to proceed for an extended period (e.g., 12 hours) until the solution maintains a constant color, indicating the completion of the reaction.[1]
-
-
Product: The resulting product is an aqueous solution of titanyl nitrate. The described procedure can yield a solution with a titanium dioxide equivalent content of 15% by weight and a residual chloride content of less than 200 ppm.[1]
Reaction Stoichiometry:
The reaction of titanium tetrachloride with nitric acid can be represented by the following equation:
TiCl₄ + 4 HNO₃ → TiO(NO₃)₂ + 2 Cl₂ + N₂O₃ + 2 H₂O[1]
When hydrogen peroxide is used, the reaction is:
TiCl₄ + 2 HNO₃ + 2 H₂O₂ → TiO(NO₃)₂ + 2 Cl₂ + 3 H₂O[1]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Ti Precursor Concentration | ~60% by weight (for TiOCl₂) | [1] |
| Nitric Acid | Fuming | [1] |
| Hydrogen Peroxide | 30% by weight | [1] |
| Reaction Temperature | < 40°C | [1] |
| Nitric Acid Addition Time | 6 hours | [1] |
| H₂O₂ Addition Time | 6 hours | [1] |
| Post-reaction Time | 12 hours | [1] |
| Final TiO₂ Content | ~15% by weight | [1] |
| Residual Chloride | < 200 ppm | [1] |
Workflow Diagram:
From Titanium Dioxide (TiO₂)
The dissolution of titanium dioxide in nitric acid is another common method for preparing hydrated this compound solutions. This method is advantageous as it starts from a stable, solid precursor. However, TiO₂ is chemically inert, and its dissolution often requires harsh conditions, such as high temperatures and concentrated acids.
Experimental Protocol:
-
Reactants:
-
Titanium dioxide (TiO₂) powder.
-
Concentrated nitric acid (HNO₃) (e.g., 68%).[2]
-
-
Procedure:
-
The dissolution of TiO₂ in nitric acid is generally slow and may require heating. Some sources suggest using boiling concentrated nitric acid.[3]
-
The stoichiometric ratio of TiO₂ to HNO₃ is 1:4.[2]
-
For a complete reaction, a mixture of concentrated nitric acid and sulfuric acid, along with microwave-assisted digestion at elevated temperatures (e.g., 210°C), can be employed to achieve high recovery of titanium in solution.[4]
-
-
Product: The resulting solution contains hydrated titanium(IV) nitrate, which can be represented as Ti(NO₃)₄·xH₂O.[2]
Reaction Stoichiometry:
The overall reaction can be written as:
TiO₂ + 4 HNO₃ → Ti(NO₃)₄ + 2 H₂O[2]
Quantitative Data Summary:
| Parameter | Value | Reference |
| TiO₂ to HNO₃ Molar Ratio | 1:4 | [2] |
| Nitric Acid Concentration | Concentrated (68%) | [2] |
| Reaction Condition | Hot/Boiling | [3] |
| Microwave Digestion Temp. | 210°C (with H₂SO₄) | [4] |
Reaction Pathway Diagram:
From Titanium Hydroxide (B78521) (Ti(OH)₄)
Freshly precipitated titanium hydroxide is more reactive than calcined TiO₂ and can be dissolved in nitric acid under milder conditions. This method allows for the preparation of a purer solution as impurities can be removed during the precipitation and washing of the hydroxide.
Experimental Protocol:
-
Preparation of Titanium Hydroxide:
-
Precipitate titanium hydroxide from a solution of a titanium salt (e.g., titanyl sulfate, TiOSO₄) by adding a base such as ammonia.
-
Filter and thoroughly wash the precipitate to remove residual salts.
-
-
Dissolution in Nitric Acid:
-
Immediately dissolve the freshly prepared and washed titanium hydroxide in fuming nitric acid. It is crucial to use the hydroxide promptly as it "ages" and becomes less soluble upon standing.
-
The solution can then be evaporated to dryness to obtain the hydrated this compound solid.
-
Logical Relationship Diagram:
Characterization of Hydrated this compound Solutions
The speciation of titanium(IV) in acidic aqueous solutions is complex. UV-visible spectroscopy is a useful tool to characterize these solutions. In nitric acid, an intense absorption in the UV region is observed. A strong band between 180 and 220 nm is attributed to nitrate ions, while a broader band in the 220-350 nm range is associated with the presence of titanium(IV) species. The shape and position of this band can provide insights into the formation of different hydrolyzed and potentially polynuclear titanium oxo-clusters in the solution.[5]
Safety Considerations
-
Titanium tetrachloride (TiCl₄) is highly corrosive and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Concentrated and fuming nitric acid are strong oxidizing agents and are extremely corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.
-
The reactions described can be exothermic and may produce toxic gases . Ensure adequate cooling and ventilation.
This guide provides a foundational understanding of the key methods for preparing hydrated this compound solutions. For specific applications, further optimization of the reaction parameters may be necessary to achieve the desired concentration, purity, and speciation of the final solution.
References
- 1. EP0507165B1 - Process for the preparation of titanyl nitrate solutions low in chlorides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Accurate quantification of tio2 nanoparticles collected on air filters using a microwave-assisted acid digestion method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights for titanium(iv) speciation in acidic media based on UV-visible and 31P NMR spectroscopies and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Titanium(IV) Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of titanium(IV) nitrate (B79036), focusing on its chemical identity, safety data, physicochemical properties, and applications, particularly as a precursor in material synthesis. This document is intended to serve as a valuable resource for professionals in research and development.
Chemical Identification and Properties
Titanium(IV) nitrate, also known as titanium tetranitrate, is an inorganic compound with the chemical formula Ti(NO₃)₄. It is a volatile, colorless, and diamagnetic solid.[1] The primary CAS number for anhydrous titanium(IV) nitrate is 12372-56-4 . It is important to distinguish this from other forms, such as hydrated titanium nitrate or titanyl nitrate [TiO(NO₃)₂].
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of titanium(IV) nitrate is presented in Table 1. This data is essential for understanding its behavior in various experimental conditions.
| Property | Value |
| Molecular Formula | Ti(NO₃)₄ |
| Molar Mass | 295.886 g/mol [1] |
| Appearance | Colorless, volatile solid[1] |
| Density | 2.192 g/cm³ |
| Melting Point | 58 °C (decomposes)[1] |
| Solubility | Reacts with water. Soluble in nonpolar solvents like silicon tetrachloride and carbon tetrachloride.[1] |
| Infrared Spectrum | Strong absorption at 1635 cm⁻¹, attributed to an N-O vibrational mode.[1] |
Safety Data Sheet (SDS) Summary
The following tables summarize the critical safety information for titanium(IV) nitrate. Researchers must consult the full Safety Data Sheet before handling this chemical.
Hazards Identification
| Hazard Class | Hazard Statement |
| Oxidizing Solid | H272: May intensify fire; oxidizer. |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. |
| Eye Damage/Irritation | H314: Causes severe skin burns and eye damage. |
Precautionary Statements and First Aid
| Category | Precautionary Statement / First Aid Measure |
| Prevention | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P316: Get emergency medical help immediately. P363: Wash contaminated clothing before reuse. |
| Storage | P405: Store locked up. |
| Disposal | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
Note: The safety information is based on available SDS data and may not be exhaustive.[2]
Experimental Protocols
Titanium(IV) nitrate is primarily used as a precursor in the synthesis of other materials, most notably titanium dioxide (TiO₂). Detailed experimental protocols for its direct application in drug development are not widely available in the current literature.
Preparation of Titanium(IV) Nitrate
A common method for the synthesis of anhydrous titanium(IV) nitrate is the nitration of titanium tetrachloride (TiCl₄) using dinitrogen pentoxide (N₂O₅).[1]
Reaction: TiCl₄ + 4 N₂O₅ → Ti(NO₃)₄ + 4 ClNO₂
Hydrated forms of this compound can be produced by dissolving titanium compounds in nitric acid.[1]
Synthesis of Titanium Dioxide (TiO₂) Nanoparticles using a Sol-Gel Method
Titanium(IV) nitrate can be used as a titanium source in the sol-gel synthesis of TiO₂ nanoparticles. The following is a representative protocol.
Materials:
-
Titanium(IV) nitrate
-
Ethanol
-
Deionized water
-
Nitric acid (for pH adjustment)
Procedure:
-
Dissolve titanium(IV) nitrate in ethanol.
-
Separately, prepare a solution of deionized water and ethanol.
-
Slowly add the this compound solution to the water/ethanol mixture under vigorous stirring.
-
Adjust the pH of the resulting solution with nitric acid to control the hydrolysis and condensation rates.
-
Continue stirring for a specified period (e.g., 20 minutes) to form a stable sol.
-
Allow the sol to age for 24 hours, during which it will transform into a gel.
-
Dry the gel at a specific temperature (e.g., 120 °C) to remove the solvent.
-
Calcine the dried gel at a higher temperature (e.g., 300 °C) for a set duration (e.g., 1 hour) to obtain crystalline TiO₂ nanoparticles.[3]
Signaling Pathways and Toxicological Data
There is a notable lack of specific toxicological data and studies on the signaling pathways directly related to titanium(IV) nitrate in the available scientific literature. Most toxicological research focuses on titanium dioxide (TiO₂) nanoparticles or titanium nitride (TiN). It is often presumed that the biological effects of this compound are related to its hydrolysis products, primarily TiO₂. Therefore, researchers should exercise caution and handle titanium(IV) nitrate with the assumption that it may exhibit significant toxicity. The available SDS indicates that it is corrosive and can cause severe skin and eye damage.[2]
Visualizations
Logical Relationship of Titanium(IV) Nitrate Synthesis
Caption: Synthesis pathway of Titanium(IV) Nitrate.
Experimental Workflow for TiO₂ Nanoparticle Synthesis
References
solubility of titanium nitrate in different solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of titanium nitrate (B79036) in various solvents. Due to the compound's reactive and hygroscopic nature, precise quantitative solubility data is not widely available in published literature. This guide, therefore, focuses on providing a detailed framework for researchers to determine the solubility of titanium nitrate in their specific applications. It includes qualitative solubility information, a thorough experimental protocol for solubility determination, and methods for the quantitative analysis of titanium concentration in solution.
Introduction
This compound, with the chemical formula Ti(NO₃)₄, is a highly water-soluble crystalline solid.[1][2] It serves as a precursor in the synthesis of various titanium-containing materials. Understanding its solubility in different solvents is crucial for its application in catalysis, materials science, and potentially in pharmaceutical development where titanium compounds are being explored for various therapeutic applications. Anhydrous this compound is known to be a powerful oxidizer, highly reactive, and hygroscopic, readily forming hydrates in the presence of moisture.[1][3] This reactivity presents challenges in handling and in the precise determination of its solubility.
Qualitative Solubility of this compound
Based on available literature, the qualitative solubility of this compound is summarized as follows:
-
Water: this compound is described as "highly water soluble" or "very soluble".[1][2] It dissolves in water, but this process is irreversible as it forms hydrates.[1]
-
Non-polar Organic Solvents: It is soluble in nonpolar solvents such as carbon tetrachloride.[1][3]
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative data (e.g., in grams per 100 mL or molarity) for the solubility of this compound in various solvents at different temperatures. This is likely due to the compound's high reactivity and hygroscopicity, which make accurate and reproducible measurements challenging. Researchers are therefore encouraged to determine solubility experimentally for their specific solvent systems and conditions.
The following table is provided as a template for researchers to populate with their experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Water | |||
| Methanol | |||
| Ethanol | |||
| Carbon Tetrachloride | |||
| Other (specify) |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in a given solvent. This protocol is designed to account for the compound's hygroscopic and reactive nature.
Materials and Equipment
-
Anhydrous this compound
-
Anhydrous solvent of interest
-
Inert gas (e.g., Argon or Nitrogen)
-
Schlenk line or glove box
-
Temperature-controlled shaker or water bath
-
Syringes and filters (PTFE, 0.2 µm)
-
Pre-weighed, sealable vials
-
Analytical balance
-
Apparatus for quantitative analysis of titanium (e.g., ICP-OES or UV-Vis Spectrophotometer)
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of this compound solubility.
Step-by-Step Procedure
-
Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas. The solvent of interest should be dried using appropriate methods (e.g., molecular sieves) to remove residual water.
-
Experimental Setup: All manipulations of anhydrous this compound should be performed under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to prevent hydrolysis.
-
Sample Preparation:
-
Add a measured volume of the anhydrous solvent to a pre-weighed, sealable vial.
-
Add an excess amount of anhydrous this compound to the solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
-
-
Sampling:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any solid particles. This step should be performed while maintaining the solution at the equilibration temperature.
-
-
Sample Analysis:
-
Transfer the filtered aliquot to a volumetric flask and dilute with an appropriate solvent for analysis.
-
Determine the concentration of titanium in the diluted sample using a suitable analytical technique (see Section 5).
-
-
Data Calculation:
-
From the determined concentration of titanium in the aliquot and the dilution factor, calculate the concentration of this compound in the saturated solution.
-
Express the solubility in desired units (e.g., g/100 mL, mol/L).
-
Quantitative Analysis of Titanium in Solution
Accurate determination of titanium concentration is critical for calculating solubility. The following are recommended analytical methods.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES is a highly sensitive and accurate method for determining elemental concentrations.
-
Principle: The sample is introduced into an argon plasma, which excites the titanium atoms. The excited atoms emit light at characteristic wavelengths, and the intensity of the emitted light is proportional to the concentration of titanium.
-
Procedure:
-
Prepare a series of standard solutions of known titanium concentrations.
-
Generate a calibration curve by measuring the emission intensity of the standards.
-
Measure the emission intensity of the diluted sample from the solubility experiment.
-
Determine the titanium concentration in the sample by interpolating from the calibration curve.
-
UV-Visible Spectrophotometry
This colorimetric method is a more accessible alternative to ICP-OES.
-
Principle: Titanium(IV) ions form a colored complex with a suitable reagent (e.g., hydrogen peroxide in acidic solution, forming a yellow-orange pertitanic acid complex). The absorbance of this complex at a specific wavelength is proportional to the titanium concentration, following the Beer-Lambert law.
-
Procedure:
-
To the diluted sample and a series of titanium standards, add the complexing reagent under controlled conditions (e.g., constant pH and temperature).
-
Measure the absorbance of the resulting solutions at the wavelength of maximum absorbance for the complex.
-
Construct a calibration curve of absorbance versus concentration for the standards.
-
Determine the titanium concentration in the sample from its absorbance using the calibration curve.
-
Logical Relationship for Analytical Method Selection
Caption: Decision diagram for selecting an analytical method for titanium quantification.
Safety Precautions
-
Anhydrous this compound is a strong oxidizing agent and can react violently with organic materials.
-
It is corrosive and can cause severe skin and eye burns.
-
Due to its hygroscopic nature, it should be handled in a dry, inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
While quantitative data on the solubility of this compound is scarce, this guide provides researchers with the necessary tools to determine it experimentally. By following the detailed protocol and employing accurate analytical techniques, reliable solubility data can be generated. This will aid in the effective use of this compound in various scientific and industrial applications.
References
An In-depth Technical Guide to the Thermal Decomposition of Titanium Nitrate for the Synthesis of Titanium Dioxide (TiO₂)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of titanium dioxide (TiO₂) nanoparticles through the thermal decomposition of titanium nitrate (B79036). This document consolidates available data on the process, outlines experimental considerations, and presents the underlying chemical transformations. The information is intended to support researchers and professionals in the fields of materials science, catalysis, and drug development in their understanding and application of this synthesis methodology.
Introduction
Titanium dioxide (TiO₂) is a widely utilized material owing to its remarkable chemical stability, non-toxicity, and unique photocatalytic and electronic properties. These characteristics make it a valuable component in a vast array of applications, including pigments, sunscreens, environmental photocatalysis, and as a critical excipient in pharmaceutical formulations. The synthesis method plays a crucial role in determining the final properties of the TiO₂ material, such as its crystalline phase, particle size, and surface area, which in turn dictate its performance in various applications.
Thermal decomposition of titanium precursors represents a straightforward and effective method for the production of TiO₂ nanoparticles. Among the various precursors, titanium nitrate (Ti(NO₃)₄) offers a viable, albeit less common, alternative to organometallic precursors like titanium isopropoxide. The decomposition of this compound is a clean process, yielding TiO₂ and gaseous nitrogen oxides, which can be readily removed. This guide focuses specifically on the thermal decomposition of this compound, providing a detailed examination of the process parameters and their influence on the resulting TiO₂ characteristics.
Experimental Protocols and Methodologies
While a standardized, detailed protocol for the thermal decomposition of this compound is not extensively documented in the literature, the following methodology can be inferred from related studies. It is crucial to note that precise experimental conditions should be optimized based on the desired material properties and available equipment.
Precursor Handling and Preparation
Anhydrous titanium(IV) nitrate is a highly reactive and hygroscopic solid that readily sublimes.[1] It must be handled in a dry, inert atmosphere (e.g., a glovebox) to prevent premature hydrolysis. For experimental purposes, a hydrated form of this compound, which is more stable, can be prepared by dissolving titanium compounds in nitric acid.[1]
Preparation of Hydrated this compound Solution:
-
Start with a suitable titanium precursor, such as titanium tetrachloride (TiCl₄) or titanium isopropoxide (Ti(OC₃H ₇)₄).
-
Slowly add the titanium precursor to concentrated nitric acid (HNO₃) under vigorous stirring in a fume hood. The reaction is exothermic and should be cooled in an ice bath.
-
Continue stirring until the precursor is fully dissolved, resulting in a clear or slightly yellowish solution of hydrated this compound. The concentration of this solution should be determined for accurate experimental control.
Thermal Decomposition Procedure
The thermal decomposition is typically carried out in a tube furnace with precise temperature and atmosphere control.
-
Place a known quantity of the prepared this compound solution or anhydrous this compound powder in a ceramic or quartz boat.
-
Position the boat in the center of the tube furnace.
-
Purge the furnace tube with an inert gas, such as nitrogen or argon, to remove air and moisture.
-
Heat the furnace to the desired decomposition temperature at a controlled ramp rate.
-
Hold the temperature for a specified duration to ensure complete decomposition.
-
Cool the furnace to room temperature under the inert gas flow.
-
The resulting white or off-white powder is titanium dioxide (TiO₂).
Characterization Techniques
To analyze the properties of the synthesized TiO₂, the following characterization techniques are essential:
-
X-ray Diffraction (XRD): To determine the crystalline phase (anatase, rutile, or brookite) and estimate the crystallite size using the Scherrer equation.
-
Scanning Electron Microscopy (SEM): To observe the morphology, particle size, and agglomeration of the TiO₂ powder.
-
Transmission Electron Microscopy (TEM): For high-resolution imaging of the nanoparticle size, shape, and crystalline structure.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the TiO₂ powder.
-
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the decomposition process of this compound and determine the temperatures of mass loss and phase transitions.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present in the material and confirm the removal of nitrate groups.
Data Presentation: Influence of Temperature on TiO₂ Properties
The thermal decomposition temperature is a critical parameter that significantly influences the final properties of the synthesized TiO₂. The following table summarizes the qualitative and inferred quantitative data based on available literature. It is important to note that specific quantitative values for particle size and surface area for TiO₂ derived from this compound are not widely reported and are often inferred from studies using other precursors.
| Decomposition Temperature (°C) | Crystalline Phase | Morphology | Particle Size (nm) | Surface Area (m²/g) |
| 200 | Amorphous/Poorly Crystalline | Large, shapeless particles (micrometer-sized) | >1000 | Low |
| 300 | Amorphous/Anatase (nascent) | Large, shapeless particles with some smaller features | >1000 | Low |
| 400 | Anatase (predominantly) | Smaller, more defined particles | 50 - 150 | Moderate |
| 600 | Anatase with some Rutile | Agglomerated spherical nanoparticles | 20 - 100 | Moderate to High |
| 700 | Mixed Anatase and Rutile | Spherical nanoparticles | 20 - 80 | High |
Note: The data in this table is compiled and inferred from various sources. The particle size and surface area are estimates and can vary significantly based on the specific experimental conditions.
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of TiO₂ from this compound.
Caption: Experimental workflow for TiO₂ synthesis.
Proposed Thermal Decomposition Pathway
The precise chemical mechanism for the thermal decomposition of anhydrous titanium(IV) nitrate is complex and not fully elucidated in the literature. However, a plausible pathway can be proposed based on the general principles of nitrate salt decomposition. The process likely involves the formation of intermediate species such as titanium oxynitrates before the final formation of TiO₂.
Caption: Proposed thermal decomposition pathway.
Discussion and Conclusion
The thermal decomposition of this compound presents a viable method for the synthesis of TiO₂ nanoparticles. The key advantage of this method lies in its simplicity and the potential for producing high-purity TiO₂. The decomposition temperature is the most influential parameter, directly impacting the crystalline phase, particle size, and morphology of the resulting material.[2] Lower temperatures (around 400 °C) favor the formation of the anatase phase, while higher temperatures (above 600 °C) lead to the formation of the more stable rutile phase or a mixture of anatase and rutile.[2]
The morphology of the TiO₂ particles also evolves with temperature, transitioning from large, shapeless agglomerates at lower temperatures to smaller, more defined spherical nanoparticles at higher temperatures.[3] This suggests that the decomposition and crystallization processes are more controlled at elevated temperatures, leading to more uniform particle formation.
Despite its potential, the use of this compound as a precursor for TiO₂ synthesis is less explored compared to other precursors like titanium alkoxides. Consequently, there is a lack of comprehensive quantitative data and detailed mechanistic studies in the existing literature. Further research is warranted to fully elucidate the decomposition mechanism, establish detailed and reproducible experimental protocols, and systematically quantify the relationship between synthesis parameters and the final properties of the TiO₂. Such studies would enable the precise tuning of TiO₂ characteristics for specific high-performance applications in catalysis, pharmaceuticals, and beyond.
References
An In-depth Technical Guide to the Basic Hydrolysis Chemistry of Titanium Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(IV) nitrate (B79036), Ti(NO₃)₄, is a highly reactive inorganic compound that serves as a precursor in various chemical syntheses, notably in the preparation of titanium dioxide (TiO₂) nanomaterials. Its high solubility in certain solvents and its role as a source of titanium ions make it a compound of interest in materials science and catalysis. However, its utility is intrinsically linked to its pronounced tendency to undergo hydrolysis, a reaction that is often rapid and can be challenging to control. This guide provides a detailed exploration of the fundamental hydrolysis chemistry of titanium nitrate, offering insights into the reaction mechanisms, influencing factors, and the nature of the resulting chemical species. A thorough understanding of these principles is critical for professionals seeking to manipulate and utilize this compound in a controlled manner for applications ranging from catalyst development to the synthesis of advanced materials for drug delivery systems.
Core Chemistry of this compound
Anhydrous titanium(IV) nitrate is a colorless, volatile solid that readily sublimes.[1] It is characterized by its high reactivity and hygroscopic nature, readily converting to ill-defined hydrates upon exposure to moisture.[1] The dissolution of titanium metal or its oxides in nitric acid can also produce hydrated forms of this compound.[1] The anhydrous form is prepared through the nitration of titanium tetrachloride using reagents like dinitrogen pentoxide.[1]
The Ti⁴⁺ ion, due to its high charge density, is a strong Lewis acid and is thus highly susceptible to nucleophilic attack by water molecules. This inherent reactivity is the driving force behind its complex hydrolysis behavior in aqueous environments.
The Hydrolysis Pathway of Titanium(IV) Nitrate
The hydrolysis of titanium(IV) nitrate is a multi-step process involving the sequential replacement of nitrate ligands (NO₃⁻) with hydroxyl groups (OH⁻). This process is accompanied by a decrease in the pH of the solution due to the release of protons (H⁺). The exact intermediates and final products are highly dependent on the reaction conditions, including pH, temperature, and the concentration of the this compound solution.
While a definitive stepwise mechanism for the hydrolysis of Ti(NO₃)₄ is not extensively detailed in the literature, a plausible pathway can be constructed based on the known aqueous chemistry of Ti(IV) ions. The process is generally understood to proceed through the formation of various aquo-hydroxo-nitrato titanium(IV) complexes, ultimately leading to the formation of hydrated titanium dioxide.
A simplified representation of the initial hydrolysis steps can be visualized as follows:
Stepwise Hydrolysis Reactions:
The initial hydrolysis likely involves the coordination of water molecules to the titanium center, followed by the deprotonation of a coordinated water molecule and the displacement of a nitrate ligand.
-
First Hydrolysis Step: [Ti(NO₃)₄(H₂O)₂] + H₂O ⇌ [Ti(NO₃)₃(OH)(H₂O)₂] + H₃O⁺ + NO₃⁻
-
Second Hydrolysis Step: [Ti(NO₃)₃(OH)(H₂O)₂] + H₂O ⇌ [Ti(NO₃)₂(OH)₂(H₂O)₂] + H₃O⁺ + NO₃⁻
Formation of Titanyl Nitrate:
Further hydrolysis and condensation reactions can lead to the formation of the titanyl cation (TiO²⁺). In the presence of nitrate ions, this can exist as titanyl nitrate, TiO(NO₃)₂. The formation of the Ti=O bond is a result of an internal condensation reaction known as oxolation.
[Ti(NO₃)₂(OH)₂(H₂O)₂] → [TiO(NO₃)₂(H₂O)₂] + H₂O
Condensation and Polymerization:
The monomeric hydrolyzed species are unstable and tend to undergo condensation reactions (olation and oxolation) to form polynuclear titanium oxo-hydroxo complexes. This process leads to the formation of larger oligomers and eventually precipitates as amorphous hydrated titanium dioxide (TiO₂·nH₂O) or titanium hydroxide (B78521) (Ti(OH)₄).
Factors Influencing Hydrolysis
The rate and extent of this compound hydrolysis are significantly influenced by several experimental parameters.
| Parameter | Effect on Hydrolysis | Resulting Products |
| pH | The hydrolysis is highly pH-dependent. Lower pH (acidic conditions) can suppress hydrolysis by shifting the equilibrium of the hydrolysis reactions to the left. As the pH increases, the rate of hydrolysis and condensation accelerates. | At very low pH, soluble hydrolyzed species may predominate. Increasing the pH leads to the precipitation of hydrated titanium dioxide. The crystalline phase of the resulting TiO₂ (anatase, rutile, or brookite) upon subsequent thermal treatment is also strongly influenced by the pH during hydrolysis.[2][3] |
| Temperature | Increasing the temperature generally accelerates the rate of hydrolysis and condensation reactions. | Higher temperatures can promote the formation of more crystalline and larger particles of titanium dioxide. |
| Concentration | Higher concentrations of this compound can lead to faster precipitation due to the increased proximity of reactive species, favoring condensation. | At high concentrations, rapid and uncontrolled precipitation may occur, leading to the formation of large, agglomerated particles. Dilute solutions offer better control over the hydrolysis process. |
| Presence of Nitric Acid | The addition of nitric acid can suppress hydrolysis by increasing the concentration of H⁺ ions, in accordance with Le Chatelier's principle. | The presence of excess nitric acid can stabilize the this compound solution and prevent premature precipitation. It can also influence the formation of titanyl nitrate species.[4] |
Experimental Protocols for Studying Hydrolysis
Protocol for Potentiometric Titration
Potentiometric titration can be employed to monitor the change in pH as a function of added base, allowing for the determination of the stoichiometry of the hydrolysis reactions and the pKa values of the aqua-titanium species.
Objective: To determine the hydrolysis behavior of a this compound solution by titrating with a standard base and monitoring the pH change.
Materials:
-
This compound solution of known concentration
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Pipette a known volume of the this compound solution into a beaker and dilute with a known volume of deionized water.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Begin stirring the solution at a constant rate.
-
Record the initial pH of the solution.
-
Add small, precise increments of the standardized NaOH solution from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH shows a significant and stable increase, indicating the completion of the major hydrolysis and neutralization steps.
-
Plot the pH versus the volume of NaOH added to obtain the titration curve. The inflection points in the curve correspond to the equivalence points of the hydrolysis reactions.
Protocol for UV-Vis Spectroscopic Analysis
UV-Vis spectroscopy can be used to monitor the changes in the electronic absorption spectra of the titanium species during hydrolysis, providing insights into the formation and disappearance of different complexes.
Objective: To observe the spectral changes associated with the hydrolysis of this compound over time or as a function of pH.
Materials:
-
This compound solution
-
Deionized water
-
Buffer solutions of various pH values
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of this compound solutions at a fixed concentration in buffer solutions of varying pH.
-
Alternatively, prepare a single this compound solution and initiate hydrolysis by adding a controlled amount of base or by allowing it to react with water over time.
-
Record the UV-Vis spectrum of the initial, unhydrolyzed this compound solution (typically in a strongly acidic medium to suppress hydrolysis) over a suitable wavelength range (e.g., 200-400 nm).
-
For the pH-dependent study, record the UV-Vis spectrum of each solution at different pH values.
-
For the time-dependent study, record the UV-Vis spectra at regular time intervals as hydrolysis proceeds.
-
Analyze the changes in the absorption bands (position, intensity, and shape) to identify the formation of new species. The appearance of new absorption bands or shifts in existing bands can indicate the formation of hydrolyzed intermediates.[5]
Characterization of Hydrolysis Products
A variety of analytical techniques can be employed to characterize the intermediate and final products of this compound hydrolysis:
-
Raman Spectroscopy: Can provide information about the vibrational modes of Ti-O and Ti-OH bonds, helping to identify the structure of the hydrolyzed species in solution and in the solid state.
-
X-ray Diffraction (XRD): Used to determine the crystalline structure (anatase, rutile, brookite) of the solid hydrolysis products after drying or calcination.[2]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): Provide information on the morphology, particle size, and aggregation state of the precipitated materials.[6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can identify the presence of hydroxyl groups, nitrate groups, and Ti-O-Ti linkages in the hydrolysis products.
Conclusion
The basic hydrolysis of this compound is a complex process governed by a delicate interplay of pH, temperature, and concentration. While the anhydrous form is highly reactive, its controlled hydrolysis is key to synthesizing a variety of titanium-based materials. The process proceeds through a series of hydrolysis and condensation steps, forming various monomeric and polynuclear hydroxo- and oxo-species. Understanding the fundamental principles outlined in this guide is essential for researchers and professionals to effectively control the reactivity of this compound and tailor the properties of the resulting products for a wide range of scientific and industrial applications. Further research, particularly focused on detailed kinetic and mechanistic studies of this compound hydrolysis, will be invaluable in refining our understanding and expanding the controlled application of this versatile titanium precursor.
References
- 1. Titanium(IV) nitrate - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. EP0507165B1 - Process for the preparation of titanyl nitrate solutions low in chlorides - Google Patents [patents.google.com]
- 5. New insights for titanium( iv ) speciation in acidic media based on UV-visible and 31 P NMR spectroscopies and molecular modeling - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04284J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Reactivity of Titanium Nitrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Titanium nitrate (B79036), specifically anhydrous titanium (IV) nitrate (Ti(NO₃)₄), is a highly reactive and powerful oxidizing agent with significant potential in various chemical syntheses. Its utility is, however, paralleled by its hazardous nature, necessitating a thorough understanding of its reactivity for safe and effective handling. This technical guide provides a comprehensive overview of the core reactivity of titanium nitrate, including its synthesis, thermal decomposition, and reactions with organic compounds. Detailed experimental protocols for its preparation and for assessing its thermal stability and impact sensitivity are presented. This document also includes structured data tables for easy comparison of its properties and mandatory visualizations of key experimental workflows to facilitate a deeper understanding of its handling and reactivity assessment.
Introduction
This compound is an inorganic compound with the chemical formula Ti(NO₃)₄. The anhydrous form is a colorless, volatile solid that is a subject of interest due to its exceptional oxidizing capabilities.[1][2] It is an unusual example of a volatile binary transition metal nitrate.[2] Unlike its hydrated counterpart, anhydrous this compound is not commercially available due to its high reactivity and instability.[2] This guide focuses on the reactivity of anhydrous titanium (IV) nitrate, providing critical information for researchers in chemistry and materials science.
Chemical and Physical Properties
A summary of the key chemical and physical properties of titanium (IV) nitrate is presented in Table 1.
Table 1: Chemical and Physical Properties of Titanium (IV) Nitrate
| Property | Value | Reference |
| Chemical Formula | Ti(NO₃)₄ | [1][2] |
| Molar Mass | 299.9 g/mol | [1] |
| Appearance | Colorless, volatile solid | [1][2] |
| Melting Point | 58 °C | [1] |
| Boiling Point | Decomposes | [2] |
| Solubility | Soluble in nonpolar solvents (e.g., CCl₄), Reacts with water | [2] |
| Hazards | Powerful oxidizer, Harmful | [2] |
Synthesis of this compound
Anhydrous Titanium (IV) Nitrate
The synthesis of anhydrous titanium (IV) nitrate is a challenging procedure that requires stringent anhydrous conditions. The primary method involves the nitration of titanium (IV) chloride (TiCl₄) with dinitrogen pentoxide (N₂O₅).[1][2]
Reaction: TiCl₄ + 4 N₂O₅ → Ti(NO₃)₄ + 4 NO₂Cl
A detailed experimental protocol for this synthesis is provided in Section 6.1.
Hydrated this compound
Hydrated this compound can be prepared by dissolving titanium metal or its compounds, such as titanium dioxide (TiO₂), in nitric acid (HNO₃).[2] It is important to note that the hydrated form cannot be converted to the anhydrous form by heating, as it will decompose.[2]
Reactivity and Hazardous Reactions
Thermal Decomposition
This compound is thermally unstable and decomposes upon heating to yield titanium dioxide (TiO₂) and nitrogen dioxide (NO₂) gas.[2]
Decomposition Reaction: Ti(NO₃)₄ → TiO₂ + 4 NO₂
The decomposition of anhydrous metal nitrates typically begins in the temperature range of 265-370°C.[1] For this compound specifically, the decomposition process can be complex, involving multiple steps and the potential formation of various titanium oxide and oxynitride intermediates. A comprehensive thermal analysis is crucial to understanding the specific decomposition profile.
Reactivity with Organic Compounds
Anhydrous this compound is a potent oxidizing agent and reacts vigorously with a wide range of organic compounds.[2] This high reactivity makes it a potential reagent in specific organic syntheses but also poses a significant safety hazard. Documented reactions include the oxidation of alkanes and aromatic compounds.[2] Due to the rapid and often energetic nature of these reactions, they must be conducted with extreme caution, under inert atmospheres, and with appropriate safety measures in place.
Incompatibility
This compound is incompatible with water, with which it reacts to form hydrates, and with reducing agents and combustible materials due to its strong oxidizing nature. Care must be taken to avoid contact with these substances.
Data Presentation
Due to the limited availability of precise quantitative data in the public domain for this compound's reactivity, Table 2 provides a qualitative summary of its known reactive properties.
Table 2: Reactivity Profile of Anhydrous Titanium (IV) Nitrate
| Reactant/Condition | Reactivity/Products | Notes |
| Thermal (Heating) | Decomposes to TiO₂ and NO₂. | The exact onset and completion temperatures can vary based on factors like heating rate and atmosphere. |
| Water | Reacts to form hydrates. | The reaction is irreversible. |
| Organic Compounds (general) | Strong oxidation. | Reactions can be highly exothermic and potentially explosive. |
| Alkanes | Oxidation. | |
| Aromatic Compounds | Oxidation. | |
| Reducing Agents | Vigorous, potentially explosive reaction. | |
| Combustible Materials | Can initiate or accelerate combustion. |
Experimental Protocols
Synthesis of Anhydrous Titanium (IV) Nitrate
Objective: To synthesize anhydrous titanium (IV) nitrate from titanium (IV) chloride and dinitrogen pentoxide.
Materials:
-
Titanium (IV) chloride (TiCl₄), freshly distilled
-
Dinitrogen pentoxide (N₂O₅)
-
Anhydrous carbon tetrachloride (CCl₄) as a solvent
-
Schlenk line apparatus
-
Dry glassware
Procedure:
-
All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line.
-
A solution of dinitrogen pentoxide in anhydrous carbon tetrachloride is prepared at a low temperature (typically below 0 °C).
-
A stoichiometric amount of freshly distilled titanium (IV) chloride is slowly added to the N₂O₅ solution while maintaining the low temperature and stirring vigorously.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.
-
The solvent and volatile byproducts (NO₂Cl) are removed under vacuum to yield the solid titanium (IV) nitrate product.
-
The product should be handled and stored under an inert atmosphere at all times.
Thermal Stability Analysis using TGA/DSC
Objective: To determine the thermal decomposition profile of this compound using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Materials:
-
This compound sample
-
TGA/DSC instrument
-
Inert gas supply (e.g., nitrogen or argon)
-
Sample pans (e.g., alumina (B75360) or platinum)
Procedure:
-
Calibrate the TGA/DSC instrument according to the manufacturer's instructions.
-
In an inert atmosphere glovebox, carefully load a small, precisely weighed sample (typically 1-5 mg) of this compound into a sample pan.
-
Place the sample pan and a reference pan into the instrument.
-
Purge the instrument with the inert gas at a controlled flow rate.
-
Program the instrument with the desired temperature profile. A typical profile would be a linear heating rate (e.g., 10 °C/min) from room temperature to a final temperature above the expected decomposition range (e.g., 600 °C).
-
Initiate the thermal analysis program and record the mass change (TGA) and heat flow (DSC) as a function of temperature.
-
Analyze the resulting curves to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the total mass loss. The DSC curve will indicate whether the decomposition is exothermic or endothermic.
Impact Sensitivity Testing
Objective: To assess the sensitivity of this compound to impact using a drop-weight impact tester.
Materials:
-
This compound sample
-
Drop-weight impact sensitivity tester (e.g., BAM Fallhammer)
-
Sample preparation tools (non-sparking)
-
Appropriate personal protective equipment (PPE), including safety glasses, face shield, and protective clothing.
Procedure:
-
The test is conducted in a specialized, remote-controlled facility designed for handling energetic materials.
-
A small, precisely measured amount of the this compound sample is placed on the anvil of the impact tester.[3]
-
A specified weight is dropped from a known height onto a striker that is in contact with the sample.[3]
-
The outcome of the impact (e.g., detonation, deflagration, or no reaction) is observed and recorded.
-
The Bruceton "up-and-down" method is typically employed, where the drop height for the next test is adjusted based on the result of the previous test (increased after a "no-go" and decreased after a "go").[4]
-
A series of tests is performed to determine the 50% probability of initiation (H₅₀), which is the height from which the weight is expected to cause initiation in 50% of the trials.[4]
Mandatory Visualizations
Conclusion
Titanium (IV) nitrate is a compound of significant interest due to its high reactivity and potent oxidizing properties. This guide has provided a detailed overview of its synthesis, thermal stability, and hazardous reactions. The included experimental protocols and workflow diagrams offer a framework for its safe handling and systematic study. Given the limited availability of comprehensive quantitative data, further research into the thermochemistry and reaction kinetics of this compound is warranted to fully characterize its reactivity and unlock its potential in synthetic applications. Researchers and professionals working with this compound must adhere to strict safety protocols due to its energetic nature.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Titanium Dioxide (TiO₂) Nanoparticles via the Titanium Nitrate Sol-Gel Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dioxide (TiO₂) nanoparticles are of significant interest in various scientific and industrial fields, including photocatalysis, photovoltaics, and importantly, in biomedical applications such as drug delivery and medical implants. Their utility in the pharmaceutical and medical sectors stems from their biocompatibility, chemical stability, and the ability to be functionalized for targeted delivery. The sol-gel method is a versatile and cost-effective technique for synthesizing TiO₂ nanoparticles with controlled size, morphology, and crystallinity. This document provides detailed application notes and protocols for the synthesis of TiO₂ nanoparticles using titanium nitrate (B79036) as a precursor via the sol-gel method.
Principle of the Sol-Gel Method
The sol-gel process involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase. For the synthesis of TiO₂ from titanium nitrate, the process can be broadly categorized into the following steps:
-
Hydrolysis: this compound reacts with water, leading to the formation of titanium hydroxide (B78521).
-
Condensation: The titanium hydroxide molecules undergo condensation reactions to form a three-dimensional network of Ti-O-Ti bonds, resulting in the formation of a gel.
-
Drying: The wet gel is dried to remove the solvent and other volatile components.
-
Calcination: The dried gel is heat-treated at elevated temperatures to induce crystallization and obtain the desired phase of TiO₂ (e.g., anatase, rutile, or a mix).
Applications in Drug Development
TiO₂ nanoparticles synthesized via the sol-gel method offer several advantages for drug delivery applications:
-
High Surface Area: The porous nature of sol-gel derived TiO₂ provides a large surface area for high drug loading capacity.
-
Controlled Release: The drug release kinetics can be modulated by controlling the particle size, porosity, and surface chemistry of the nanoparticles.
-
Biocompatibility: TiO₂ is generally considered biocompatible, making it a suitable candidate for in-vivo applications.
-
Targeted Delivery: The surface of TiO₂ nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery, enhancing therapeutic efficacy and reducing side effects.
-
Photocatalytic Properties: The photocatalytic activity of certain phases of TiO₂ can be exploited for photodynamic therapy, where the nanoparticles generate reactive oxygen species upon light irradiation to kill cancer cells.
Experimental Protocols
While specific protocols using this compound as a precursor are not as commonly detailed in literature as those using titanium alkoxides, the following generalized protocol can be adapted. It is crucial to optimize the parameters based on desired nanoparticle characteristics.
Protocol 1: General Synthesis of TiO₂ Nanoparticles using this compound
Materials:
-
This compound (Ti(NO₃)₄)
-
Ethanol (B145695) (or other suitable alcohol)
-
Deionized Water
-
Ammonium (B1175870) Hydroxide (or another base for pH adjustment)
-
Nitric Acid (or another acid for pH adjustment)
Procedure:
-
Precursor Solution Preparation: Dissolve a specific amount of this compound in ethanol with vigorous stirring to form a clear solution.
-
Hydrolysis: Slowly add a mixture of deionized water and ethanol to the this compound solution under continuous stirring. The molar ratio of water to the titanium precursor is a critical parameter that influences the hydrolysis rate and subsequent particle size.
-
pH Adjustment and Gelation: Adjust the pH of the solution by dropwise addition of either an acid (e.g., nitric acid) or a base (e.g., ammonium hydroxide) to catalyze the hydrolysis and condensation reactions. The pH significantly affects the final crystal phase and particle size. Continue stirring until a viscous gel is formed.
-
Aging: Allow the gel to age at room temperature for a specified period (e.g., 24-48 hours). Aging helps in strengthening the gel network.
-
Drying: Dry the aged gel in an oven at a temperature typically between 80-120°C for several hours to remove the solvent.
-
Calcination: Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 400-800°C) for a defined duration (e.g., 2-4 hours) to obtain crystalline TiO₂ nanoparticles. The calcination temperature is a key factor in determining the crystal phase (anatase, rutile, or brookite) and particle size.
Data Presentation
The following tables summarize the influence of key experimental parameters on the characteristics of the synthesized TiO₂ nanoparticles.
Table 1: Effect of pH on TiO₂ Nanoparticle Properties
| pH | Predominant Crystal Phase | Average Crystallite Size (nm) | Reference |
| < 3 | Rutile | Larger | [1] |
| 3 - 5 | Anatase/Rutile Mix | Intermediate | [1] |
| > 5 | Anatase | Smaller | [1] |
Table 2: Effect of Calcination Temperature on TiO₂ Nanoparticle Properties
| Calcination Temperature (°C) | Crystal Phase | Average Particle Size (nm) | Reference |
| 400 | Anatase | ~15 | [2] |
| 500 | Anatase | ~20-30 | [3] |
| 600 | Anatase with some Rutile | ~30-50 | [2] |
| > 700 | Predominantly Rutile | > 50 | [2] |
Characterization of TiO₂ Nanoparticles
To ensure the desired properties of the synthesized TiO₂ nanoparticles for drug development applications, a comprehensive characterization is essential.
Table 3: Common Characterization Techniques for TiO₂ Nanoparticles
| Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystal phase identification (anatase, rutile, brookite), crystallite size, and lattice parameters. |
| Scanning Electron Microscopy (SEM) | Particle morphology, size, and agglomeration. |
| Transmission Electron Microscopy (TEM) | Particle size, shape, and crystal lattice imaging. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups on the nanoparticle surface and confirmation of Ti-O-Ti bond formation. |
| Brunauer-Emmett-Teller (BET) Analysis | Specific surface area and pore size distribution. |
| UV-Vis Spectroscopy | Optical properties and band gap energy determination. |
Visualizations
Diagram 1: Experimental Workflow for TiO₂ Nanoparticle Synthesis
Caption: Workflow of the sol-gel synthesis of TiO₂ nanoparticles.
Diagram 2: Logical Relationship of Parameters Affecting Nanoparticle Properties
Caption: Key parameters influencing final TiO₂ nanoparticle properties.
References
Hydrothermal Synthesis of Titanium Dioxide Nanomaterials Using Titanium Nitrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the hydrothermal synthesis of titanium dioxide (TiO₂) nanomaterials using titanium nitrate (B79036) as a precursor. The information is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of these materials.
Introduction
Titanium dioxide (TiO₂) nanomaterials are of significant interest due to their unique physicochemical properties, including high photocatalytic activity, chemical stability, and biocompatibility. The hydrothermal synthesis method offers a versatile and cost-effective route for the preparation of crystalline TiO₂ nanoparticles with controlled morphology and size. The use of titanium nitrate as a precursor in this process is a viable, though less common, alternative to organometallic precursors, offering advantages in terms of handling and solution chemistry.
These nanomaterials have a wide range of applications. In environmental science, they are utilized for the photocatalytic degradation of organic pollutants. In the biomedical field, their potential as drug delivery vehicles and as nanosensitizers in cancer therapy is being actively explored.[1]
Experimental Protocols
This section details the protocol for the hydrothermal synthesis of TiO₂ nanomaterials using this compound. The following procedure is adapted from established methodologies for the synthesis of metal oxide nanoparticles.
Materials and Equipment
-
Titanium (IV) nitrate solution (aqueous)
-
Urea (B33335) (CO(NH₂)₂)
-
Deionized (DI) water
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Drying oven
-
Muffle furnace
Synthesis of TiO₂ Nanoparticles
-
Precursor Solution Preparation: Prepare an aqueous solution of this compound. The concentration can be varied to control the resulting nanoparticle characteristics.
-
Addition of Urea: Add urea to the this compound solution. Urea acts as a precipitating agent, decomposing upon heating to provide a gradual and uniform release of hydroxide (B78521) ions, which facilitates the controlled precipitation of titanium hydroxide.
-
Hydrothermal Reaction: Transfer the resulting solution into a Teflon-lined stainless steel autoclave. The autoclave should not be filled to more than 80% of its capacity.
-
Seal the autoclave and place it in a preheated oven or on a heating mantle.
-
Heat the autoclave to the desired reaction temperature (e.g., 100-200°C) and maintain it for a specific duration (e.g., 6-24 hours). The temperature and time are critical parameters that influence the crystallinity and size of the nanoparticles.[2]
-
Cooling and Washing: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation.
-
Wash the collected nanoparticles multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Drying and Calcination: Dry the washed nanoparticles in an oven at a low temperature (e.g., 80°C) overnight.
-
To enhance crystallinity and control the phase of the TiO₂ (anatase, rutile, or a mix), the dried powder can be calcined in a muffle furnace at a specific temperature (e.g., 400-800°C) for a few hours.
Quantitative Data
The properties of the synthesized TiO₂ nanomaterials are highly dependent on the synthesis parameters. The following tables summarize the expected influence of these parameters based on general principles of hydrothermal synthesis. Specific values should be optimized for the desired application.
Table 1: Influence of Synthesis Parameters on Nanoparticle Properties
| Parameter | Effect on Particle Size | Effect on Crystallinity |
| Temperature | Increases with increasing temperature | Improves with increasing temperature |
| Time | Increases with longer reaction time | Improves with longer reaction time |
| Precursor Conc. | Can increase with higher concentration | May decrease at very high concentrations |
| pH | Influences morphology and phase | Affects the crystalline phase formed |
Table 2: Typical Characterization Data for Hydrothermally Synthesized TiO₂ Nanoparticles
| Property | Typical Range |
| Crystal Phase | Anatase, Rutile, or mixed phase |
| Crystallite Size | 5 - 50 nm |
| Surface Area | 50 - 200 m²/g |
| Band Gap | 3.0 - 3.2 eV |
Application Notes
Photocatalysis for Environmental Remediation
TiO₂ nanoparticles are highly effective photocatalysts for the degradation of organic pollutants in water and air.[3] Upon irradiation with UV light, electron-hole pairs are generated, which in turn produce reactive oxygen species (ROS) that can mineralize a wide range of organic molecules.[4]
Key Considerations:
-
Crystal Phase: The anatase phase of TiO₂ generally exhibits higher photocatalytic activity than the rutile phase.[2]
-
Surface Area: A high surface area provides more active sites for the adsorption of pollutants and photocatalytic reactions.
-
Doping: The photocatalytic efficiency can be enhanced by doping with metal or non-metal elements to narrow the bandgap and improve visible light absorption.
Drug Delivery and Cancer Therapy
The biocompatibility and low toxicity of TiO₂ nanoparticles make them promising candidates for biomedical applications, particularly in drug delivery and cancer therapy.[1][5][6]
-
Drug Carriers: The high surface area of TiO₂ nanoparticles allows for the loading of various therapeutic agents. Surface functionalization can be employed to achieve targeted drug delivery to specific cells or tissues.
-
Photodynamic Therapy (PDT): As a photosensitizer, TiO₂ can generate ROS upon light activation, leading to the destruction of cancer cells.[4] This approach offers localized treatment with minimal side effects.[1]
-
Sonodynamic Therapy (SDT): Similar to PDT, TiO₂ can be activated by ultrasound to produce ROS for cancer cell killing.
Cellular Signaling Pathways in Cancer Therapy:
The anticancer effects of TiO₂ nanoparticles are often mediated through the induction of oxidative stress, which can trigger various cellular signaling pathways leading to cell death.[1][7]
-
Apoptosis Induction: TiO₂ nanoparticle-induced ROS can damage cellular components, including mitochondria, leading to the activation of caspase cascades and programmed cell death (apoptosis).
-
Inflammatory Response: In some contexts, TiO₂ nanoparticles can induce an inflammatory response through the activation of signaling pathways such as NF-κB, which can either promote or inhibit tumor growth depending on the specific cancer type and microenvironment.
Safety and Handling
As with all nanomaterials, appropriate safety precautions should be taken when handling TiO₂ nanoparticles. This includes working in a well-ventilated area or a fume hood, wearing personal protective equipment (gloves, lab coat, and safety glasses), and avoiding inhalation of the powder. The long-term toxicological effects of TiO₂ nanoparticles are still under investigation, and researchers should handle them with care.
References
- 1. TiO2 Nanoparticles in Cancer Therapy as Nanocarriers in Paclitaxel's Delivery and Nanosensitizers in Phototherapies and/or Sonodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Titanium Dioxide Nanomaterials: Progress in Synthesis and Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ymerdigital.com [ymerdigital.com]
- 5. Titanium Dioxide Nanomaterials: Progress in Synthesis and Application in Drug Delivery [ouci.dntb.gov.ua]
- 6. [PDF] Titanium Dioxide Nanomaterials: Progress in Synthesis and Application in Drug Delivery | Semantic Scholar [semanticscholar.org]
- 7. Mechanoregulation of titanium dioxide nanoparticles in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Titanium and Nitrate Precursors in the Synthesis of Photocatalytic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dioxide (TiO₂) is a cornerstone material in photocatalysis due to its high efficiency, chemical stability, and cost-effectiveness. The synthesis of TiO₂ with tailored properties is crucial for enhancing its photocatalytic activity, particularly for applications in pollutant degradation, water splitting, and CO₂ reduction. While titanium alkoxides and chlorides are common precursors, the use of titanium and nitrate-containing compounds plays a significant role in the synthesis and modification of these advanced materials. This document provides detailed application notes and experimental protocols for the synthesis of photocatalytic materials where titanium and nitrate (B79036) sources are utilized, focusing on methods such as low-temperature hydrolysis and sol-gel synthesis for doping and modification.
Application Notes
The selection of precursors and synthesis methods profoundly influences the physicochemical properties of TiO₂ nanoparticles, including their crystal structure, particle size, surface area, and bandgap energy, all of which are critical for photocatalytic performance.
Low-Temperature Hydrolysis using Titanium (IV) Nitrate
A direct synthesis route for producing nanocrystalline TiO₂ involves the hydrolysis of titanium (IV) nitrate (Ti(NO₃)₄) under highly acidic conditions at low temperatures. This method allows for the controlled formation of different TiO₂ crystal phases. For instance, by adjusting the hydrolysis conditions, it is possible to selectively synthesize pure rutile or anatase phases, or a mixture of both.[1] The anatase phase is often desired for its superior photocatalytic activity.[2]
Sol-Gel Synthesis using Titanium Alkoxides with Nitrate Modifiers
The sol-gel method is a versatile and widely used technique for preparing TiO₂ nanoparticles with high purity and homogeneity.[2] While titanium alkoxides like titanium tetraisopropoxide (TTIP) are common titanium precursors, nitric acid (HNO₃) is frequently employed as a catalyst to control the hydrolysis and condensation rates.[3] This control is essential for tailoring the particle size and morphology of the resulting TiO₂.
Furthermore, nitrate salts, such as holmium (III) nitrate pentahydrate, can be introduced during the sol-gel process to dope (B7801613) the TiO₂ structure.[4] Doping with rare-earth metals can modify the electronic band structure of TiO₂, enhancing its absorption of visible light and improving its photocatalytic efficiency under solar irradiation.[4]
Photocatalytic Applications
TiO₂-based materials synthesized using titanium and nitrate precursors are effective in a range of photocatalytic applications:
-
Degradation of Organic Pollutants: These materials can effectively degrade a variety of organic pollutants in water and air, such as dyes (e.g., methylene (B1212753) blue, crystal violet, carmoisine) and other organic compounds.[3][4][5][6]
-
NOx Abatement: Nitrogen-doped TiO₂ has shown significant promise in the photocatalytic oxidation of atmospheric nitrogen oxides (NOx), which are major air pollutants.[7]
-
Self-Cleaning Surfaces: The photocatalytic properties of TiO₂ can be utilized to create self-cleaning coatings for various surfaces.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on the synthesis and performance of photocatalytic materials using titanium and nitrate-related precursors.
Table 1: Synthesis Parameters and Resulting Material Properties
| Titanium Precursor | Nitrate Source/Modifier | Synthesis Method | Calcination Temperature (°C) | Resulting Phase | Crystallite Size (nm) | Surface Area (m²/g) | Band Gap (eV) | Reference |
| Titanium (IV) Nitrate | - | Low-Temperature Hydrolysis | 80 | Rutile | - | >200 | - | [1] |
| Titanium (IV) Butoxide | Holmium (III) Nitrate Pentahydrate | Sol-Gel | 500 | Anatase | < Undoped TiO₂ | - | Red-shifted | [4][8] |
| Titanium Tetraisopropoxide (TTIP) | Nitric Acid (catalyst) | Sol-Gel | 550 | Anatase | - | - | - | [3] |
Table 2: Photocatalytic Performance Data
| Catalyst | Target Pollutant | Light Source | Degradation Efficiency (%) | Reaction Time (min) | Reference |
| Ho-doped TiO₂ (2 mol%) | Crystal Violet | UV | High | - | [4][8] |
| Ho-doped TiO₂ (2 mol%) | Carmoisine | UV | High | - | [4][8] |
| TiO₂ from TiCl₄/HNO₃ | Methylene Blue | UV | 98.1 | 90 | [1] |
Experimental Protocols
Protocol 1: Low-Temperature Hydrolysis of Titanium (IV) Nitrate
This protocol describes the synthesis of nanocrystalline TiO₂ using titanium (IV) nitrate as the precursor.
Materials:
-
Titanium (IV) nitrate (Ti(NO₃)₄)
-
Nitric acid (HNO₃) or Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Prepare a highly acidic aqueous solution by adding a controlled amount of nitric acid or hydrochloric acid to deionized water.
-
Dissolve titanium (IV) nitrate in the acidic solution to achieve the desired precursor concentration.
-
Maintain the solution at a low temperature (e.g., below 80°C) and stir continuously to induce hydrolysis.
-
The formation of a precipitate indicates the synthesis of TiO₂ nanoparticles.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate thoroughly with deionized water to remove any residual acid and unreacted precursors.
-
Dry the resulting powder in an oven at a low temperature (e.g., 60-80°C).
-
Characterize the synthesized TiO₂ powder using techniques such as XRD, TEM, and BET analysis.
Protocol 2: Sol-Gel Synthesis of Holmium-Doped TiO₂
This protocol details the synthesis of holmium-doped TiO₂ nanoparticles using a sol-gel method.[4][8]
Materials:
-
Titanium (IV) butoxide (Ti(C₄H₉O)₄)
-
Holmium (III) nitrate pentahydrate (Ho(NO₃)₃·5H₂O)
-
Ethanol (B145695) (C₂H₅OH)
-
Deionized water
Procedure:
-
Prepare two separate solutions:
-
Solution A: Dissolve a calculated amount of titanium (IV) butoxide in ethanol.
-
Solution B: Dissolve the desired molar percentage of holmium (III) nitrate pentahydrate in ethanol.
-
-
Slowly add Solution B to Solution A under vigorous stirring.
-
Add a mixture of deionized water and ethanol dropwise to the combined solution to initiate hydrolysis.
-
Continue stirring until a transparent sol transitions into a viscous gel.
-
Age the gel at room temperature for a specified period (e.g., 24 hours) to allow for the completion of the condensation reactions.
-
Dry the gel in an oven at a controlled temperature (e.g., 80-100°C) to obtain a xerogel.
-
Grind the xerogel into a fine powder.
-
Calcine the powder in a furnace at a high temperature (e.g., 500°C) to crystallize the TiO₂ and incorporate the holmium dopant.
-
Characterize the resulting Ho-doped TiO₂ powder.
Visualizations
References
- 1. Nanocrystalline TiO2: Crystal Structure Controlled Synthesis via Low Temperature Hydrolysis Method and Surface Texture | Semantic Scholar [semanticscholar.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Photocatalytic Decomposition of Carmoisine and Crystal Violet by Ho-Doped TiO2 Sol-Gel Powders [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Titanium in photocatalytic organic transformations: current applications and future developments - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
Application of Titanium Nitrate in Catalyst Preparation: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of titanium nitrate (B79036) in the preparation of heterogeneous catalysts. Titanium-based catalysts are renowned for their efficiency, stability, and versatility in a wide range of chemical transformations, including photocatalysis, oxidation, and environmental remediation. The choice of the titanium precursor is a critical factor that influences the physicochemical properties and, consequently, the catalytic performance of the final material. Titanium nitrate, as a precursor, offers specific advantages in certain synthesis methodologies.
Introduction to this compound as a Catalyst Precursor
This compound [Ti(NO₃)₄] is a versatile precursor for the synthesis of titanium-based catalysts, primarily titanium dioxide (TiO₂) and mixed-metal oxide catalysts. Its application is prominent in impregnation and sol-gel methods, where it serves as a soluble source of titanium that can be readily hydrolyzed and converted to titanium oxide upon thermal treatment.
Key Advantages of Using this compound:
-
Water Solubility: this compound is soluble in aqueous and some polar organic solvents, which simplifies the preparation of precursor solutions for wet impregnation and sol-gel methods.
-
In-situ Nitric Acid Generation: During hydrolysis and thermal decomposition, the nitrate anio can decompose to generate nitric acid. This in-situ acid generation can influence the hydrolysis and condensation rates of titanium species, potentially affecting the final structure and crystallinity of the catalyst.
-
Oxidizing Environment: The decomposition of nitrate groups provides an oxidizing environment, which can be beneficial for the complete removal of organic templates or surfactants used during synthesis, leading to a purer catalyst material.
Catalyst Preparation Methods Utilizing this compound
This section details two primary methods for preparing titanium-based catalysts using this compound: Incipient Wetness Impregnation and Sol-Gel Synthesis.
Incipient Wetness Impregnation
Incipient wetness impregnation (IWI) is a widely used technique for dispersing a catalyst precursor onto a porous support material. The method involves adding a solution of the precursor to the support, with the volume of the solution being equal to the pore volume of the support. This ensures that the precursor is deposited within the pores of the support material.
Application: Preparation of supported titanium dioxide catalysts (e.g., TiO₂/SiO₂) for various catalytic applications, including photocatalysis and oxidation reactions.
Logical Workflow for Incipient Wetness Impregnation:
Caption: Workflow for Incipient Wetness Impregnation.
Experimental Protocol: Preparation of a TiO₂/SiO₂ Catalyst via Incipient Wetness Impregnation
This protocol is adapted from a method described for preparing a titanium-based catalyst on a porous silicon oxide support[1].
Materials:
-
Porous silica (B1680970) (SiO₂) support
-
This compound [Ti(NO₃)₄]
-
Deionized water
Equipment:
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Drying oven
-
Calcination furnace (muffle furnace)
Procedure:
-
Support Preparation: If necessary, dry the porous silica support in an oven at 110-120 °C for 2-4 hours to remove any adsorbed water.
-
Precursor Solution Preparation: Prepare a 0.2 M aqueous solution of this compound by dissolving the appropriate amount of this compound in deionized water.
-
Incipient Wetness Impregnation:
-
Place a known amount (e.g., 5 g) of the dried silica support in a suitable container.
-
Slowly add the 0.2 M this compound solution dropwise to the silica support while continuously mixing or tumbling until the pores are completely filled and the material just begins to appear wet. The volume of the solution required should be approximately equal to the pore volume of the silica support.
-
-
Drying: Dry the impregnated support in an oven at 80 °C for 10 hours to remove the solvent[1].
-
Calcination: Calcine the dried material in a furnace at 600 °C for 10 hours. The heating rate should be controlled (e.g., 5 °C/min) to ensure uniform decomposition of the nitrate precursor[1].
-
Final Catalyst: After calcination, allow the catalyst to cool down to room temperature. The resulting material is a TiO₂/SiO₂ catalyst.
Quantitative Data for TiO₂/SiO₂ Catalyst:
The following table summarizes typical properties of a titanium-based catalyst prepared on a porous silica support.
| Property | Value |
| Titanium Oxide Content | 0.1 - 10 parts by weight |
| Porous Silicon Oxide Content | 90 - 99.9 parts by weight |
| Aperture Size of Support | 3 - 50 nm |
| Specific Surface Area | 200 - 1000 m²/g |
Table based on data from patent CN103769068A[1].
Sol-Gel Synthesis
The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. In the context of this compound, it can be used in conjunction with other metal precursors to create mixed-oxide catalysts.
Application: Synthesis of doped or mixed-metal oxide catalysts, such as Holmium-doped TiO₂ (Ho-TiO₂), for photocatalytic applications.
Signaling Pathway for Sol-Gel Synthesis of Doped TiO₂:
Caption: Sol-Gel Synthesis of Doped TiO₂.
Experimental Protocol: Sol-Gel Synthesis of Ho-doped TiO₂ Nanopowders
This protocol is based on a method for synthesizing Ho³⁺-doped TiO₂ nanopowders[2].
Materials:
-
Titanium (IV) n-butoxide [Ti(C₄H₉O)₄]
-
Holmium (III) nitrate pentahydrate [Ho(NO₃)₃·5H₂O]
-
Ethanol (C₂H₅OH)
Equipment:
-
Beakers and magnetic stir plate
-
Drying oven
-
Annealing furnace
Procedure:
-
Precursor Solutions Preparation:
-
Prepare two separate solutions by dissolving the precursors in ethanol at a 1:1 ratio with continuous stirring for 5-10 minutes.
-
Solution A: Dissolve the desired amount of titanium (IV) n-butoxide in ethanol.
-
Solution B: Dissolve the desired amount of holmium (III) nitrate pentahydrate in ethanol to achieve the target doping level (e.g., 0.5 or 2 mol%).
-
-
Mixing and Gelation:
-
Simultaneously introduce the titanium (IV) butoxide solution (Solution A) into the holmium nitrate solution (Solution B) with vigorous stirring.
-
Gelation should occur almost instantly, resulting in a homogeneous gel.
-
-
Aging: Age the resulting gel at room temperature (23 ± 2 °C) for one week.
-
Drying: Dry a portion of the aged gel in an oven to obtain the unannealed catalyst powder.
-
Annealing: Anneal another portion of the aged gel in a furnace at 500 °C for 2 hours to promote crystallization and phase transformation.
-
Final Catalyst: After annealing, allow the powder to cool to room temperature to obtain the Ho-doped TiO₂ nanopowder.
Quantitative Data for Ho-doped TiO₂ Nanopowders:
The following table presents characterization data for undoped and Ho-doped TiO₂ nanopowders.
| Sample | Dopant Level (mol%) | Crystallite Size (nm) |
| Undoped TiO₂ | 0 | Larger |
| 0.5Ho/TiO₂ | 0.5 | Smaller than undoped |
| 2Ho/TiO₂ | 2 | Smallest |
Data interpretation based on the finding that Ho incorporation suppresses crystal growth[2].
Characterization of Catalysts Prepared from this compound
To evaluate the properties of the synthesized catalysts, a range of characterization techniques can be employed. These techniques provide information about the catalyst's structure, morphology, composition, and surface properties, which are crucial for understanding its catalytic performance.
| Characterization Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystalline phase (e.g., anatase, rutile), crystallite size, and lattice parameters. |
| Brunauer-Emmett-Teller (BET) Analysis | Specific surface area and pore size distribution. |
| Scanning Electron Microscopy (SEM) | Surface morphology, particle shape, and size. |
| Transmission Electron Microscopy (TEM) | Particle size, morphology, and crystal lattice fringes. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups (e.g., Ti-O-Si bonds) and confirmation of precursor decomposition. |
| UV-Vis Diffuse Reflectance Spectroscopy (DRS) | Optical properties and band gap energy of the semiconductor catalyst. |
Concluding Remarks
This compound serves as a valuable precursor in the synthesis of titanium-based catalysts, particularly for impregnation and sol-gel methods. Its water solubility and the in-situ generation of nitric acid during thermal treatment offer unique advantages in controlling the synthesis process and the final properties of the catalyst. The protocols provided herein offer a starting point for the preparation of supported and doped titanium oxide catalysts. Researchers are encouraged to optimize the synthesis parameters, such as precursor concentration, pH, calcination temperature, and time, to tailor the catalyst properties for specific applications in chemical synthesis, environmental remediation, and drug development processes.
References
Application Note: Preparation of a Stable Aqueous Titanium Nitrate Solution
Abstract
This application note provides a detailed protocol for the preparation of a stable, low-chloride aqueous titanyl nitrate (B79036) solution. This solution is a valuable precursor for various research and development applications, including the synthesis of advanced ceramic materials, catalysts, and nanoscale powders. The primary challenge in preparing aqueous titanium nitrate solutions is their inherent instability, leading to hydrolysis and the precipitation of titanium dioxide (TiO₂). The protocol herein describes a robust method to produce a stable solution by reacting titanium tetrachloride with fuming nitric acid in the presence of an oxidizing agent, hydrogen peroxide. This method effectively minimizes the chloride content, a critical factor for many applications, and enhances the solution's shelf-life.
Introduction
Aqueous solutions of this compound are of significant interest to researchers and drug development professionals due to the utility of titanium-based compounds in various advanced materials and pharmaceutical formulations. However, the preparation of a stable this compound solution is challenging due to the high propensity of titanium (IV) ions to hydrolyze in aqueous environments, leading to the formation of insoluble titanium dioxide. This instability can significantly impact the reproducibility of experiments and the quality of the final products.
Several methods have been explored for the preparation of this compound solutions, including the dissolution of titanium metal or titanium dioxide in nitric acid.[1][2] While seemingly straightforward, these methods often require harsh conditions, such as boiling in concentrated nitric acid, and the resulting solutions can exhibit limited stability.[3][4]
This application note details a more controlled and reliable method for producing a stable titanyl nitrate (TiO(NO₃)₂) solution with a low residual chloride content. The protocol is based on the reaction of titanium tetrachloride with fuming nitric acid and hydrogen peroxide, which acts as an oxidizing agent to remove chloride ions as chlorine gas. The resulting solution demonstrates improved stability, making it a dependable source of soluble titanium for various scientific applications.
Factors Affecting Solution Stability
The stability of aqueous this compound solutions is primarily influenced by:
-
Hydrolysis: The strong tendency of Ti⁴⁺ ions to react with water to form titanium dioxide is the main cause of instability.
-
Chloride Content: Residual chloride ions can affect the performance of the titanium precursor in certain applications, such as catalysis and ceramics.
-
Temperature: Elevated temperatures can accelerate hydrolysis and reduce the stability of the solution.
-
Concentration: The concentration of both the titanium salt and the nitric acid can impact the equilibrium of the solution and its susceptibility to precipitation.
The protocol provided below is designed to mitigate these factors, resulting in a stable and high-purity titanyl nitrate solution.
Data Presentation
The following table summarizes the key quantitative parameters for the preparation of a stable, low-chloride titanyl nitrate solution as described in the experimental protocol.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Titanium Tetrachloride (TiCl₄) | 38 | kg | Starting titanium precursor. |
| Fuming Nitric Acid | 34 | kg | Primary reactant and solvent. |
| Hydrogen Peroxide (30% w/w) | 9.4 | kg | Oxidizing agent for chloride removal. |
| Reaction Conditions | |||
| Reaction Temperature | < 40 | °C | Temperature should be carefully controlled. |
| TiCl₄ Addition Time | 6 | hours | Slow and controlled addition is crucial. |
| H₂O₂ Addition Time | 6 | hours | Metered addition to manage the reaction rate. |
| Post-reaction Time | 12 | hours | To ensure completion of the reaction. |
| Product Specifications | |||
| Final TiO₂ Content (converted) | 15 | % by weight | Concentration of the final solution. |
| Residual Chloride Content | < 200 (typically 10-100) | ppm | A key indicator of product purity and stability.[5] |
Experimental Protocol
This protocol describes the preparation of a stable, low-chloride aqueous titanyl nitrate solution.[5]
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Fuming nitric acid
-
30% (by weight) hydrogen peroxide (H₂O₂)
-
Nitrogen gas (for inert atmosphere)
-
Reaction vessel (glass or enamel-coated metal) with inlet/outlet ports, stirring mechanism, and gas extraction system
Procedure:
-
Preparation of the Reaction Vessel:
-
Ensure the reaction vessel is clean, dry, and inert.
-
Purge the vessel with nitrogen gas to create an inert atmosphere.
-
Introduce 38 kg of titanium tetrachloride into the reaction vessel under a nitrogen blanket.
-
-
Reaction with Fuming Nitric Acid:
-
While stirring, slowly introduce 34 kg (25 L) of fuming nitric acid into the reaction vessel through a top inlet over a period of 6 hours.
-
Continuously extract the chlorine and nitrous gases that form during the reaction.
-
-
Oxidation with Hydrogen Peroxide:
-
After the addition of nitric acid is complete, begin to meter in 9.4 kg (8.5 L) of 30% hydrogen peroxide in portions over 6 hours.
-
Carefully monitor the reaction temperature and ensure it does not exceed 40°C.
-
-
Reaction Completion and Monitoring:
-
Once the hydrogen peroxide addition is complete, allow the reaction to continue for an additional 12 hours with continuous stirring.
-
The end of the reaction is indicated by a persistent red coloring of the solution. This coloration signifies the formation of titanyl peroxide, indicating that the residual chloride concentration is below 200 ppm.[5]
-
-
Final Product:
-
The resulting product is an aqueous solution of titanyl nitrate with a converted titanium dioxide content of approximately 15% by weight and a residual chloride content of less than 200 ppm (typically between 10 and 100 ppm).[5]
-
Safety Precautions:
-
This procedure must be carried out in a well-ventilated fume hood by trained personnel.
-
Titanium tetrachloride, fuming nitric acid, and hydrogen peroxide are corrosive and hazardous materials. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.
-
The reaction is exothermic and generates toxic gases. Proper temperature control and gas extraction are critical.
Workflow Diagram
The following diagram illustrates the workflow for the preparation of a stable titanyl nitrate solution.
Caption: Workflow for preparing a stable titanyl nitrate solution.
References
- 1. Molecular Insights into the Stability of Titanium in Electrolytes Containing Chlorine and Fluorine Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Titanium(IV) nitrate - Wikipedia [en.wikipedia.org]
- 3. Protein Adsorption and Cell Adhesion on Metallic Biomaterial Surfaces | MDPI [mdpi.com]
- 4. How to Analyze Titanium Metal - Assaying - 911Metallurgist [911metallurgist.com]
- 5. Corrosion Resistance of Titanium to Nitric Acid [metalspiping.com]
Application Notes and Protocols for Characterization of Materials Synthesized from Titanium Nitrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of titanium dioxide (TiO₂) nanomaterials derived from titanium nitrate (B79036). These materials have significant potential in various fields, including drug delivery, owing to their unique physicochemical properties.
Synthesis of Titanium Dioxide Nanoparticles
Two common methods for synthesizing TiO₂ nanoparticles from titanium nitrate are the sol-gel and hydrothermal methods. The choice of method can influence the resulting particle size, morphology, and crystalline phase.
Sol-Gel Synthesis Protocol
The sol-gel method is a versatile technique for producing high-purity, homogeneous nanoparticles at relatively low temperatures.
Materials:
-
This compound (Ti(NO₃)₄)
-
Ethanol (B145695) (absolute)
-
Deionized water
-
Nitric acid (HNO₃, as a catalyst)
-
Beakers, magnetic stirrer, and hotplate
-
Drying oven
-
Muffle furnace
Protocol:
-
Precursor Solution Preparation: Dissolve a specific amount of this compound in absolute ethanol with vigorous stirring.
-
Hydrolysis: Prepare an aqueous solution of ethanol and deionized water. Add a few drops of nitric acid to this solution to act as a catalyst.
-
Sol Formation: Slowly add the aqueous solution to the this compound precursor solution dropwise while stirring continuously. Continue stirring for at least 2 hours to form a stable sol.
-
Gelation: Allow the sol to age at room temperature for 24-48 hours until a transparent gel is formed.
-
Drying: Dry the gel in an oven at 80-100°C for 12-24 hours to remove the solvent.
-
Calcination: Calcine the dried gel in a muffle furnace at a desired temperature (e.g., 400-800°C) for 2-4 hours to obtain crystalline TiO₂ nanoparticles. The calcination temperature significantly affects the crystal phase (anatase, rutile, or a mix) and particle size.[1][2][3][4]
Hydrothermal Synthesis Protocol
The hydrothermal method involves a chemical reaction in a sealed, heated aqueous solution, which can produce well-crystallized nanoparticles.
Materials:
-
This compound (Ti(NO₃)₄)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) or other mineralizers
-
Teflon-lined stainless-steel autoclave
-
Oven
Protocol:
-
Precursor Solution: Dissolve this compound in deionized water to form a clear solution.
-
pH Adjustment: Adjust the pH of the solution by adding a mineralizer such as NaOH solution dropwise until a desired pH is reached. This will initiate the precipitation of titanium hydroxide.
-
Hydrothermal Treatment: Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 150-200°C) for a set duration (e.g., 12-24 hours).[5]
-
Washing and Filtration: After the autoclave has cooled down to room temperature, filter the precipitate and wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the obtained powder in an oven at 80-100°C overnight.
-
Calcination (Optional): The as-synthesized powder can be calcined at a specific temperature to improve crystallinity and control the phase composition.
Characterization of Synthesized TiO₂ Nanoparticles
A comprehensive characterization of the synthesized TiO₂ nanoparticles is crucial to understand their properties and potential applications. The following are standard protocols for key characterization techniques.
X-ray Diffraction (XRD) Analysis
XRD is used to determine the crystal phase (anatase, rutile, brookite), crystallite size, and lattice parameters of the synthesized TiO₂ nanoparticles.[6][7][8]
Protocol:
-
Sample Preparation: Finely grind the TiO₂ nanoparticle powder using a mortar and pestle to ensure a homogenous sample. Mount the powder onto a sample holder.
-
Instrument Setup:
-
Data Analysis:
-
Identify the crystal phases by comparing the diffraction peaks with standard JCPDS (Joint Committee on Powder Diffraction Standards) files for anatase (JCPDS No. 21-1272) and rutile (JCPDS No. 21-1276).[6]
-
Calculate the average crystallite size (D) using the Debye-Scherrer equation: D = Kλ / (β cosθ), where K is the Scherrer constant (typically 0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg diffraction angle.[6]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
SEM provides information about the surface morphology, particle size, and aggregation of the nanoparticles, while TEM offers higher resolution images to determine the particle size, shape, and crystal lattice.[10][11][12]
SEM Protocol:
-
Sample Preparation:
-
Mount a small amount of the TiO₂ powder onto an aluminum stub using double-sided carbon tape.
-
Gently blow off any excess powder.
-
For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging effects.[10]
-
-
Imaging:
-
Place the stub in the SEM chamber.
-
Use an accelerating voltage of 10-20 kV.
-
Acquire images at different magnifications to observe the overall morphology and individual particle details.
-
TEM Protocol:
-
Sample Preparation:
-
Disperse a small amount of the TiO₂ powder in a suitable solvent (e.g., ethanol) and sonicate for 10-15 minutes to break up agglomerates.[10]
-
Place a drop of the dispersion onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely before analysis.
-
-
Imaging:
-
Place the grid in the TEM sample holder.
-
Use an accelerating voltage of 100-200 kV.
-
Acquire bright-field images to observe the particle size and morphology.
-
Obtain high-resolution TEM (HRTEM) images to visualize the crystal lattice fringes and selected area electron diffraction (SAED) patterns to confirm the crystal structure.
-
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the surface of the TiO₂ nanoparticles.[9][13][14][15]
Protocol:
-
Sample Preparation: Press the TiO₂ powder into a pellet or mount it on a sample holder using double-sided tape.
-
Analysis:
-
Place the sample in the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.[9][13]
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the Ti 2p, O 1s, and C 1s regions.
-
-
Data Analysis:
-
Calibrate the binding energy scale using the C 1s peak at 284.8 eV.[13]
-
Deconvolute the high-resolution spectra to identify the different chemical states. For example, the Ti 2p spectrum can be fitted to identify Ti⁴⁺ and potentially Ti³⁺ states, and the O 1s spectrum can distinguish between lattice oxygen and surface hydroxyl groups.[15]
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis
The BET method is used to measure the specific surface area of the nanoparticles, which is a critical parameter for applications such as catalysis and drug delivery.[16][17][18][19][20]
Protocol:
-
Sample Preparation: Accurately weigh a sufficient amount of the TiO₂ powder (typically 50-200 mg) and place it in a sample tube.
-
Degassing: Degas the sample under vacuum at an elevated temperature (e.g., 150-300°C) for several hours to remove any adsorbed moisture and other contaminants from the surface.
-
Analysis:
-
Cool the sample to liquid nitrogen temperature (77 K).
-
Introduce nitrogen gas at controlled pressures into the sample tube.
-
Measure the amount of gas adsorbed at different relative pressures (P/P₀).
-
-
Data Analysis:
-
Plot the BET equation: 1 / [W((P₀/P)-1)] vs. P/P₀, where W is the weight of the adsorbed gas, P is the pressure of the adsorbate gas, and P₀ is the saturation pressure of the adsorbate gas.
-
Calculate the specific surface area from the slope and intercept of the linear region of the BET plot.
-
Quantitative Data Presentation
The properties of the synthesized TiO₂ nanoparticles are highly dependent on the synthesis parameters, particularly the calcination temperature. The following tables summarize typical quantitative data obtained from the characterization of TiO₂ nanoparticles.
Table 1: Effect of Calcination Temperature on Crystallite Size and Phase Composition of TiO₂ Nanoparticles.
| Calcination Temperature (°C) | Predominant Crystal Phase | Average Crystallite Size (nm) - Anatase | Average Crystallite Size (nm) - Rutile |
| 400 | Anatase | ~10-15 | - |
| 500 | Anatase | ~20-30 | - |
| 600 | Anatase + Rutile | ~30-40 | ~20-30 |
| 700 | Anatase + Rutile | ~40-50 | ~30-40 |
| 800 | Rutile | - | ~40-60 |
Data compiled from multiple sources indicating general trends.[1][2][3][4]
Table 2: Effect of Calcination Temperature on Particle Size and BET Surface Area of TiO₂ Nanoparticles.
| Calcination Temperature (°C) | Average Particle Size (nm) (from TEM/SEM) | BET Specific Surface Area (m²/g) |
| 400 | ~15-25 | ~100-150 |
| 500 | ~25-40 | ~50-100 |
| 600 | ~40-60 | ~20-50 |
| 700 | ~60-80 | ~10-20 |
| 800 | >80 | <10 |
Data compiled from multiple sources indicating general trends.[3][4]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of TiO₂ nanoparticles from this compound.
Caption: Experimental workflow for TiO₂ nanoparticle synthesis and characterization.
Signaling Pathway for TiO₂-Induced Apoptosis in Cancer Cells
Titanium dioxide nanoparticles can induce apoptosis in cancer cells, particularly upon photoactivation, through the generation of reactive oxygen species (ROS). This pathway is relevant for photodynamic therapy applications in drug development.
Caption: TiO₂-mediated ROS generation leading to cancer cell apoptosis.
References
- 1. Effects of Calcination Temperature on the Phase Composition, Photocatalytic Degradation, and Virucidal Activities of TiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Calcination Temperature on Photocatalytic Activity of Synthesized TiO2 Nanoparticles via Wet Ball Milling Sol-Gel Method [mdpi.com]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arxiv.org [arxiv.org]
- 7. thaiscience.info [thaiscience.info]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Comparative electron microscopy particle sizing of TiO2 pigments: sample preparation and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. matsc.ktu.lt [matsc.ktu.lt]
- 15. XPS Characterization of TiO2 Nanotubes Growth on the Surface of the Ti15Zr15Mo Alloy for Biomedical Applications [mdpi.com]
- 16. usace.contentdm.oclc.org [usace.contentdm.oclc.org]
- 17. solids-solutions.com [solids-solutions.com]
- 18. filab.fr [filab.fr]
- 19. nanopartikel.info [nanopartikel.info]
- 20. Nanomaterial BET Analysis | Surface Area Measurement [powdertechnology.info]
Application Notes and Protocols: Titanium Nitrate as a Nitrogen Source in Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium-based nanomaterials, particularly titanium dioxide (TiO₂), are extensively utilized in various fields, including photocatalysis, solar cells, and biomedical applications, owing to their stability, non-toxicity, and low cost. Enhancing the properties of these materials, especially for applications requiring visible light absorption, often involves doping with non-metal elements like nitrogen. Titanium nitrate (B79036), Ti(NO₃)₄, serves as a versatile precursor in the synthesis of such advanced materials. It can act as a source for both titanium and, under specific conditions, nitrogen, facilitating the creation of nitrogen-doped TiO₂ (N-TiO₂). The nitrate groups within the precursor can be thermally decomposed or chemically reduced to incorporate nitrogen atoms into the TiO₂ lattice, thereby modifying its electronic and optical properties.
These application notes provide detailed protocols for the synthesis of nitrogen-doped titanium-based materials using titanium nitrate as a key precursor. The methodologies covered include direct thermal decomposition and a sol-gel hydrolysis approach.
Applications
The primary application of synthesizing N-doped TiO₂ from this compound is in photocatalysis . Nitrogen doping narrows the band gap of TiO₂, shifting its absorption from the UV to the visible region of the electromagnetic spectrum. This enhancement allows the material to harness a larger portion of the solar spectrum, making it significantly more efficient for:
-
Environmental Remediation: Degradation of organic pollutants (e.g., dyes, phenols, and pesticides) in wastewater under visible light.
-
Air Purification: Removal of atmospheric pollutants like nitrogen oxides (NOx).
-
Self-Cleaning Surfaces: Development of coatings that can break down organic dirt and contaminants when exposed to sunlight.
Beyond photocatalysis, these materials also show promise in:
-
Solar Energy Conversion: As photoanodes in dye-sensitized solar cells (DSSCs) with improved efficiency.
-
Biomedical Applications: As antibacterial coatings and for photodynamic therapy, leveraging their visible-light-induced reactive oxygen species (ROS) generation.
Data Presentation: Properties of Synthesized N-TiO₂
The properties of the final material are highly dependent on the synthesis parameters, particularly the calcination temperature. The following table summarizes typical quantitative data for N-doped TiO₂ synthesized via methods involving nitrate precursors.
| Synthesis Parameter | Property | Value | Reference |
| Calcination Temperature | Crystallite Size (nm) | ||
| 250 °C | - | - | [1] |
| 350 °C | - | - | [1] |
| 450 °C | 15-20 | [2] | |
| 550 °C | - | - | [1] |
| 650 °C | - | - | [1] |
| Calcination Temperature | Band Gap (eV) | ||
| 250 °C | 1.55 | [1] | |
| 350 °C | - | - | [1] |
| 450 °C | 2.92 | [1] | |
| 550 °C | - | - | [1] |
| 650 °C | 2.95 | [1] | |
| Precursor System | Nitrogen Content | ||
| Ti-isopropoxide + HNO₃ | Varies with temperature | [1] | |
| TiCl₄ + Urea | - | [3] |
Experimental Protocols
Two primary methods for utilizing this compound (or its in-situ formation) as a nitrogen source are detailed below.
Protocol 1: Synthesis of N-Doped TiO₂ via Thermal Decomposition of this compound
This protocol describes a direct method where solid this compound is heated to induce decomposition and nitrogen doping simultaneously.
Materials:
-
Titanium(IV) nitrate, Ti(NO₃)₄
-
Furnace with temperature control
-
Ceramic crucible
Procedure:
-
Precursor Preparation: Place a known quantity of titanium(IV) nitrate powder into a ceramic crucible.
-
Thermal Decomposition: Place the crucible in a programmable furnace.
-
Heating Ramp: Increase the temperature to the target calcination temperature (e.g., 400 °C to 600 °C) at a controlled rate (e.g., 5 °C/min).
-
Calcination: Hold the temperature for a set duration (e.g., 2-4 hours) to ensure complete decomposition and crystallization.[4] During this step, the nitrate groups decompose, releasing NOx gases and facilitating the incorporation of nitrogen into the forming TiO₂ lattice.
-
Cooling: Allow the furnace to cool down naturally to room temperature.
-
Collection: The resulting powder is the N-doped TiO₂. It can be gently ground to ensure homogeneity.
Protocol 2: Synthesis of N-Doped TiO₂ via Sol-Gel Hydrolysis with Nitric Acid
This protocol is based on the hydrolysis of a titanium precursor in the presence of nitric acid, which acts as both a catalyst and the nitrogen source.[1][5] This process involves the in-situ formation of titanium-nitrate species in the sol, which are then calcined.
Materials:
-
Titanium(IV) isopropoxide (TTIP)
-
Concentrated Nitric Acid (HNO₃)
-
Deionized Water
-
Beakers and magnetic stirrer
-
Drying oven
-
Furnace
Procedure:
-
Sol Preparation:
-
Gelation:
-
Add aqueous ammonium hydroxide dropwise to the transparent solution until a precipitate forms.[1]
-
-
Aging and Drying:
-
Filter the precipitate and wash it thoroughly with deionized water.
-
Dry the resulting precursor powder in an oven at 80-100 °C overnight.
-
-
Calcination for N-Doping:
-
Place the dried powder in a crucible and transfer it to a furnace.
-
Calcine the powder at a specific temperature (e.g., 350 °C, 450 °C, or 550 °C) for 2 hours.[1] The nitrate ions absorbed on the precursor decompose, leading to nitrogen doping.
-
-
Cooling and Collection:
-
Let the furnace cool to room temperature before collecting the final N-doped TiO₂ powder.
-
Visualizations
Diagram 1: Thermal Decomposition Workflow
Caption: Workflow for N-TiO₂ synthesis via thermal decomposition.
Diagram 2: Sol-Gel Hydrolysis Pathway
References
Application Notes and Protocols for Spray Pyrolysis of Titanium Nitrate for Transparent Conductive Oxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transparent Conductive Oxides (TCOs) are a class of materials that exhibit the unique combination of high electrical conductivity and high optical transparency in the visible range of the electromagnetic spectrum. These properties make them indispensable components in a wide array of optoelectronic devices, including solar cells, flat panel displays, touch screens, and smart windows. Titanium dioxide (TiO₂) is a promising candidate for TCO applications due to its abundance, non-toxicity, and chemical stability. The spray pyrolysis technique offers a simple, cost-effective, and scalable method for the deposition of thin films, making it an attractive approach for the fabrication of TiO₂-based TCOs.
This document provides a detailed protocol for the synthesis of transparent conductive titanium dioxide thin films using titanium nitrate (B79036) as a precursor via the spray pyrolysis method. While direct literature on the use of titanium nitrate for TCO fabrication via spray pyrolysis is limited, this protocol is constructed based on the established principles of the thermal decomposition of this compound and the general procedures for the spray pyrolysis of other metal nitrates and titanium precursors for similar applications.
Experimental Protocols
Precursor Solution Preparation
The precursor solution is a critical component in the spray pyrolysis process, as its composition and properties directly influence the quality of the resulting thin film.
Materials:
-
Titanium (IV) nitrate solution (Ti(NO₃)₄) or solid Titanium (IV) nitrate hydrate
-
Solvent: Deionized water, ethanol, or a mixture of both. The choice of solvent affects the evaporation rate and the precursor's solubility.
-
Optional: Dopant precursor (e.g., Niobium (V) chloride for n-type doping, or other suitable metal nitrates).
-
Optional: Stabilizing agent (e.g., acetic acid or acetylacetone) to prevent precipitation.
Protocol:
-
Concentration: Prepare a precursor solution of this compound with a concentration typically in the range of 0.05 M to 0.2 M.
-
Dissolution: Dissolve the calculated amount of this compound in the chosen solvent. If using a mixed solvent system, a common ratio is 1:1 (v/v) of deionized water to ethanol.
-
Doping (Optional): If doping is desired to enhance conductivity, dissolve the dopant precursor in the solution. The doping concentration is typically varied from 1 to 10 atomic %.
-
Stabilization (Optional): Add a few drops of a stabilizing agent if precipitation is observed.
-
Stirring: Stir the solution vigorously for at least 30 minutes at room temperature to ensure homogeneity.
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate impurities that could clog the spray nozzle.
Substrate Preparation
The quality of the substrate is crucial for the adhesion and uniformity of the deposited film.
Materials:
-
Substrates: Glass slides, fluorine-doped tin oxide (FTO) coated glass, or quartz.
-
Cleaning agents: Acetone, ethanol, and deionized water.
Protocol:
-
Cleaning: Clean the substrates sequentially in an ultrasonic bath with acetone, ethanol, and deionized water for 15 minutes each.
-
Drying: Dry the substrates using a stream of nitrogen gas or in an oven at 100 °C.
Spray Pyrolysis Deposition
The spray pyrolysis setup consists of a spray nozzle, a substrate heater, and a system for controlling the solution flow rate and carrier gas pressure.
Protocol:
-
Substrate Heating: Place the cleaned substrate on the heater and raise the temperature to the desired deposition temperature, typically in the range of 350 °C to 500 °C.
-
Spraying: Once the substrate temperature is stable, start the spraying process. The precursor solution is atomized by the spray nozzle and carried to the hot substrate by a carrier gas (e.g., compressed air or nitrogen).
-
Deposition Parameters: The key deposition parameters that need to be optimized are:
-
Spray Rate: Typically 1-5 ml/min.
-
Carrier Gas Pressure: Typically 1-2 bar.
-
Nozzle-to-Substrate Distance: Typically 20-40 cm.
-
Deposition Time: This will determine the thickness of the film.
-
-
Cooling: After the deposition is complete, allow the coated substrate to cool down slowly to room temperature on the heater to avoid thermal shock.
Post-Deposition Annealing
Annealing is often a necessary step to improve the crystallinity, reduce defects, and enhance the electrical and optical properties of the deposited films.
Protocol:
-
Annealing Furnace: Place the coated substrates in a tube furnace or a muffle furnace.
-
Atmosphere: The annealing can be performed in air, an inert atmosphere (e.g., nitrogen or argon), or a reducing atmosphere (e.g., forming gas - a mixture of hydrogen and nitrogen) to create oxygen vacancies and improve conductivity.
-
Temperature and Duration: Anneal the films at a temperature between 400 °C and 600 °C for 1 to 2 hours.
-
Cooling: After annealing, let the furnace cool down naturally to room temperature.
Data Presentation
The following table summarizes typical experimental parameters and the expected range of properties for titanium dioxide thin films prepared by spray pyrolysis, based on analogous precursor systems.
| Parameter | Typical Range | Resulting Film Properties | Typical Values |
| Precursor Concentration | 0.05 - 0.2 M | Transmittance (Visible) | > 80% |
| Substrate Temperature | 350 - 500 °C | Resistivity (Ω·cm) | 10⁻³ - 10¹ (with doping) |
| Spray Rate | 1 - 5 ml/min | Bandgap (eV) | 3.2 - 3.9 |
| Carrier Gas Pressure | 1 - 2 bar | Film Thickness (nm) | 100 - 500 |
| Annealing Temperature | 400 - 600 °C | Crystal Phase | Anatase, Rutile |
| Dopant Concentration | 1 - 10 at.% |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the spray pyrolysis of this compound and the logical relationship of parameters influencing the final TCO properties.
Application Notes and Protocols for Electrospinning of Titanium Dioxide (TiO₂) Nanofibers Using Titanium Nitrate Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Electrospinning is a versatile and cost-effective technique for producing nanofibers with diameters ranging from nanometers to a few microns. These nanofibers possess a high surface-area-to-volume ratio, tunable porosity, and the ability to be functionalized with various materials, making them highly attractive for a range of applications, including in the biomedical field. Titanium dioxide (TiO₂) nanofibers, in particular, have garnered significant interest due to their excellent biocompatibility, chemical stability, and photocatalytic activity. These properties make them promising candidates for applications in drug delivery, tissue engineering, and as antimicrobial agents.[1][2]
This document provides detailed application notes and protocols for the fabrication of TiO₂ nanofibers via electrospinning, with a specific focus on the use of titanium nitrate (B79036) as the inorganic precursor. While titanium alkoxides are more commonly reported in the literature, the use of metal nitrates offers an alternative route that can influence the final properties of the nanofibers.[3] This guide will cover the preparation of the precursor solution, the electrospinning process, and post-spinning calcination to yield crystalline TiO₂ nanofibers. Furthermore, it will explore the applications of these nanofibers in drug delivery and bone tissue engineering.
Experimental Protocols
Materials
-
Titanium Precursor: Titanium (IV) nitrate solution (or Titanyl nitrate, TiO(NO₃)₂)
-
Polymer: Polyvinylpyrrolidone (PVP, Mw = 1,300,000 g/mol )
-
Solvent: N,N-Dimethylformamide (DMF) or a mixture of Ethanol and Deionized Water
-
Acids/Additives (Optional): Acetic acid or Citric acid
-
Drug (for drug delivery applications): e.g., Doxorubicin, 5-Fluorouracil
Preparation of the Electrospinning Solution (Proposed Method)
Due to the limited availability of specific protocols for titanium nitrate in the literature, the following is a proposed method adapted from established protocols for other metal nitrates such as iron nitrate and zirconium nitrate.[4][5]
-
Polymer Solution Preparation: Dissolve a specific weight percentage of PVP in the chosen solvent (e.g., 10 wt% PVP in DMF). Stir the mixture vigorously at room temperature for several hours until a homogeneous and viscous solution is obtained.
-
This compound Solution Preparation: In a separate container, dissolve the this compound precursor in the solvent. The concentration of the metal nitrate will influence the viscosity of the final solution and the resulting fiber diameter.[3]
-
Mixing: Slowly add the this compound solution to the PVP solution under continuous stirring. Allow the mixture to stir for an additional 2-4 hours to ensure complete homogenization. The final solution should be clear and have a viscosity suitable for electrospinning.
Electrospinning Process
The electrospinning setup consists of a high-voltage power supply, a syringe pump, a syringe with a metallic needle, and a grounded collector.
-
Load the prepared precursor solution into a syringe fitted with a 20-gauge stainless steel needle.
-
Mount the syringe on the syringe pump and set a constant flow rate.
-
Position the needle at a fixed distance from the grounded collector (e.g., a rotating drum or a flat plate covered with aluminum foil).
-
Apply a high voltage between the needle and the collector.
-
As the polymer jet travels towards the collector, the solvent evaporates, leaving behind a non-woven mat of composite nanofibers.
-
Collect the nanofiber mat for a sufficient duration to obtain the desired thickness.
Calcination
To remove the polymer matrix and crystallize the amorphous titania into the desired phase (anatase or rutile), a post-spinning calcination step is necessary.
-
Carefully peel the as-spun nanofiber mat from the collector.
-
Place the mat in a furnace.
-
Heat the sample in air to a specific temperature (e.g., 500-800 °C) with a controlled heating rate (e.g., 2-5 °C/min).
-
Hold the temperature for a set duration (e.g., 2-4 hours) to ensure complete removal of the polymer and full crystallization.
-
Allow the furnace to cool down to room temperature naturally.
The calcination temperature significantly affects the crystal structure and grain size of the resulting TiO₂ nanofibers. Typically, the anatase phase is formed at lower temperatures (around 500 °C), while higher temperatures (above 700-800 °C) promote the formation of the rutile phase.
Data Presentation
The following tables summarize typical experimental parameters and resulting nanofiber properties based on literature data for titania nanofibers (primarily from alkoxide precursors, as data for nitrate precursors is scarce).
Table 1: Electrospinning Solution and Process Parameters
| Parameter | Range | Unit | Reference(s) |
| Solution Parameters | |||
| Polymer Concentration (PVP) | 5 - 12 | wt% | [4] |
| Ti Precursor Concentration | 5 - 20 | wt% | [4] |
| Solvent | DMF, Ethanol/Water | - | [3][5] |
| Process Parameters | |||
| Applied Voltage | 10 - 25 | kV | [4] |
| Flow Rate | 0.1 - 1.0 | mL/hr | [4] |
| Tip-to-Collector Distance | 10 - 20 | cm | [4] |
| Post-Processing | |||
| Calcination Temperature | 500 - 900 | °C | |
| Calcination Time | 2 - 6 | hours |
Table 2: Properties of Electrospun TiO₂ Nanofibers
| Property | Value | Unit | Conditions/Notes | Reference(s) |
| As-Spun Fiber Diameter | 100 - 500 | nm | Dependent on solution viscosity and process parameters | [3] |
| Calcined Fiber Diameter | 50 - 300 | nm | Shrinkage occurs during calcination | |
| Crystal Phase | Anatase, Rutile, or Mixed | - | Dependent on calcination temperature | |
| Surface Area (BET) | 20 - 100 | m²/g | Varies with calcination temperature and fiber morphology | |
| Drug Loading Capacity | 5 - 20 | wt% | Dependent on drug and polymer properties | [6] |
| Drug Release Profile | Sustained release over hours to days | - | Can be tailored by fiber morphology and composition | [7][8] |
Applications in Drug Development and Research
Electrospun TiO₂ nanofibers offer a promising platform for various biomedical applications, particularly in drug delivery and tissue engineering.[1]
Controlled Drug Delivery
The high surface area and porous nature of the nanofiber mats allow for high drug loading and provide a large interface for drug release. The release kinetics can be controlled by several factors, including the fiber diameter, porosity of the mat, and the degradation rate of the polymer (if a biodegradable polymer is used).[7][9][10]
Protocol for Drug-Loaded Nanofiber Fabrication:
-
Prepare the electrospinning solution as described in section 2.2.
-
Dissolve the desired drug (e.g., an anticancer agent like Doxorubicin) in the precursor solution. Ensure the drug is stable in the chosen solvent and does not adversely react with the other components.
-
Proceed with the electrospinning process as outlined in section 2.3.
-
For applications where the polymer matrix is intended to be part of the delivery system, the calcination step may be omitted or replaced with a lower-temperature treatment to stabilize the fibers without removing the polymer.
The resulting drug-loaded nanofibers can be used in various forms, such as transdermal patches for localized drug delivery or as implantable scaffolds for sustained release at a specific site.[6] The sustained release profile can help in reducing the frequency of administration and minimizing systemic side effects.[8]
References
- 1. Electrospun Nano-Fibers for Biomedical and Tissue Engineering Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Multiferroic Pb(Zr0.52Ti0.48)O3-CoFe2O4 Janus-Type Nanofibers and Their Nanoscale Magnetoelectric Coupling [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrospinning Nanofibers for Therapeutics Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Smart Electrospun Nanofibers for Controlled Drug Release: Recent Advances and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospun nanofibres in drug delivery: advances in controlled release strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Electrospun nanofibres in drug delivery: advances in controlled release strategies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Precipitation in Titanium Nitrate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the precipitation of titanium nitrate (B79036) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of precipitation in my titanium nitrate solution?
A1: The most common cause of precipitation is the hydrolysis of titanium(IV) ions in the presence of water. Titanium(IV) is highly susceptible to reacting with water, which leads to the formation of insoluble titanium dioxide (TiO₂) or hydrated titanium oxides. This process is highly dependent on the pH of the solution.
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the solution is a critical factor in maintaining the stability of this compound solutions. Acidic conditions, specifically a low pH, help to suppress hydrolysis and keep the titanium ions dissolved. As the pH increases towards neutral and alkaline levels, the rate of hydrolysis increases significantly, leading to the precipitation of titanium dioxide.
Q3: Can the concentration of nitric acid in the solution prevent precipitation?
A3: Yes, maintaining a sufficient concentration of nitric acid is crucial for preventing precipitation. Concentrated nitric acid helps to keep the pH low and can also form stable nitrate complexes with the titanium ions, further inhibiting hydrolysis.[1][2]
Q4: What is the white precipitate that forms in my solution?
A4: The white precipitate is typically titanium dioxide (TiO₂) or its hydrated forms. This is a direct result of the hydrolysis of this compound.
Q5: Can temperature changes cause my this compound solution to precipitate?
A5: Yes, temperature can influence the stability of this compound solutions. While specific solubility data is limited, increased temperatures can accelerate the rate of hydrolysis, potentially leading to precipitation. It is generally advisable to prepare and store solutions at controlled room temperature unless a specific protocol indicates otherwise.
Q6: Are there any chemical additives that can help stabilize my this compound solution?
A6: Yes, chelating or complexing agents can be used to stabilize titanium solutions by forming soluble and stable complexes with the titanium ions, which are less prone to hydrolysis. Common examples include citric acid and lactic acid.[3][4]
Troubleshooting Guides
Issue: A white precipitate forms immediately upon dissolving this compound in water.
| Possible Cause | Recommended Solution |
| Rapid Hydrolysis due to Neutral pH | Ensure the water is acidified with nitric acid before adding the this compound. A low pH environment is essential to prevent immediate precipitation. |
| High Concentration of this compound | Try preparing a more dilute solution. Higher concentrations can exceed the solubility limit and promote precipitation. |
| Presence of Contaminants | Use high-purity, deionized water and ensure all glassware is thoroughly cleaned to avoid nucleation sites for precipitation. |
Issue: The this compound solution becomes cloudy or precipitates over time.
| Possible Cause | Recommended Solution |
| Gradual Hydrolysis | The initial nitric acid concentration may be insufficient to maintain a low pH over time. Consider increasing the nitric acid concentration. |
| Exposure to Air/Moisture | This compound is hygroscopic and can absorb moisture from the air, which can lead to hydrolysis. Store the solution in a tightly sealed container. |
| Photochemical Reaction | Although less common, exposure to light can sometimes induce precipitation in sensitive solutions. Store the solution in an amber bottle or in the dark. |
| Temperature Fluctuations | Store the solution at a stable, controlled room temperature. Avoid cycles of heating and cooling. |
Issue: The solution color changes, followed by precipitation.
| Possible Cause | Recommended Solution |
| Formation of Complex Species | A color change may indicate the formation of different titanium complexes before precipitation. This can be influenced by the presence of impurities or changes in solution composition. |
| Oxidation State Change | While titanium(IV) is the common oxidation state, changes in the chemical environment could potentially lead to redox reactions, although this is less likely to be the primary cause of precipitation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous this compound Solution
This protocol describes the preparation of a stock solution of this compound in an acidic aqueous medium to inhibit hydrolysis.
Materials:
-
Titanium(IV) nitrate hydrate (B1144303) (Ti(NO₃)₄·xH₂O)
-
Concentrated Nitric Acid (HNO₃, 68%)
-
Deionized water
-
Volumetric flasks and appropriate glassware
Procedure:
-
Acidification of Water: In a clean volumetric flask, add a calculated volume of deionized water. Carefully and slowly add concentrated nitric acid to the water to achieve the desired final acid concentration (e.g., 1-2 M). Always add acid to water, never the other way around. The solution should be allowed to cool to room temperature.
-
Dissolution of this compound: Weigh the required amount of titanium(IV) nitrate hydrate. Slowly add the this compound to the acidified water while stirring continuously.
-
Homogenization: Continue stirring the solution until the this compound is completely dissolved.
-
Final Volume Adjustment: Once dissolved, add more acidified water to reach the final desired volume in the volumetric flask.
-
Storage: Store the solution in a tightly capped, clean, and dry container at room temperature, away from direct sunlight.
Protocol 2: Stabilization of a this compound Solution with a Chelating Agent (Citric Acid)
This protocol provides a method for stabilizing a this compound solution using citric acid as a chelating agent.
Materials:
-
Titanium(IV) nitrate hydrate (Ti(NO₃)₄·xH₂O)
-
Citric acid (monohydrate or anhydrous)
-
Concentrated Nitric Acid (HNO₃, 68%)
-
Deionized water
-
Beakers and magnetic stirrer
Procedure:
-
Prepare Acidified Water: In a beaker, prepare an acidified water solution by adding a small amount of concentrated nitric acid to deionized water (to maintain a low pH).
-
Dissolve Citric Acid: Add the desired molar ratio of citric acid to the acidified water and stir until it is completely dissolved. A common starting point is a 1:1 or 2:1 molar ratio of citric acid to titanium.
-
Add this compound: Slowly add the titanium(IV) nitrate hydrate to the citric acid solution while stirring vigorously.
-
Stir to Homogenize: Continue stirring until the this compound is fully dissolved and the solution is clear. The citric acid will form a stable complex with the titanium ions, preventing hydrolysis.
-
Storage: Store the stabilized solution in a well-sealed container at room temperature.
Visualizations
References
troubleshooting gelation in titanium nitrate sol-gel process
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the titanium nitrate (B79036) sol-gel process. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters influencing gelation in the titanium nitrate sol-gel process?
The gelation process is primarily governed by the rates of hydrolysis and condensation of the titanium precursor. Key parameters that control these reactions include:
-
pH: The acidity of the sol significantly impacts the stability of the titanium precursor and the kinetics of the sol-gel transition.[1][2][3]
-
Temperature: Higher temperatures generally accelerate both hydrolysis and condensation, leading to faster gelation.[4]
-
Concentration: The concentration of the this compound precursor and the water-to-precursor molar ratio are critical in determining the final structure and gelation time.
-
Solvent: The choice of solvent can influence the solubility of the precursor and the rate of solvent evaporation, which affects gelation.
Q2: What is the typical role of nitric acid in a titanium-based sol-gel process?
While many protocols use titanium alkoxides, nitric acid is often added as a catalyst to control the hydrolysis rate. In a this compound system, the nitrate ions already present influence the reaction chemistry. The pH, which can be adjusted with the addition of an acid or base, remains a critical factor in controlling the hydrolysis and condensation reactions.[5][6] Under highly acidic conditions, the formation of pure anatase or rutile phases of TiO2 can be controlled at low temperatures when using this compound as a precursor.[7]
Q3: How does the final annealing temperature affect the properties of the titania gel?
The final annealing temperature and duration are crucial for the crystallization of the amorphous titania gel into desired phases such as anatase, rutile, or brookite.[8][9][10] Insufficient temperature or time may result in an amorphous or poorly crystalline material. Conversely, excessively high temperatures can lead to unwanted phase transformations and grain growth.[9]
Troubleshooting Guide
Issue 1: Premature Gelation or Precipitation
Q: My solution turns into a gel or forms a precipitate almost immediately after adding all the reagents. What is causing this and how can I prevent it?
A: This is a common issue caused by excessively rapid hydrolysis and condensation reactions.
Probable Causes:
-
High pH: A pH that is too high (less acidic) can lead to rapid, uncontrolled reactions.
-
High Temperature: Elevated reaction temperatures will accelerate the kinetics.
-
High Precursor Concentration: A high concentration of this compound can increase the rate of particle collision and network formation.
Solutions:
-
Lower the pH: Work under more acidic conditions to slow down the hydrolysis of the titanium precursor. The stability of the sol can be enhanced in acidic media due to strong repulsive charges between particles.[1]
-
Reduce the Temperature: Performing the reaction at a lower temperature, for instance in an ice bath, can help to control the reaction rate.
-
Decrease Precursor Concentration: Diluting the this compound solution can provide better control over the gelation process.
-
Slow Reagent Addition: Add the components of the reaction mixture slowly and with vigorous stirring to ensure homogeneity and prevent localized high concentrations.
Issue 2: The Sol Fails to Gel
Q: I have prepared my sol, but it has not formed a gel even after a prolonged period. What could be the problem?
A: Failure to gel is typically due to reaction conditions that are too slow or an inappropriate formulation.
Probable Causes:
-
Very Low pH: Extremely acidic conditions can excessively stabilize the precursor and inhibit condensation.
-
Low Temperature: While helpful for control, very low temperatures may slow the reaction to a point where gelation is not observed in a practical timeframe.
-
Insufficient Water: A low water-to-precursor molar ratio will limit the extent of hydrolysis, which is a prerequisite for condensation and gelation.
Solutions:
-
Adjust pH: Cautiously increase the pH of the solution. This should be done gradually to avoid rapid precipitation.
-
Increase Temperature: Gently warming the sol can promote the condensation reactions necessary for gel formation.
-
Increase Water Content: If the formulation allows, a controlled addition of water can promote hydrolysis.
Issue 3: Inconsistent or Inhomogeneous Gel
Q: The resulting gel is not uniform and contains solid particles or has a cloudy appearance. How can I achieve a homogeneous gel?
A: Inhomogeneity in the gel is often a result of localized, uncontrolled reactions or impurities.
Probable Causes:
-
Poor Mixing: Inadequate stirring during the addition of reagents can lead to localized areas of high concentration and rapid precipitation.
-
Contamination: Dust or other particulates can act as nucleation sites, leading to premature and localized precipitation.
-
Temperature Gradients: Uneven heating or cooling of the reaction vessel can cause different reaction rates in different parts of the solution.
Solutions:
-
Ensure Vigorous and Consistent Stirring: Use a magnetic stirrer at a speed that ensures the solution is well-mixed without introducing excessive air bubbles.
-
Use Clean Glassware and High-Purity Reagents: Meticulous cleaning of all reaction vessels and the use of high-purity chemicals can prevent contamination.
-
Maintain a Constant and Uniform Temperature: Use a temperature-controlled bath to ensure the entire reaction mixture is at the desired temperature.
Data Presentation
The following table summarizes the general effects of key experimental parameters on the this compound sol-gel process based on established sol-gel principles.
| Parameter | Effect on Gelation Time | Effect on Particle Size | Crystalline Phase Influence |
| pH | Highly acidic conditions generally increase gelation time. Near-neutral pH can lead to rapid precipitation.[1] | Highly acidic or alkaline conditions tend to produce smaller, more stable nanoparticles due to repulsive forces.[1] | Highly acidic conditions (pH < 4) can favor the formation of the rutile phase, while less acidic to neutral conditions often favor the anatase phase.[1][3] |
| Temperature | Increasing temperature generally decreases gelation time by accelerating reaction kinetics.[4] | Higher temperatures can lead to larger crystallite sizes upon annealing.[9] | Higher annealing temperatures promote the transition from amorphous to anatase, and subsequently from anatase to the more stable rutile phase.[9] |
| Precursor Concentration | Higher concentrations typically lead to shorter gelation times. | Higher concentrations can result in larger particle sizes or agglomerates. | Can influence the final crystalline structure in conjunction with other parameters. |
| Water/Precursor Ratio | A higher water ratio generally accelerates hydrolysis and can decrease gelation time. | Can influence the degree of branching in the polymer network, affecting final particle morphology. | Can impact the hydrolysis-condensation pathways that lead to different crystalline phases. |
Experimental Protocols
General Protocol for Titanium Dioxide Nanoparticle Synthesis from this compound
This protocol is a generalized procedure and may require optimization for specific applications.
-
Precursor Solution Preparation: Prepare a solution of titanium(IV) nitrate in a suitable solvent (e.g., ethanol (B145695) or deionized water). The concentration should be carefully chosen based on the desired gelation time and final properties.
-
Hydrolysis Control: Adjust the pH of the precursor solution by adding an acid (e.g., nitric acid) to achieve a highly acidic environment (e.g., pH 1-2). This is crucial for controlling the hydrolysis rate.
-
Hydrolysis: Under vigorous stirring, slowly add deionized water to the precursor solution. The molar ratio of water to the titanium precursor is a critical parameter to control.
-
Gelation: Continue stirring the solution at a controlled temperature. The sol will gradually increase in viscosity until a gel is formed. The time required for gelation can range from hours to days depending on the specific conditions.
-
Aging: Age the gel at room temperature for a specified period (e.g., 24-48 hours). During aging, the polycondensation reactions continue, strengthening the gel network.
-
Drying: Dry the gel in an oven at a relatively low temperature (e.g., 80-120°C) to remove the solvent.
-
Calcination: Calcine the dried gel in a furnace at a higher temperature (e.g., 400-800°C) to induce crystallization into the desired TiO2 phase. The temperature and duration of calcination will determine the final crystal structure and particle size.[8][9]
Mandatory Visualization
Caption: Troubleshooting workflow for common gelation issues.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Influence of acidic pH on the formulation of TiO2 nanocrystalline powders with enhanced photoluminescence property - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Nanocrystalline TiO2: Crystal Structure Controlled Synthesis via Low Temperature Hydrolysis Method and Surface Texture | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Annealing Temperature for TiO₂ Derived from Titanium Nitrate
Welcome to the technical support center for the synthesis and optimization of titanium dioxide (TiO₂) from titanium nitrate (B79036) precursors. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How does annealing temperature affect the crystal structure of TiO₂ synthesized from titanium nitrate?
Annealing temperature is the most critical parameter for controlling the crystalline phase of TiO₂. As the temperature increases, the material typically undergoes the following transformations:
-
Amorphous to Anatase: As-prepared TiO₂ from a sol-gel process is often amorphous. Crystallization into the metastable anatase phase generally begins at temperatures around 300-450°C.[1][2][3]
-
Anatase to Rutile: The transformation from the anatase phase to the more thermodynamically stable rutile phase occurs at higher temperatures. This transition can start at temperatures as low as 400-600°C but is more commonly observed in the range of 700 to 900°C.[4][5][6][7][8] The exact temperature for this transformation depends on factors like particle size, impurities, and heating rate.[9]
Q2: What is the impact of annealing temperature on the particle size and surface morphology of the TiO₂?
Increasing the annealing temperature generally leads to an increase in the crystallite or grain size.[1][10][11] This occurs as smaller crystals merge, a process driven by thermal energy. Consequently, higher temperatures often result in increased surface roughness and a decrease in the overall surface area.[10]
Q3: Why is the anatase phase often preferred over the rutile phase in certain applications?
While rutile is the most stable phase, anatase TiO₂ is often preferred for applications like photocatalysis and photovoltaics. This preference is due to its larger bandgap and higher surface energy, which can lead to better photocatalytic activity.[9]
Q4: Can I obtain a mixed-phase (anatase-rutile) TiO₂?
Yes, by carefully controlling the annealing temperature, you can create a material with a mix of anatase and rutile phases. This is often achieved by annealing in the transition temperature range, for example, between 550°C and 750°C.[1][5] Mixed-phase TiO₂ is sometimes desirable as it can exhibit unique electronic properties.
Experimental Protocol: Sol-Gel Synthesis of TiO₂ from this compound
This section outlines a general methodology for preparing TiO₂ nanoparticles. The specific concentrations and volumes may require optimization for your particular application.
Materials:
-
This compound (e.g., Titanium(IV) nitrate, Ti(NO₃)₄)
-
Solvent (e.g., absolute ethanol)
-
Catalyst/Hydrolysis Agent (e.g., nitric acid, deionized water)
Procedure:
-
Precursor Solution Preparation: Dissolve the this compound precursor in the chosen solvent (e.g., ethanol) under vigorous stirring.
-
Hydrolysis: Slowly add a hydrolysis solution (e.g., a mixture of deionized water and a catalyst like nitric acid) dropwise to the precursor solution while maintaining constant stirring. This step is critical and initiates the formation of a sol.
-
Gelation: Continue stirring the solution. Over time (from hours to a day), the sol will gradually increase in viscosity and form a transparent or opaque gel. This process is known as gelation.
-
Aging: Allow the gel to age at room temperature for a set period (e.g., 24-48 hours). Aging allows for the completion of hydrolysis and condensation reactions, strengthening the gel network.
-
Drying: Dry the gel in an oven at a low temperature (e.g., 80-120°C) to remove the solvent and residual water.[12] This will result in a dried powder known as a xerogel.
-
Annealing (Calcination): Grind the dried xerogel into a fine powder. Place the powder in a furnace and heat it to the desired annealing temperature for a specific duration (typically 1-4 hours) in an air atmosphere to induce crystallization and remove any remaining organic or nitrate residues.
Process & Parameter Diagrams
Caption: Experimental workflow for TiO₂ synthesis.
Caption: Effect of annealing temperature on TiO₂ properties.
Troubleshooting Guide
Problem 1: My XRD analysis shows no crystalline peaks; the TiO₂ appears to be amorphous.
| Potential Cause | Recommended Solution |
| Insufficient Annealing Temperature | This is the most common cause. The thermal energy was not sufficient to initiate crystallization. Increase the annealing temperature in increments (e.g., by 50-100°C) and repeat the experiment. A temperature of at least 450°C is often required to see a clear anatase phase.[1][2] |
| Insufficient Annealing Time | The duration at the peak temperature may have been too short. Ensure an annealing time of at least 1-2 hours to allow for complete crystallization.[3] |
| Precursor or Synthesis Issues | Incomplete hydrolysis or condensation can inhibit proper crystal formation. Review your sol-gel preparation protocol to ensure correct molar ratios and reaction times.[13] |
Problem 2: I am getting a mixture of anatase and rutile phases, but I want pure anatase.
| Potential Cause | Recommended Solution |
| Annealing Temperature is too High | You are likely annealing within the anatase-to-rutile transition range. To favor the pure anatase phase, reduce the annealing temperature. The optimal range for well-crystallized anatase is typically 450-550°C.[1] |
| Prolonged Annealing Time | Even at a moderate temperature, a very long annealing time can promote the transformation to the more stable rutile phase. Consider reducing the hold time at the peak temperature. |
Problem 3: My final TiO₂ powder has a yellowish or brownish tint.
| Potential Cause | Recommended Solution |
| Residual Nitrates or Carbon | Incomplete decomposition of the this compound precursor or residual organic solvents can lead to discoloration. |
| Insufficient Oxygen | Annealing in an inert or reducing atmosphere can prevent the complete oxidation of precursors and residues. |
| Solution | Ensure the annealing is performed in an oxygen-rich atmosphere (e.g., ambient air). If discoloration persists, try increasing the annealing temperature or duration to facilitate the complete combustion of residual compounds. |
Data Summary: Annealing Temperature vs. TiO₂ Properties
The table below summarizes the general trends observed when annealing TiO₂ derived from this compound. Exact values can vary based on specific experimental conditions.
| Annealing Temperature (°C) | Predominant Phase | Typical Crystallite Size (nm) | General Observations |
| < 300 | Amorphous | N/A | Lacks long-range crystal order. |
| 400 - 500 | Anatase | 10 - 20 | Onset of crystallization to the anatase phase.[8] |
| 500 - 650 | Anatase / Mixed Phase | 20 - 35 | Improved anatase crystallinity; rutile phase may begin to appear.[1][5] |
| 700 - 900 | Rutile | > 40 | Significant transformation to the more stable rutile phase; particle size increases noticeably.[4][8] |
| > 900 | Rutile | > 50 | Typically results in a highly crystalline rutile phase with large grains.[6] |
References
- 1. Effect of annealing temperature on structural, optical, and photocatalytic properties of titanium dioxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Phase Transformation of TiO2 from Anatase to Rutile by Thermal Annealing and Swift Heavy Ion Irradiation [ore.immt.res.in]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iosrjournals.org [iosrjournals.org]
- 13. researchgate.net [researchgate.net]
effect of pH on titanium nitrate hydrolysis and particle size
Technical Support Center: Titanium Precursor Hydrolysis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the hydrolysis of titanium precursors, with a focus on how pH influences the formation of titanium dioxide (TiO₂) nanoparticles and their final particle size. While the principles discussed are broadly applicable to various titanium salts and alkoxides, they are framed to address inquiries related to titanium nitrate (B79036) hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of pH in the hydrolysis of titanium nitrate?
A1: The pH of the reaction medium is a critical factor that governs the kinetics of both the hydrolysis (reaction with water) and condensation (formation of Ti-O-Ti bonds) steps. By controlling the pH, you can directly influence the rate of these reactions, which in turn determines the final particle size, crystal structure (polymorph), and degree of agglomeration of the resulting titanium dioxide nanoparticles.[1][2]
Q2: How does acidic vs. alkaline pH generally affect the final particle size?
A2: The relationship is complex and non-linear.
-
Acidic Conditions (pH < 7): In strongly acidic environments, the hydrolysis of titanium precursors is often inhibited, while condensation is accelerated.[3] This can lead to the formation of larger particles. However, some studies show that under certain acidic conditions (e.g., pH 3.2), repulsive forces between particles can prevent coalescence, resulting in smaller crystallite sizes.[4] High acidity tends to favor the formation of the rutile phase, whereas lower acidity favors the anatase phase.[1][2]
-
Alkaline Conditions (pH > 7): In alkaline media, strong repulsive charges among particles can reduce the likelihood of coalescence, leading to the formation of more stable sols and smaller particles.[1] For instance, one study found the smallest crystal size was observed at pH 8.
Q3: Which crystalline phases of TiO₂ can be expected at different pH values?
A3: The pH of the synthesis solution is a determining factor for the resulting crystal structure.
-
Highly Acidic (pH 0-1): Favors the formation of the rutile phase.[2]
-
Moderately Acidic (pH 3-7): Tends to produce the anatase phase.[2][4] At a pH between 2 and 3, a mixture of anatase, rutile, and brookite may be present.[2]
-
Alkaline (pH > 8): Can lead to the formation of brookite or anatase, depending on other synthesis conditions.[2]
Q4: Can I use nitric acid to adjust the pH when using this compound?
A4: Yes, using nitric acid is appropriate as it will not introduce foreign anions into the reaction mixture, which could potentially interfere with the hydrolysis process or be incorporated into the final product. The key is to add the acid slowly and with vigorous stirring to ensure a homogeneous pH throughout the solution.
Troubleshooting Guide
Issue 1: Immediate formation of a dense, white precipitate upon adding water.
-
Cause: This indicates an uncontrolled and excessively rapid hydrolysis and condensation reaction. Titanium precursors are often highly reactive with water, and this is especially problematic at neutral or near-neutral pH where the reaction rate is fastest.
-
Solution:
-
Lower the pH: Perform the hydrolysis under acidic conditions (e.g., pH 3-5). The H+ ions can slow the hydrolysis rate, allowing for more controlled particle nucleation and growth.
-
Dilute the Precursor: Reduce the concentration of the this compound solution. A lower concentration decreases the frequency of collisions between reactive species.
-
Control Addition Rate: Add the this compound solution dropwise into the pH-adjusted water (or vice versa) under vigorous stirring. This prevents localized areas of high concentration that can lead to rapid precipitation.
-
Lower the Temperature: Conducting the reaction at a lower temperature will decrease the rate of reaction, providing better control.
-
Issue 2: The resulting particles are much larger than desired.
-
Cause: Particle size is a function of the relative rates of nucleation (forming new particles) and growth (adding to existing particles). Large particles result when the growth rate significantly exceeds the nucleation rate. This can be influenced by pH and temperature.
-
Solution:
-
Adjust pH: The effect of pH on size is not always linear. According to experimental data, decreasing the pH from 6.8 to 5.0 can increase the crystallite size, while a further decrease to 3.2 can significantly decrease it.[4] You may need to empirically determine the optimal pH for your desired size.
-
Increase Nucleation Rate: A faster addition of the precursor can sometimes favor nucleation over growth, but this must be balanced to avoid uncontrolled precipitation.
-
Use a Capping Agent: Although not directly related to pH, adding a capping agent or surfactant can sterically hinder particle growth and prevent aggregation.
-
Issue 3: The particle size distribution is very broad (polydisperse).
-
Cause: A broad size distribution often results from continuous nucleation occurring throughout the reaction process or from particle aggregation. Inhomogeneous reaction conditions (temperature, pH, concentration gradients) are a primary cause.
-
Solution:
-
Ensure Homogeneity: Use vigorous and efficient stirring throughout the entire process to eliminate any local gradients.
-
Separate Nucleation and Growth: Aim for a short, rapid nucleation phase followed by a slower growth phase. This can sometimes be achieved by a "seeding" method, where a small number of nuclei are first formed and then allowed to grow slowly by the gradual addition of more precursor.[5][6]
-
Stabilize the Colloid: Ensure the pH is far from the isoelectric point of TiO₂ (typically pH 5-7) to maintain electrostatic repulsion between particles and prevent them from aggregating.
-
Quantitative Data: pH vs. Particle Size
The following table summarizes experimental results from a study on the synthesis of TiO₂ nanoparticles, demonstrating the non-linear effect of pH on the average crystallite size after calcination at 500 °C.
| Synthesis pH | Precursor System | Average Crystallite Size (nm) | Resulting Phases | Reference |
| 6.8 | Sol-Gel (unspecified precursor) | 9.92 | Anatase | [4] |
| 5.0 | Sol-Gel (unspecified precursor) | 21.02 | Anatase | [4] |
| 4.4 | Sol-Gel (unspecified precursor) | Not specified | Anatase | [4] |
| 3.2 | Sol-Gel (unspecified precursor) | 7.77 | Rutile (dominant), Anatase, Brookite | [4] |
Experimental Protocols
Protocol: Controlled Hydrolysis of a Titanium Precursor via pH Adjustment
This protocol provides a generalized method for synthesizing TiO₂ nanoparticles with controlled size by using an acid to moderate the hydrolysis reaction.
Materials:
-
Titanium precursor (e.g., this compound solution)
-
Deionized water
-
Acid for pH adjustment (e.g., Nitric Acid, HNO₃)
-
Anhydrous ethanol (B145695) (optional, as a solvent for the precursor)
-
Clean and dry glassware (beakers, magnetic stir bars, burette or syringe pump)
Methodology:
-
Prepare Solution A (Precursor Solution):
-
In a dry flask, prepare a dilute solution of the titanium precursor. If using a solid salt, dissolve it in a suitable solvent. For this compound, an aqueous solution is common. If using an alkoxide, dissolve it in anhydrous ethanol.
-
Seal the flask and stir until the solution is homogeneous.
-
-
Prepare Solution B (Hydrolysis Medium):
-
In a separate, larger beaker, place a measured volume of deionized water.
-
Begin stirring the water with a magnetic stirrer.
-
Slowly add nitric acid dropwise to the water until the desired pH (e.g., 3.5) is reached and stable. Monitor the pH continuously with a calibrated pH meter.
-
-
Initiate Controlled Hydrolysis:
-
Ensure Solution B is stirring vigorously.
-
Using a burette or a syringe pump for precise control, add Solution A dropwise to Solution B at a slow, constant rate (e.g., 1 mL/min). A slow addition rate is crucial to prevent localized concentration spikes and ensure uniform particle nucleation.
-
-
Aging and Particle Growth:
-
Once the addition is complete, leave the resulting colloidal suspension stirring for a set period (e.g., 2-24 hours) at a constant temperature. This "aging" step allows for the completion of condensation reactions and the growth and stabilization of the nanoparticles.
-
-
Particle Isolation and Purification:
-
The resulting nanoparticles can be isolated by centrifugation.
-
Wash the collected particles several times with deionized water and/or ethanol to remove residual ions and byproducts.
-
Dry the final powder in an oven at a low temperature (e.g., 60-80 °C).
-
-
Calcination (Optional):
-
To improve crystallinity and induce phase transformations (e.g., from amorphous to anatase), the dried powder can be calcined in a furnace at a high temperature (e.g., 400-500 °C) for several hours.
-
Visualizations
Logical Workflow for pH-Controlled Hydrolysis
The following diagram illustrates the key stages of the experimental process and highlights the central role of pH in determining the final product characteristics.
Caption: Workflow for pH-controlled synthesis of TiO₂ nanoparticles.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Influence of acidic pH on the formulation of TiO2 nanocrystalline powders with enhanced photoluminescence property - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilization of Titanium Nitrate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the role of chelating agents in stabilizing titanium nitrate (B79036) solutions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue 1: A white precipitate forms immediately upon dissolving the titanium precursor or adding it to an aqueous solution.
Cause: This is likely due to rapid hydrolysis and condensation of titanium ions to form insoluble titanium dioxide (TiO₂). Titanium nitrate is highly susceptible to reaction with water.[1][2]
Troubleshooting Steps:
-
Utilize a Chelating Agent: The most effective way to prevent this is to pre-complex the titanium precursor with a chelating agent before introducing it to the aqueous medium. This stabilizes the titanium ion by forming a more stable, soluble complex that is less prone to hydrolysis.[1]
-
Control the Order of Addition:
-
First, dissolve the titanium precursor in a suitable organic solvent or a minimal amount of concentrated nitric acid.
-
Next, add the chelating agent to this solution and allow time for the complex to form.
-
Finally, slowly add this complexed solution to the aqueous phase with vigorous stirring.
-
-
Maintain Low pH: Ensure the aqueous solution is acidic (e.g., by using dilute nitric acid as the solvent). Lower pH can help suppress the rate of hydrolysis.[3][4]
-
Work at Low Temperatures: Performing the dissolution and mixing in an ice bath can slow down the kinetics of the hydrolysis reaction, providing more time for the chelating agent to stabilize the titanium ions.[5]
Issue 2: The this compound solution is initially clear but becomes cloudy or forms a precipitate over time.
Cause: This indicates slow hydrolysis and agglomeration of titanium species. The initial stabilization was insufficient for long-term stability.
Troubleshooting Steps:
-
Increase Chelating Agent Concentration: The molar ratio of the chelating agent to the titanium precursor may be too low. Increase the amount of the chelating agent to ensure all titanium ions are adequately complexed.[1][6]
-
Optimize the Choice of Chelating Agent: Some chelating agents form more stable complexes with titanium than others. Consider switching to a different agent. For example, bidentate ligands like acetylacetone (B45752) or hydroxy acids like lactic or citric acid can be very effective.[6][7]
-
Adjust pH: The stability of the titanium-chelate complex can be pH-dependent. The optimal pH will vary depending on the specific chelating agent used. For many systems, maintaining acidic conditions is beneficial.
-
Store Properly: Store the solution in a sealed container at a cool temperature to minimize solvent evaporation and slow down any residual hydrolysis reactions.
Issue 3: The solution's properties (e.g., viscosity, color) change unexpectedly during an experiment.
Cause: This may be due to the partial breakdown of the titanium-chelate complex, leading to oligomerization or particle growth. This can be triggered by changes in temperature, pH, or the introduction of other reactive species.
Troubleshooting Steps:
-
Verify Compatibility: Ensure that all components of your experimental system are compatible with the stabilized titanium solution. Some compounds can compete for coordination with the titanium ion, destabilizing the complex.
-
Buffer the Solution: If pH stability is critical, consider using a suitable buffer system that does not interfere with the chelation.
-
Re-evaluate the Chelating Agent: For high-temperature applications, ensure the chosen chelating agent forms a thermally stable complex.[7]
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for stabilizing this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a chelating agent with this compound?
A1: The primary role of a chelating agent is to prevent the hydrolysis of the titanium (Ti⁴⁺) ion in aqueous solutions.[1] Titanium ions are highly reactive towards water, leading to the formation of insoluble titanium dioxide (TiO₂) and subsequent precipitation. A chelating agent is a molecule that can form multiple coordinate bonds with a single central metal ion, in this case, titanium. This process, called chelation, forms a stable, water-soluble complex that effectively "shields" the titanium ion from reacting with water, thus preventing precipitation and keeping it in solution.[2][8]
Q2: How do I choose the right chelating agent for my experiment?
A2: The choice depends on several factors:
-
Solvent System: Ensure the chelating agent is soluble in your chosen solvent.
-
pH Range: The stability of the resulting titanium complex is often pH-dependent. Some agents work better in acidic conditions (e.g., acetic acid, acetylacetone), while others can stabilize titanium in basic media.[3][7]
-
Thermal Stability: For experiments involving heating, select a chelating agent that forms a thermally robust complex.
-
Reactivity: The chelating agent should not interfere with downstream reactions in your experiment.
-
Commonly Used Agents: Good starting points include acetylacetone, acetic acid, ethyl acetoacetate, lactic acid, and citric acid.[6][9]
Q3: What is the mechanism of chelation in stabilizing titanium ions?
A3: Chelation stabilizes the titanium ion through several mechanisms. By binding to the titanium ion, the chelating ligand occupies coordination sites that would otherwise be attacked by water molecules, thus inhibiting hydrolysis.[2] This coordination also reduces the Lewis acidity of the titanium center and can provide steric hindrance, further slowing the rates of hydrolysis and condensation reactions that lead to the formation of Ti-O-Ti bridges and ultimately, TiO₂ particles.[1]
Chelation of a Titanium Ion
Caption: Chelation prevents the hydrolysis of titanium ions by forming a stable complex.
Q4: Can nitric acid itself act as a stabilizing agent?
A4: Yes, to some extent. Hydrated this compound is typically produced by dissolving titanium compounds in nitric acid.[9][10] Using a high concentration or an excess of nitric acid can help keep the titanium species in solution by maintaining a very low pH, which suppresses hydrolysis. However, for long-term stability or for solutions that need to be diluted or have their pH adjusted, a dedicated chelating agent is generally more effective.
Quantitative Data on Chelating Agents
The following table summarizes molar ratios of chelating agents to titanium precursors found to be effective in stabilizing solutions, primarily from studies on titanium alkoxides in sol-gel processes. These ratios serve as a valuable starting point for experiments with this compound, though optimization may be required.
| Chelating Agent | Titanium Precursor | Effective Molar Ratio (Chelating Agent : Ti) | Notes |
| Acetic Acid | Tetrabutyl Orthotitanate (TBOT) | 0.1 - 5.0 | Increasing the ratio significantly decreased agglomeration. An optimized sol was achieved with a ratio of 0.5.[1][6] |
| Ethyl Acetoacetate (EAcAc) | Tetrabutyl Orthotitanate (TBOT) | 0.05 - 0.65 | Used in conjunction with acetic acid, an optimized sol was achieved with a ratio of 0.65.[1][6] |
| Acetylacetone & Triethanolamine | Titanium Alkoxides | Not specified | A combination of these two agents was found to create highly stable aqueous solutions, even at dilutions of 1-5%.[7] |
Experimental Protocols
Protocol: Preparation of a Stabilized Aqueous this compound Solution
This protocol provides a general method for preparing a stable stock solution of this compound using a chelating agent.
Materials:
-
Titanium (IV) precursor (e.g., titanium(IV) isopropoxide, titanyl nitrate solution)
-
Concentrated Nitric Acid (HNO₃)
-
Chelating Agent (e.g., acetylacetone, lactic acid)
-
Deionized Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Glassware
Methodology:
-
Precursor Preparation: If starting with a titanium alkoxide, carefully add a stoichiometric amount of concentrated nitric acid to convert it to this compound. This should be done slowly in a fume hood with cooling. If starting with a hydrated this compound or titanyl nitrate, proceed to the next step.
-
Chelation Step:
-
Place the beaker containing the this compound precursor on a magnetic stirrer, preferably in an ice bath to keep the solution cool.
-
Slowly, dropwise, add the chosen chelating agent to the this compound solution while stirring vigorously. A typical starting molar ratio would be 2:1 (chelating agent to titanium), but this should be optimized (see table above).
-
Allow the mixture to stir for 30-60 minutes to ensure complete complex formation. The solution should be clear.
-
-
Dilution Step:
-
While continuing to stir, slowly add the complexed titanium solution to a beaker containing the desired amount of cold deionized water.
-
Do not add the water to the concentrated titanium complex, as this can cause localized high concentrations of water and lead to hydrolysis.
-
-
Final Solution: The resulting solution should be clear and stable. Store in a sealed container in a cool, dark place.
Experimental Workflow
Caption: General workflow for preparing a stabilized this compound solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Dissolving titanium metal/dioxide - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Influence of acidic pH on the formulation of TiO2 nanocrystalline powders with enhanced photoluminescence property - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Chelating Agents on the Stability of Nano-TiO2 Sol Particles for Sol-Gel Coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4609746A - Titanium chelates and preparation of these chelates - Google Patents [patents.google.com]
- 8. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Titanium(IV) nitrate - Wikipedia [en.wikipedia.org]
- 10. This compound - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Minimizing Impurities from Titanium Nitrate Precursor
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with titanium nitrate (B79036) precursors. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize impurities and ensure the quality and consistency of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial titanium nitrate precursors?
A1: Commercial this compound can contain a variety of impurities depending on the manufacturing process. The most common metallic impurities include iron (Fe), aluminum (Al), silicon (Si), vanadium (V), and zirconium (Zr). Interstitial impurities such as oxygen, nitrogen, carbon, and hydrogen can also be present and significantly impact the material's properties.[1][2] Additionally, residual chlorides (from precursors like TiCl₄) can be a source of contamination.
Q2: My this compound solution is turning yellow/brown. What is the cause and how can I prevent it?
A2: Discoloration of a this compound solution, which should be colorless, can be caused by several factors. The presence of iron impurities is a common cause, as iron(III) ions can form colored complexes in solution. Thermal decomposition of organic matter, if present, can also lead to a yellowish hue.[3] To prevent this, it is crucial to use high-purity starting materials and solvents. If iron contamination is suspected, purification methods such as selective precipitation or solvent extraction can be employed.
Q3: I am observing a white precipitate in my this compound solution, even when I don't intend to initiate hydrolysis. Why is this happening?
A3: The formation of a white precipitate, typically titanium dioxide (TiO₂), is a clear indication of premature and uncontrolled hydrolysis.[4] this compound is highly susceptible to hydrolysis, even with trace amounts of moisture. This can be triggered by:
-
Wet glassware or solvents: Ensure all equipment is thoroughly oven-dried and that anhydrous solvents are used.
-
Atmospheric moisture: Handling the precursor in a dry, inert atmosphere (e.g., a glovebox or under a flow of argon or nitrogen) is highly recommended.
-
Localized high pH: Inhomogeneous mixing of reagents can create localized areas of higher pH, which can initiate precipitation.
Q4: How does pH affect the stability and purity of my this compound solution?
A4: The pH of the solution is a critical parameter that influences both the stability of the this compound precursor and the characteristics of the final product upon hydrolysis. Acidic conditions (low pH) generally suppress premature hydrolysis by keeping the titanium species protonated and soluble.[5] Conversely, neutral or basic conditions promote hydrolysis and precipitation. The pH also plays a crucial role in controlling the crystal phase (anatase, rutile, or brookite) of the resulting titanium dioxide, with lower pH often favoring the formation of the rutile phase.[6]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Unexpected White Precipitate Formation
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Immediate formation of a white precipitate upon dissolution. | - Contaminated solvent with water.- Wet glassware.- High humidity in the lab environment. | - Use a fresh, sealed bottle of anhydrous solvent.- Oven-dry all glassware at >120°C for several hours and cool under an inert gas stream or in a desiccator.- Perform the experiment in a glovebox or under a continuous flow of dry, inert gas (N₂ or Ar). |
| Solution becomes cloudy or forms a precipitate over time. | - Slow reaction with trace moisture in the solvent or from the atmosphere.- Increase in local temperature promoting hydrolysis. | - Store the solution under an inert atmosphere in a tightly sealed container.- Prepare and store the solution at a lower temperature to reduce reaction kinetics. |
Issue 2: Discoloration of the this compound Solution
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Solution appears yellow or brownish. | - Presence of iron (Fe³⁺) impurities.- Contamination from organic compounds. | - Purify the this compound precursor using solvent extraction or selective precipitation (see Experimental Protocols).- Ensure high purity of all solvents and reagents. |
Issue 3: Inconsistent Experimental Results (e.g., varying particle size, crystal phase)
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Batch-to-batch variation in the properties of the synthesized material. | - Inconsistent precursor purity.- Fluctuations in experimental conditions (temperature, pH, stirring rate). | - Purify the this compound precursor before use to ensure a consistent starting material.- Precisely control and monitor all experimental parameters. Use a pH meter and a temperature controller. Ensure consistent and vigorous stirring. |
Data Presentation: Impurity Removal Efficiency
The following tables summarize quantitative data on the removal of common impurities from titanium-containing solutions using solvent extraction.
Table 1: Extraction Efficiency of Various Metals from a Nitrate Solution using Different Extractants.
| Metal Ion | Extractant (in Kerosene) | Extraction Efficiency (%) | Reference |
| Ti(IV) | 0.15 M CYANEX 925 | ~95 | [7] |
| Ti(IV) | 0.2 M CYANEX 923 | ~90 | [7] |
| Ti(IV) | 0.2 M CYANEX 921 | ~85 | [7] |
| Fe(II) | 10% D2EHPA (pH 1.3) | ~99 | [6][8] |
| V(IV) | 150 g/L Aliquat 336 (pH 1.0) | 94 | [6][8] |
Data is compiled from multiple sources and represents approximate values under optimized conditions.
Table 2: Typical Purity Levels of Titanium and its Compounds.
| Material | Purity Level | Analytical Method | Reference |
| High-Purity Titanium | >99.9999% (6N) | Glow Discharge Mass Spectrometry (GDMS) | [9][10] |
| Commercial Pure Titanium | 99.2% | Not Specified | [11] |
| Purified TiO₂ (from ore) | >99.9% | Inductively Coupled Plasma (ICP) | [12] |
| Titanium Tetrachloride | ~99.91-99.93% | Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) | [13] |
Experimental Protocols
Protocol 1: Purification of this compound Solution by Solvent Extraction
This protocol describes the removal of metallic impurities, particularly iron, from an aqueous this compound solution.
Materials:
-
This compound solution (impure)
-
Organic solvent: Kerosene
-
Extractant: Di-(2-ethylhexyl) phosphoric acid (D2EHPA)
-
Stripping agent: Hydrochloric acid (HCl) solution (1 M)
-
pH meter
-
Separatory funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Organic Phase: Prepare a 10% (v/v) solution of D2EHPA in kerosene.
-
pH Adjustment of the Aqueous Phase: Adjust the pH of the impure this compound solution to approximately 1.3 using a dilute acid or base.
-
Extraction: a. Transfer the pH-adjusted aqueous solution and the organic phase to a separatory funnel in a 1:1 volume ratio. b. Shake the funnel vigorously for 10-15 minutes to ensure thorough mixing and facilitate the transfer of impurities to the organic phase. c. Allow the two phases to separate completely. The aqueous phase contains the purified this compound.
-
Separation: Carefully drain the lower aqueous phase into a clean beaker.
-
Stripping (Optional, for recovery of extractant): The organic phase, now containing the impurities, can be treated with a 1 M HCl solution to strip the metal ions back into an aqueous phase, allowing for the potential recycling of the extractant.
-
Analysis: Analyze the purified aqueous phase for residual impurities using ICP-OES or a similar technique to confirm the removal of contaminants.[6][8]
Protocol 2: Selective Precipitation of Iron from this compound Solution
This protocol outlines a method for removing iron impurities by selectively precipitating them as iron(III) phosphate (B84403).
Materials:
-
This compound solution containing iron impurities
-
Phosphoric acid (H₃PO₄) solution
-
Ammonia (B1221849) solution (for pH adjustment)
-
Heating plate with magnetic stirring
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
Procedure:
-
Oxidation of Iron: If the iron is in the +2 oxidation state, it should be oxidized to iron(III). This can often be achieved by gentle heating in the presence of nitric acid (already in the precursor).
-
pH Adjustment: Adjust the pH of the solution to approximately 2.5 using a dilute ammonia solution while stirring continuously. This pH is optimal for the precipitation of iron(III) phosphate while keeping titanium in solution.[3][14]
-
Precipitation: a. Heat the solution to approximately 60°C. b. Slowly add a stoichiometric amount of phosphoric acid solution dropwise while stirring vigorously. A precipitate of iron(III) phosphate should form.
-
Digestion: Continue stirring the heated solution for about 30 minutes to allow the precipitate to fully form and agglomerate.
-
Filtration: Filter the hot solution to remove the iron phosphate precipitate. The filtrate contains the purified this compound solution.
-
Washing: Wash the precipitate with a small amount of acidified water (pH 2.5) to recover any entrained this compound solution. Combine the washings with the main filtrate.
-
Final pH Adjustment: If necessary, readjust the pH of the purified this compound solution for your specific application.
Visualizations
Logical Workflow for Troubleshooting Impurity Issues
Experimental Workflow for Purification
References
- 1. How Impurities Affect Titanium Properties - 911Metallurgist [911metallurgist.com]
- 2. Impurities in commercial titanium dental implants - A mass and optical emission spectrometry elemental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Trace Analysis of Titanium - EAG Laboratories [eag.com]
- 10. eag.com [eag.com]
- 11. US3929962A - Titanium purification process - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanical Properties of Titanium Nitride Nanocomposites Produced by Chemical Precursor Synthesis Followed by High-P,T Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Achieving Specific Crystalline Phases from Titanium Nitrate
Welcome to the technical support center for the synthesis of titanium dioxide (TiO₂) nanoparticles from titanium nitrate (B79036). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining specific crystalline phases of TiO₂—namely anatase, rutile, and brookite.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in controlling the crystalline phase of TiO₂ synthesized from titanium nitrate?
The synthesis of TiO₂ from this compound typically involves hydrolysis followed by a calcination step. The final crystalline phase is highly sensitive to a range of experimental parameters, including pH, temperature, precursor concentration, and the presence of stabilizing agents.[1][2][3][4] Achieving a pure, single-phase product requires precise control over these variables to direct the crystallization process towards the desired polymorph.
Q2: How can I selectively synthesize the anatase phase of TiO₂?
Anatase is often formed at lower calcination temperatures (typically in the range of 350-600°C).[5] Maintaining a neutral to alkaline pH during the hydrolysis step can also favor the formation of the anatase phase.[3][4] The sol-gel method is a commonly used technique for synthesizing anatase TiO₂.[6]
Q3: What are the key factors that promote the formation of the rutile phase?
The rutile phase is the most thermodynamically stable form of TiO₂ and is typically obtained at higher calcination temperatures, generally above 600-700°C.[5][7][8] Acidic conditions (low pH) during the initial hydrolysis of the titanium precursor also strongly favor the formation of rutile.[3][4][9] At temperatures around 800°C, a complete transformation to the rutile phase is often observed.[7]
Q4: Is it possible to synthesize the brookite phase from this compound, and what are the challenges?
Synthesizing pure brookite is the most challenging of the three common TiO₂ polymorphs.[1][10] Its formation is highly dependent on specific reaction conditions and it is often obtained as a mixed phase with anatase or rutile.[7][11] Some studies suggest that brookite formation is favored under specific hydrothermal conditions and within a narrow pH range.[1] Salt-assisted spray pyrolysis is another method that has been used to produce brookite nanorods.[12]
Q5: What is the role of pH in determining the final crystalline phase?
The pH of the precursor solution plays a critical role in the hydrolysis and condensation reactions, which in turn influences the resulting crystalline structure.[9] Generally, lower acidity (higher pH) promotes the formation of the anatase structure, while higher acidity (lower pH) favors the rutile phase.[3] This is because the pH affects the geometry of the titanium precursor complexes in the solution, influencing how the TiO₆ octahedra assemble into the final crystal lattice.[3][4]
Q6: How does calcination temperature affect the phase transformation of TiO₂?
Calcination temperature is a critical parameter that drives the crystallization and phase transformation of TiO₂.[7][8][11]
-
Low Temperatures (e.g., < 500°C): Amorphous or poorly crystalline material begins to crystallize, often forming the anatase phase, sometimes in combination with brookite.[5][7]
-
Intermediate Temperatures (e.g., 500-700°C): The anatase phase becomes more crystalline. In this range, a mixture of anatase, brookite, and rutile can coexist.[7][11] The transformation from anatase to rutile typically begins to occur.[13]
-
High Temperatures (e.g., > 700-800°C): The transformation to the more stable rutile phase becomes dominant, and at sufficiently high temperatures, pure rutile is obtained.[5][7][8]
Increasing the calcination temperature also generally leads to an increase in crystallite and particle size.[7][8]
Data Presentation: Synthesis Parameters vs. Crystalline Phase
The following tables summarize the influence of key experimental parameters on the resulting TiO₂ crystalline phase.
Table 1: Effect of pH on Crystalline Phase
| Precursor | Synthesis Method | pH | Calcination Temperature (°C) | Resulting Phase(s) | Reference(s) |
| Titanium Tetraisopropoxide | Sol-Gel | 1 | 400 | Rutile (trace) with Anatase | |
| Titanium Tetraisopropoxide | Sol-Gel | 3 | 400 | Anatase | |
| Titanium Tetraisopropoxide | Sol-Gel | 5 | 400 | Anatase | |
| Titanium Tetraisopropoxide | Sol-Gel | 7 | 400 | Anatase | |
| Titanium Tetraisopropoxide | Sol-Gel | 9 | 400 | Anatase | |
| Tetrabutyl Orthotitanate | Sol-Gel | 3.2 | 500 | Rutile (dominant), Anatase, Brookite | [9] |
| Tetrabutyl Orthotitanate | Sol-Gel | 4.4 | 500 | Anatase | [9] |
| TiCl₃ | Oxidation/Hydrothermal | Highly Acidic | 180 | Rutile | [1] |
| TiCl₃ | Oxidation/Hydrothermal | Intermediate | 180 | Brookite | [1] |
| TiCl₃ | Oxidation/Hydrothermal | High pH | 180 | Anatase | [1] |
Table 2: Effect of Calcination Temperature on Crystalline Phase
| Precursor | Synthesis Method | Calcination Temperature (°C) | Resulting Phase(s) | Reference(s) |
| Not Specified | Wet Ball Milling Sol-Gel | 300 | Anatase, Brookite | [7] |
| Not Specified | Wet Ball Milling Sol-Gel | 500-600 | Anatase, Brookite, Rutile | [7] |
| Not Specified | Wet Ball Milling Sol-Gel | 800 | Rutile | [7] |
| Not Specified | Not Specified | 300 | Brookite, Rutile | [11] |
| Not Specified | Not Specified | 500 | Anatase, Brookite, Rutile | [11] |
| Not Specified | Not Specified | 700 | Anatase, Rutile | [11] |
| Not Specified | Not Specified | 1100 | Rutile | [11] |
| Titanium Tetraisopropoxide | Sol-Gel | 250-500 | Anatase | [5] |
| Titanium Tetraisopropoxide | Sol-Gel | > 600 | Rutile | [5] |
| Not Specified | Hydrothermal | < 650 | Anatase | [13] |
| Not Specified | Hydrothermal | 850 | Anatase (83.4%), Rutile (16.6%) | [13] |
| Not Specified | Hydrothermal | 950 | Rutile (98.1%), Anatase (1.9%) | [13] |
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of Anatase TiO₂
This protocol is a general guideline for synthesizing anatase TiO₂.
-
Precursor Solution Preparation: Prepare a solution of this compound in a suitable solvent, such as ethanol (B145695) or isopropanol.
-
Hydrolysis: While stirring vigorously, slowly add a mixture of water and the alcohol solvent to the this compound solution. The hydrolysis reaction will be initiated. To favor the anatase phase, the pH can be adjusted to a neutral or slightly alkaline value (pH 7-9) using a base like ammonium (B1175870) hydroxide.
-
Aging: Allow the resulting sol to age for a period of time (e.g., 24 hours) at room temperature. This allows for the completion of the hydrolysis and condensation reactions, leading to the formation of a gel.
-
Drying: Dry the gel in an oven at a low temperature (e.g., 80-100°C) to remove the solvent.
-
Calcination: Calcine the dried powder in a furnace. To obtain the anatase phase, a calcination temperature in the range of 400-500°C for 2-4 hours is typically employed.[5]
Protocol 2: Hydrothermal Synthesis of Rutile TiO₂
This protocol provides a general method for synthesizing rutile TiO₂.
-
Precursor Solution Preparation: Dissolve this compound in an acidic aqueous solution. A strong acid like hydrochloric acid (HCl) or nitric acid (HNO₃) can be used to achieve a low pH, which favors rutile formation.[9][14]
-
Hydrothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.
-
Heating: Heat the autoclave to a temperature in the range of 150-220°C and maintain this temperature for several hours (e.g., 4-24 hours).[15][16]
-
Cooling and Washing: After the reaction is complete, allow the autoclave to cool down to room temperature. Collect the resulting precipitate by centrifugation or filtration and wash it several times with deionized water and ethanol to remove any unreacted precursors or byproducts.
-
Drying: Dry the final product in an oven at a low temperature (e.g., 60-80°C). In many cases, a subsequent calcination step at high temperatures (>600°C) can be performed to enhance the crystallinity of the rutile phase.[5]
Mandatory Visualizations
Caption: Experimental workflow for TiO₂ synthesis.
Caption: Troubleshooting guide for TiO₂ phase control.
Caption: Influence of pH and temperature on TiO₂ phase.
References
- 1. ijmse.net [ijmse.net]
- 2. Polymorphic control in titanium dioxide particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of titanium dioxide nanoparticles with renewable resources and their applications: review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jetir.org [jetir.org]
- 9. Influence of acidic pH on the formulation of TiO2 nanocrystalline powders with enhanced photoluminescence property - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile synthesis of brookite TiO2 nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Effects of Calcination Temperature on the Phase Composition, Photocatalytic Degradation, and Virucidal Activities of TiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.pan.pl [journals.pan.pl]
- 13. chalcogen.ro [chalcogen.ro]
- 14. researchgate.net [researchgate.net]
- 15. Hydrothermal synthesis of titanium dioxide nanoparticles studied employing in situ energy dispersive X-ray diffraction - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Titanium Nitrate Precursor Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with titanium nitrate (B79036) precursor solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my titanium nitrate solution turning cloudy and forming a white precipitate?
A1: The cloudiness and white precipitate, typically titanium dioxide (TiO₂), are classic signs of solution instability. This occurs due to the hydrolysis and condensation of titanium (IV) ions in the presence of water. This compound solutions are highly susceptible to reacting with water, which leads to the formation of insoluble titanium dioxide. This process can be accelerated by factors such as elevated temperatures and higher pH levels (less acidic conditions).
Q2: What is the primary cause of instability in this compound solutions?
A2: The primary cause of instability is the rapid hydrolysis of the titanium precursor.[1] Titanium ions in the solution are prone to react with water molecules, leading to the formation of titanium hydroxide, which then condenses to form titanium dioxide. This uncontrolled reaction results in the precipitation of TiO₂ particles, rendering the solution unusable for many applications that require a homogeneous liquid precursor.
Q3: How can I prevent the formation of a white precipitate in my this compound solution?
A3: To prevent precipitation, it is crucial to control the hydrolysis rate. This can be achieved by:
-
Maintaining a low pH: Keeping the solution acidic, for instance by using concentrated nitric acid, helps to suppress hydrolysis.[2][3]
-
Using chelating agents: Adding stabilizers like acetic acid or acetylacetone (B45752) can modify the titanium precursor, making it less reactive towards water.[4][5]
-
Working under anhydrous conditions: Minimizing the exposure of the solution to atmospheric moisture by working in a dry environment (e.g., a glove box) can significantly enhance stability.[4]
-
Controlling the temperature: Preparing and storing the solution at lower temperatures can slow down the reaction kinetics of hydrolysis.[6]
Q4: What is the role of a stabilizing agent in a titanium precursor solution?
A4: A stabilizing agent, often a chelating or complexing agent, coordinates with the titanium ion to form a more stable complex.[4][5] This coordination reduces the reactivity of the titanium ion towards water, thereby slowing down the rates of hydrolysis and condensation.[5] This controlled reactivity prevents the premature formation of titanium dioxide precipitate and extends the shelf-life of the solution.
Q5: Can I use acetic acid to stabilize my this compound solution?
A5: Yes, acetic acid can be used as a stabilizing agent. It acts as a chelating agent, modifying the titanium precursor and controlling the rate of hydrolysis.[4] By adding acetic acid, you can often prevent the rapid precipitation of titanium dioxide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Immediate formation of a white precipitate upon preparation. | Presence of excess water: The solvent or glassware may not have been sufficiently dry. | Ensure the use of anhydrous solvents and thoroughly dried glassware. Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to humidity.[4][6] |
| High pH of the solution: Insufficient acidity to suppress hydrolysis. | Increase the concentration of nitric acid in the solution to lower the pH.[3] | |
| Solution becomes cloudy or forms a precipitate over time. | Slow hydrolysis: Gradual exposure to atmospheric moisture during storage. | Store the solution in a tightly sealed container, preferably under an inert atmosphere. Consider adding a stabilizing agent like acetic acid or acetylacetone.[4][6] |
| Elevated storage temperature: Higher temperatures accelerate the rate of hydrolysis. | Store the precursor solution in a cool, dark place. Refrigeration may be beneficial, but ensure the solution components do not freeze.[6] | |
| Formation of a gel instead of a clear solution. | High precursor concentration: Increased likelihood of intermolecular condensation. | Try preparing a more dilute solution of this compound.[7] |
| Incorrect ratio of components: An inappropriate ratio of precursor to acid or stabilizer. | Carefully control the stoichiometry of your solution. Experiment with different molar ratios of stabilizing agents to the titanium precursor. |
Experimental Protocols
Protocol for Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a this compound stock solution in an acidic environment.
Materials:
-
Titanium dioxide (TiO₂) or a hydrated this compound salt
-
Concentrated nitric acid (e.g., 68%)[2]
-
Anhydrous solvent (e.g., ethanol, if required for the final application)
-
Dry glassware (beakers, flasks, magnetic stir bars)
-
Inert atmosphere environment (optional, but recommended for long-term stability)
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.
-
If starting from titanium dioxide, carefully and slowly dissolve the TiO₂ powder in concentrated nitric acid with vigorous stirring. The stoichiometric ratio is approximately 1:4 (TiO₂:HNO₃) on a molar basis, but an excess of acid is often used to ensure stability.[2]
-
If using a hydrated this compound salt, dissolve it in a minimal amount of concentrated nitric acid to maintain a low pH.
-
Continue stirring until the titanium precursor is fully dissolved, which may take several hours at room temperature.[2]
-
If a solvent other than nitric acid is required for the final application, the acidic this compound solution can be slowly added to the anhydrous solvent under vigorous stirring.
-
For enhanced stability, a chelating agent such as acetic acid can be added to the solution after the initial dissolution of the titanium precursor. The optimal molar ratio of the chelating agent to the titanium precursor needs to be determined experimentally for the specific application.
-
Store the final solution in a tightly sealed, dry container, away from light and heat.
Visualization of Instability and Stabilization Mechanisms
Below are diagrams illustrating the chemical pathways leading to the instability of this compound solutions and the mechanism by which stabilizing agents can improve their shelf-life.
References
Technical Support Center: Overcoming Challenges with Hygroscopic Titanium Nitrate Precursors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the hygroscopic nature of titanium nitrate (B79036) precursors in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What does it mean if a precursor is "hygroscopic" and why is it a concern for titanium nitrate?
A1: A hygroscopic substance, such as this compound, has a strong tendency to absorb moisture from the surrounding atmosphere.[1] This is a significant concern in experimental work for several reasons:
-
Inaccurate Measurements: Absorbed water increases the weight of the precursor, leading to errors in molar calculations and stoichiometry of the reaction.
-
Altered Reactivity: The presence of water can lead to premature hydrolysis of the this compound, forming unintended titanium hydroxides or oxides. This alters the chemical reaction pathway and can prevent the formation of the desired final product.[2]
-
Inconsistent Results: The variable amount of absorbed moisture can lead to poor reproducibility of experiments and inconsistent product quality.
-
Physical Handling Issues: The precursor can become clumpy, sticky, or even liquefy, making it difficult to handle, weigh, and dispense accurately.[3]
Q2: How should I properly store my this compound precursor to minimize moisture absorption?
A2: Proper storage is the first line of defense against hygroscopicity. Follow these guidelines:
-
Use a Desiccator: The most effective method is to store the this compound container inside a desiccator containing a suitable drying agent (desiccant) like silica (B1680970) gel, calcium chloride, or sodium hydroxide.[4]
-
Airtight Containers: Always keep the precursor in a tightly sealed, airtight container.[5][6] If the original packaging is not ideal, transfer it to a container with a better seal in a controlled, low-humidity environment (e.g., a glove box).
-
Inert Atmosphere: For highly sensitive experiments, storing the precursor under an inert atmosphere, such as in a nitrogen or argon-filled glove box, is recommended.[7]
-
Cool and Dry Location: Store the sealed container in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[8]
Q3: I suspect my this compound precursor has already absorbed moisture. What are the signs and can I still use it?
A3: Visual inspection can often reveal moisture contamination. Signs include:
-
Clumping or caking of the powder.
-
A change in texture from a fine powder to a more granular or even paste-like consistency.
-
In severe cases, the solid may appear wet or have deliquesced (dissolved in the absorbed water).
If moisture absorption is suspected, it is generally not recommended to use the precursor for reactions where stoichiometry and purity are critical. The presence of water will interfere with the intended reaction.[2] For less sensitive applications, drying the precursor may be an option, but it is crucial to ensure the drying method does not cause decomposition.
Troubleshooting Guides
Issue 1: Inconsistent or Failed Synthesis of Titanium-Based Nanomaterials (e.g., TiO₂, TiN)
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete reaction or low yield | The hygroscopic this compound precursor has absorbed moisture, leading to the formation of inactive titanium species before the main reaction.[2] | 1. Use a fresh, unopened container of this compound. 2. Handle the precursor exclusively within a glove box under an inert atmosphere. 3. If a glove box is unavailable, minimize exposure to ambient air by weighing and dispensing the precursor quickly. 4. Consider drying the precursor if appropriate for the material's thermal stability (see drying protocol below). |
| Formation of white precipitate (unexpected oxides/hydroxides) | Premature hydrolysis of the this compound due to moisture contamination in the precursor or solvent.[2] | 1. Ensure all solvents are anhydrous. Use freshly dried solvents for the reaction. 2. Dry all glassware thoroughly in an oven before use. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. |
| Poor crystallinity or amorphous final product | The presence of water can disrupt the intended crystallization process. | 1. Strictly follow all moisture-exclusion techniques for handling the precursor and setting up the reaction. 2. Optimize the annealing/calcination temperature and duration, as excess hydroxides may require different thermal treatment. |
Issue 2: Difficulty in Handling and Weighing the this compound Precursor
| Symptom | Possible Cause | Troubleshooting Steps |
| Precursor is clumpy and difficult to transfer | The precursor has absorbed a significant amount of moisture from the atmosphere. | 1. If possible, gently break up clumps inside a low-humidity environment (glove box or desiccator) before weighing. 2. For future use, store the precursor in smaller, single-use aliquots to minimize exposure of the entire stock to air. |
| Weight of the precursor is unstable on the balance | The precursor is actively absorbing moisture from the air during weighing. | 1. Weigh the precursor in a closed container (e.g., a vial with a cap). Tare the balance with the empty, capped vial, add the precursor inside a glove box or quickly in the open, cap the vial, and then take the final weight. 2. Use a weighing boat with a cover if available. |
Experimental Protocols
Protocol 1: General Handling of Hygroscopic this compound Precursor
This protocol outlines the best practices for handling a hygroscopic this compound precursor to ensure the integrity of the material for synthesis.
Workflow for Handling Hygroscopic Precursor
References
- 1. mdpi.com [mdpi.com]
- 2. Titanium nitride (TiN) as a promising alternative to plasmonic metals: a comprehensive review of synthesis and applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00965C [pubs.rsc.org]
- 3. The effects of 4-week inhalation exposure to titanium nitride on lungs of Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Studies on TiO2 NT with Metal Dopants through Co-Precipitation, Sol–Gel, Hydrothermal Scheme and Corresponding Computational Molecular Evaluations [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Characterization of Titanium Nitride–Carbon Composites and Their Use in Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to Titanium Dioxide Precursors: Titanium Nitrate vs. Titanium Tetrachloride
For researchers, scientists, and drug development professionals, the choice of precursor is a critical determinant in the synthesis of titanium dioxide (TiO₂) nanoparticles with tailored properties. This guide provides an objective comparison of two common inorganic precursors, titanium nitrate (B79036) (Ti(NO₃)₄) and titanium tetrachloride (TiCl₄), focusing on their impact on the final TiO₂ product's performance, supported by experimental data.
The selection between titanium nitrate and titanium tetrachloride as a precursor for TiO₂ synthesis significantly influences the resulting nanoparticle's characteristics, including crystal structure, particle size, surface area, and, consequently, its photocatalytic activity. While both can yield high-quality TiO₂, the synthesis conditions and the nature of the precursor itself lead to distinct outcomes.
Performance Comparison: A Quantitative Overview
Experimental data reveals key differences in the properties of TiO₂ synthesized from this compound and titanium tetrachloride. The following table summarizes these distinctions based on available research.
| Property | This compound (Ti(NO₃)₄) as Precursor | Titanium Tetrachloride (TiCl₄) as Precursor |
| Predominant Crystal Phase | Anatase (at higher temperatures in nitric acid solution)[1] | Anatase or Rutile (phase can be controlled by hydrolysis conditions)[1] |
| Particle Size | Dependent on hydrolysis temperature and acid concentration. | Can be controlled to the nanometer scale (e.g., ~20 nm major axis).[1] |
| BET Surface Area | > 300 m²/g (for anatase phase)[1] | > 200 m²/g (for rutile phase)[1] |
| Photocatalytic Activity | Influenced by the resulting high surface area. | Dependent on crystal phase and particle size. |
Experimental Protocols: Synthesizing TiO₂ Nanoparticles
The methodologies for synthesizing TiO₂ from these precursors differ, primarily due to their chemical properties.
Synthesis of TiO₂ from this compound
A common method for synthesizing TiO₂ from this compound involves low-temperature hydrolysis in an acidic environment.
Experimental Protocol:
-
Prepare an aqueous solution of titanium(IV) nitrate.
-
Maintain the solution under highly acidic conditions, typically using nitric acid.
-
Induce hydrolysis by heating the solution. The formation of anatase TiO₂ is favored at higher temperatures within the low-temperature synthesis regime.[1]
-
The resulting precipitate is then washed and dried to obtain the final TiO₂ powder.
Synthesis of TiO₂ from Titanium Tetrachloride
The sol-gel method is a widely used technique for producing TiO₂ from titanium tetrachloride.
Experimental Protocol:
-
Slowly add titanium tetrachloride (TiCl₄) to chilled deionized water under vigorous stirring to control the highly exothermic reaction.
-
Adjust the pH of the resulting solution to a basic range (e.g., pH 8-12) using an aqueous solution of sodium hydroxide (B78521) to form a hydrated titanium oxide gel.
-
Age the gel for a specific period.
-
Filter and thoroughly wash the precipitate to remove chloride ions.
-
Resuspend the washed precipitate in water and add hydrochloric acid to facilitate peptization, leading to the formation of a stable TiO₂ sol.
-
The sol can then be dried to obtain TiO₂ powder. The resulting TiO₂ particles have been reported to be rhombus-shaped primary particles with a major axis of approximately 20 nm and a minor axis of about 5 nm.[1]
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of TiO₂ nanoparticles from a titanium precursor via the sol-gel method.
Factors Influencing TiO₂ Properties
The choice of precursor and synthesis parameters has a profound impact on the final properties of the TiO₂ nanoparticles.
-
Anion Effect: The counter-ion of the precursor (Cl⁻ vs. NO₃⁻) can influence the nucleation and growth of the TiO₂ crystals. The presence of chloride ions, for instance, can affect the resulting crystal phase.
-
pH Control: The pH of the reaction medium is a critical factor in controlling the hydrolysis and condensation rates, which in turn determines the particle size and morphology of the TiO₂.
-
Temperature: The reaction and calcination temperatures play a crucial role in the crystallinity and phase transformation of the synthesized TiO₂. For instance, with this compound, higher temperatures in the synthesis solution favor the formation of the anatase phase.[1]
Conclusion
Both this compound and titanium tetrachloride are viable precursors for the synthesis of TiO₂ nanoparticles. The choice between them depends on the desired properties of the final product. This compound appears to be advantageous for producing TiO₂ with a very high surface area, which is often desirable for photocatalytic applications.[1] Titanium tetrachloride, on the other hand, offers a well-established and controllable route to produce both anatase and rutile phases with defined particle sizes. For researchers and professionals in drug development, where precise control over particle characteristics is paramount, a thorough understanding of how the precursor choice and synthesis conditions dictate the final TiO₂ properties is essential for developing materials with optimal performance.
References
A Head-to-Head Comparison: Titanium Nitrate vs. Titanium Isopropoxide for Sol-Gel Synthesis of TiO₂ Nanoparticles
For researchers, scientists, and drug development professionals, the choice of precursor in the sol-gel synthesis of titanium dioxide (TiO₂) nanoparticles is a critical decision that significantly influences the final material's properties and performance. This guide provides an objective comparison of two common precursors: the inorganic salt, titanium nitrate (B79036), and the organometallic compound, titanium isopropoxide. We will delve into their reactivity, the resulting nanoparticle characteristics, and their performance in applications such as photocatalysis, supported by experimental data and detailed protocols.
The sol-gel process, a versatile method for producing metal oxides, involves the hydrolysis and subsequent condensation of a precursor material. The nature of this precursor dictates the reaction kinetics and the structural and morphological characteristics of the synthesized nanoparticles. While titanium isopropoxide is a widely studied and utilized precursor due to its high reactivity, titanium nitrate presents an alternative that can be advantageous in specific contexts.
Performance at a Glance: A Quantitative Comparison
The following tables summarize key quantitative data from various studies to provide a clear comparison between this compound and titanium isopropoxide in sol-gel synthesis. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is a synthesis of findings from multiple sources.
| Parameter | This compound | Titanium Isopropoxide | Notes |
| Precursor Type | Inorganic Salt | Organometallic (Alkoxide) | Affects solvent choice and hydrolysis/condensation rates. |
| Typical Solvent | Water, Ethanol/Water mixtures | Alcohols (e.g., Isopropanol (B130326), Ethanol) | Titanium isopropoxide is highly sensitive to water. |
| Hydrolysis Rate | Generally slower and more controllable | Very fast and requires careful control (e.g., acidic catalysis, slow water addition) | The high reactivity of the isopropoxide groups leads to rapid hydrolysis. |
| Condensation Rate | Dependent on pH and temperature | Dependent on pH and catalyst | Can be tailored to control particle growth. |
| Typical Catalyst | Often not required, pH adjustment is key | Acid (e.g., HNO₃, HCl) or base catalysts are commonly used to control reaction rates. | Catalysts influence the final particle size and phase. |
| Handling | Less sensitive to atmospheric moisture | Highly sensitive to moisture, requires inert atmosphere handling | This is a significant practical consideration in experimental setup. |
Table 1: Comparison of Reaction Parameters for this compound and Titanium Isopropoxide in Sol-Gel Synthesis
| Property | TiO₂ from this compound | TiO₂ from Titanium Isopropoxide | References |
| Crystallite Size (nm) | 15 - 50 | 5 - 30 | [1][2] |
| Surface Area (m²/g) | 38 - 60 | 50 - 250 | [3] |
| Predominant Crystal Phase | Anatase, Rutile (can be controlled by pH and temperature) | Anatase (at lower temperatures), Rutile (at higher temperatures) | [1][2] |
| Photocatalytic Activity | Moderate to High | High | [4][5] |
Table 2: Comparison of Resulting TiO₂ Nanoparticle Properties
Diving Deeper: Experimental Protocols
To provide a practical understanding, here are detailed experimental protocols for the sol-gel synthesis of TiO₂ nanoparticles using both precursors.
Experimental Protocol 1: Sol-Gel Synthesis of TiO₂ using Titanium Isopropoxide
This protocol is a common method for producing anatase TiO₂ nanoparticles.
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
Isopropanol
-
Nitric Acid (HNO₃)
-
Deionized water
Procedure:
-
In a flask, dissolve a specific amount of titanium (IV) isopropoxide in isopropanol. The molar ratio of isopropanol to TTIP can be varied, but a common starting point is 30:1.
-
In a separate beaker, prepare a solution of deionized water, isopropanol, and nitric acid. The nitric acid acts as a catalyst to control the hydrolysis rate. A typical molar ratio of TTIP:H₂O:HNO₃ is 1:2:0.08.
-
Under vigorous stirring, add the acidic water/isopropanol solution dropwise to the titanium isopropoxide solution. The immediate formation of a white precipitate or a translucent sol indicates the onset of hydrolysis.
-
Continue stirring the solution for several hours (e.g., 2-4 hours) at room temperature to allow for the completion of hydrolysis and condensation reactions, leading to the formation of a gel.
-
Age the gel for 24-48 hours at room temperature. This step allows for further network formation and strengthening of the gel structure.
-
Dry the gel in an oven at 80-100°C to remove the solvent.
-
Calcine the dried powder at a specific temperature (e.g., 400-600°C) for several hours to induce crystallization into the desired TiO₂ phase (typically anatase at these temperatures).[2]
Experimental Protocol 2: Sol-Gel Synthesis of TiO₂ using this compound (Inferred from Inorganic Precursors)
While a specific, widely cited protocol for this compound is less common, the following procedure is based on the principles of using inorganic titanium salts like titanium tetrachloride or titanyl sulfate.
Materials:
-
This compound solution (or a hydrated this compound salt)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (or another base for pH adjustment)
-
Ethanol (optional, as a co-solvent)
Procedure:
-
Prepare an aqueous solution of this compound. The concentration will influence the final particle size.
-
Adjust the pH of the solution. For the synthesis of anatase, a basic pH is often favored. Slowly add ammonium hydroxide dropwise while vigorously stirring until the desired pH is reached (e.g., pH 9-10). A precipitate of titanium hydroxide will form.
-
Continue stirring the suspension for a period to ensure complete precipitation and homogenization.
-
The resulting precipitate can be treated as a gel. Allow it to age for a period (e.g., 12-24 hours) at room temperature.
-
Wash the precipitate several times with deionized water to remove any unreacted salts. Centrifugation or filtration can be used to separate the solid.
-
Dry the washed precipitate in an oven at around 100°C.
-
Calcine the dried powder at a temperature typically between 400°C and 700°C to obtain crystalline TiO₂. The calcination temperature will influence the crystal phase and size.[1]
Visualizing the Process: Workflows and Pathways
To better illustrate the sol-gel process and the comparative logic, the following diagrams are provided in the DOT language for Graphviz.
Caption: Comparative workflow of TiO₂ nanoparticle synthesis using titanium isopropoxide and this compound.
Caption: Simplified hydrolysis and condensation pathways for titanium isopropoxide and hydrated titanium ions.
Key Differences and Considerations
Reactivity and Control: The most significant difference lies in the reactivity of the precursors. Titanium isopropoxide's rapid hydrolysis necessitates stringent control measures, such as the use of an acid catalyst and slow, controlled addition of water, often in a non-aqueous solvent.[6] In contrast, the hydrolysis of this compound in an aqueous solution is generally slower and more manageable, primarily controlled by adjusting the pH.
Precursor Handling and Cost: Titanium isopropoxide is highly sensitive to atmospheric moisture and requires handling in an inert environment, which can add complexity and cost to the experimental setup. This compound, being an inorganic salt, is more stable in air, making it easier to handle. In terms of cost, inorganic precursors like this compound are often more economical than high-purity organometallic precursors.
Resulting Nanoparticle Properties:
-
Particle Size and Surface Area: The rapid hydrolysis of titanium isopropoxide can lead to the formation of smaller, more uniform nanoparticles with a higher surface area when the reaction is well-controlled.[7] The slower precipitation from this compound solutions may result in larger crystallite sizes and lower surface areas.[3]
-
Crystal Phase: Both precursors can yield the desirable anatase phase of TiO₂, which is known for its high photocatalytic activity. The final crystal phase is highly dependent on the calcination temperature and the pH of the synthesis medium.
-
Purity: The sol-gel method using titanium isopropoxide can lead to high-purity TiO₂ as the byproducts (alcohols) are easily removed during drying and calcination. With this compound, residual nitrate ions may be present and require thorough washing to avoid their incorporation into the final product, which could affect its properties.
Conclusion
The choice between this compound and titanium isopropoxide for the sol-gel synthesis of TiO₂ nanoparticles is a trade-off between reactivity, control, cost, and the desired final properties.
-
Titanium isopropoxide is the precursor of choice when fine control over nanoparticle size and high surface area are critical, and the experimental setup can accommodate its moisture sensitivity. It is particularly well-suited for applications demanding high photocatalytic efficiency.
-
This compound offers a more cost-effective and experimentally simpler alternative, with easier handling and more straightforward control over the hydrolysis process. While it may yield slightly larger particles with lower surface areas, it remains a viable option for many applications, and its properties can be tailored through careful control of synthesis parameters like pH and calcination conditions.
Ultimately, the optimal precursor will depend on the specific requirements of the research or application. For drug development professionals, the purity and biocompatibility of the final TiO₂ product are paramount, and the choice of precursor and subsequent purification steps should be carefully considered to minimize any residual impurities. Scientists and researchers will need to weigh the desired material characteristics against the practicalities of the synthesis process.
References
A Comparative Guide to Titanium Precursors: Unveiling the Advantages of Titanium Nitrate
For researchers, scientists, and drug development professionals, the choice of a titanium precursor is a critical decision that significantly influences the properties and performance of the final material. While titanium alkoxides and titanium tetrachloride have been the conventional choices, titanium nitrate (B79036) is emerging as a compelling alternative with distinct advantages in specific applications. This guide provides an objective comparison of titanium nitrate with other common titanium precursors, supported by experimental data, to aid in the selection of the most suitable precursor for your research needs.
Executive Summary
This compound [Ti(NO₃)₄] offers several key advantages over other titanium precursors, particularly in the synthesis of high-purity, nanocrystalline titanium dioxide (TiO₂) and doped materials. Its high water solubility, role as a strong oxidizing agent, and ability to decompose at lower temperatures without leaving residual carbon or chlorine impurities make it an attractive option for applications demanding high purity and specific crystalline structures. This guide will delve into the experimental evidence supporting these claims.
Performance Comparison of Titanium Precursors
The selection of a titanium precursor has a profound impact on the physicochemical properties of the resulting titanium-based materials. The following table summarizes the key performance indicators for TiO₂ nanoparticles synthesized from this compound, titanium tetrachloride, and titanium isopropoxide, based on available research.
| Property | This compound (Ti(NO₃)₄) | Titanium Tetrachloride (TiCl₄) | Titanium Isopropoxide (TTIP) |
| Purity of Final Product | High (no carbon or chlorine residues) | Potential for Cl⁻ contamination | Potential for organic residues |
| Crystalline Phase Control | Good control over anatase and rutile phases | Rutile phase often favored in acidic conditions[1] | Anatase phase is commonly obtained |
| BET Surface Area | High (e.g., >200 m²/g for rutile)[1] | Varies with synthesis conditions | Generally high |
| Particle Size | Nanometer range, controllable by synthesis parameters | Nanometer range, but aggregation can be an issue | Nanometer range, often with good dispersion |
| Reaction Byproducts | Nitrogen oxides and water | Corrosive HCl gas | Isopropanol |
| Handling and Safety | Strong oxidizer, requires careful handling | Highly corrosive and moisture-sensitive | Moisture-sensitive |
| Solubility | Highly soluble in water | Reacts violently with water | Soluble in organic solvents, hydrolyzes in water |
Key Advantages of this compound
High Purity and Absence of Halide Contamination
One of the most significant advantages of using this compound is the high purity of the final product. Unlike titanium tetrachloride, which can lead to residual chloride ion contamination that can be detrimental to the performance of electronic and catalytic materials, this compound decomposes into titanium dioxide, nitrogen oxides, and water. This eliminates the need for post-synthesis purification steps to remove halide impurities.
Controlled Synthesis of Nanocrystalline Phases
Research has shown that this compound allows for controlled synthesis of different crystalline phases of TiO₂, such as anatase and rutile, by tuning the reaction conditions. A study by Shi et al. (2006) demonstrated that well-crystallized rutile TiO₂ with a high specific surface area (above 200 m²/g) could be formed at temperatures at or below 80°C through the hydrolysis of this compound in a nitric acid solution.[1] At higher temperatures, the anatase phase was favored.[1] This level of control is crucial for tailoring the material's properties for specific applications, such as photocatalysis where the anatase phase is often preferred.
Suitability for Doped Materials Synthesis
The nitrate-based route is particularly advantageous for the synthesis of doped nanomaterials. The high solubility of both this compound and other metal nitrates in common solvents allows for homogeneous mixing at the atomic level, leading to uniform doping of the TiO₂ lattice. This is often more challenging to achieve with other precursors, where inhomogeneous precipitation can occur.
Strong Oxidizing Nature
As a strong oxidizing agent, this compound can play a dual role in certain synthesis processes, acting as both the titanium source and an oxidizing agent. This property can be leveraged in the synthesis of composite materials or in processes where the oxidation of other components is desired.
Experimental Protocols
Synthesis of Nanocrystalline TiO₂ via Low-Temperature Hydrolysis of this compound
This protocol is based on the findings of Shi et al. (2006) for the synthesis of rutile and anatase TiO₂ nanoparticles.[1]
Materials:
-
Titanium (IV) nitrate [Ti(NO₃)₄] solution
-
Nitric acid (HNO₃)
-
Deionized water
Procedure:
-
Prepare a highly acidic aqueous solution by adding a specific concentration of nitric acid to deionized water.
-
Slowly add the titanium (IV) nitrate solution to the acidic solution under vigorous stirring.
-
For Rutile Phase: Maintain the reaction temperature at or below 80°C for a specified duration.
-
For Anatase Phase: Increase the reaction temperature to above 80°C and maintain for a specified duration.
-
After the reaction is complete, wash the precipitate repeatedly with deionized water to remove any unreacted precursors and byproducts.
-
Dry the resulting powder at a suitable temperature (e.g., 100°C) to obtain the nanocrystalline TiO₂.
Signaling Pathways and Experimental Workflows
The sol-gel process is a common method for synthesizing TiO₂ nanoparticles from various precursors. The following diagrams illustrate the generalized hydrolysis and condensation pathways for titanium alkoxide and a proposed pathway for this compound.
The following diagram illustrates a typical experimental workflow for comparing the photocatalytic activity of TiO₂ synthesized from different precursors.
Conclusion
While titanium tetrachloride and titanium alkoxides remain widely used precursors, this compound presents compelling advantages in situations where high purity, the absence of halide contamination, and precise control over the crystalline phase are paramount. Its utility in the synthesis of doped materials further expands its potential applications. For researchers and professionals in drug development and advanced materials, a thorough evaluation of the precursor's characteristics against the desired properties of the final product is essential. This compound should be considered a strong candidate when high performance and purity are critical success factors.
References
A Comparative Guide to the Photocatalytic Activity of TiO₂ from Different Titanium Precursors
The selection of a titanium precursor is a critical first step in the synthesis of titanium dioxide (TiO₂) photocatalysts, profoundly influencing the material's physicochemical properties and, consequently, its photocatalytic efficacy. This guide provides a comparative analysis of TiO₂ synthesized from three common titanium precursors—Titanium tetrachloride (TiCl₄), Titanium isopropoxide (TTIP), and Titanium butoxide (TBT)—supported by experimental data and detailed synthesis protocols.
The photocatalytic activity of TiO₂ is intrinsically linked to its structural and electronic properties, such as crystal phase, particle size, surface area, and the density of surface hydroxyl groups. These characteristics are heavily dependent on the synthesis method and the chemical nature of the titanium precursor used.
Influence of Titanium Precursor on Photocatalytic Performance
The choice of precursor affects the hydrolysis and condensation rates during synthesis, which in turn dictates the final properties of the TiO₂ nanoparticles.
-
Titanium tetrachloride (TiCl₄) is a highly reactive inorganic precursor. Its rapid hydrolysis in aqueous solutions can lead to the formation of fine TiO₂ particles. However, the production of hydrochloric acid as a byproduct can influence the surface chemistry and crystallinity of the final product.
-
Titanium isopropoxide (TTIP) is a commonly used metal-organic precursor. Its hydrolysis rate is relatively easy to control, making it suitable for methods like sol-gel synthesis. TiO₂ synthesized from TTIP often exhibits the anatase phase, which is widely regarded as the most photocatalytically active crystalline form of TiO₂.
-
Titanium butoxide (TBT) is another metal-organic precursor with a slower hydrolysis rate compared to TTIP due to the bulkier butoxide groups. This slower reaction can offer better control over particle growth and morphology.
Quantitative Comparison of Photocatalytic Activity
The following table summarizes the photocatalytic degradation of Methylene Blue and Rhodamine B by TiO₂ synthesized from different precursors. It is important to note that the experimental conditions may vary between studies, affecting a direct comparison.
| Precursor | Synthesis Method | Pollutant | Catalyst Conc. (g/L) | Pollutant Conc. (mg/L) | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Rate Constant (k, min⁻¹) |
| TiCl₄ | Sol-Gel | Methylene Blue | Not Specified | Not Specified | UV | Not Specified | ~98.1 | Not Specified |
| TTIP | Sol-Gel | Methylene Blue | 0.5 | 10 | UV | 180 | 97.3 | 0.0049 |
| TBT | Sol-Gel | Rhodamine B | Not Specified | 15 | Not Specified | 30 | 98.33 | Not Specified |
| TTIP | Hydrothermal | Orange II | 2.0 | Not Specified | UV | Not Specified | High | Not Specified |
Experimental Protocols
Detailed methodologies for the synthesis of TiO₂ from different precursors are provided below. These represent generalized protocols and may require optimization for specific applications.
Sol-Gel Synthesis of TiO₂ from Titanium tetrachloride (TiCl₄)
-
Precursor Solution Preparation: Slowly add 10 mL of TiCl₄ dropwise into 100 mL of absolute ethanol (B145695) in an ice bath under vigorous stirring.[1]
-
Hydrolysis and Gelation: Continue stirring for 30 minutes until a light-yellow gel is formed.[1]
-
Aging: Age the gel at room temperature for 24 hours.
-
Drying: Dry the gel in an oven at 70°C for 24 hours to obtain a dry-gel precursor.[1]
-
Calcination: Calcine the dried powder in a furnace at 450°C for 1-2 hours to obtain anatase TiO₂ nanoparticles.[1]
Hydrothermal Synthesis of TiO₂ from Titanium isopropoxide (TTIP)
-
Precursor Solution Preparation: Prepare a 0.1 M TTIP solution by dissolving the appropriate amount of TTIP in deionized water.
-
pH Adjustment: Slowly add a 5.0 M KOH solution to the TTIP solution under stirring in a cold-water bath (3-5°C) until a pH of 7.0 is reached.[2]
-
Hydrothermal Treatment: Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave and heat it at 160-180°C for 5-12 hours.[2][3]
-
Washing and Drying: After cooling, wash the precipitate with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Calcination: Dry the powder at 100°C and then calcine at a desired temperature (e.g., 400-600°C) to enhance crystallinity.
Sol-Gel Synthesis of TiO₂ from Titanium butoxide (TBT)
-
Precursor Solution Preparation: Dissolve a specific amount of TBT in a suitable solvent like ethanol or methanol. A typical molar ratio of TBT to solvent is in the range of 1:20 to 1:40.[3]
-
Hydrolysis Solution Preparation: In a separate beaker, prepare a mixture of deionized water, the same solvent, and an acid catalyst (e.g., nitric acid) to control the hydrolysis rate.[3]
-
Hydrolysis and Condensation: Add the hydrolysis solution dropwise to the precursor solution under vigorous stirring. A translucent sol will gradually form.[3]
-
Gelation: Continue stirring for 1-2 hours, and then let the sol age at room temperature for 24-48 hours until a rigid gel is formed.[3]
-
Drying and Calcination: Dry the gel in an oven at 80-100°C to obtain a xerogel, followed by calcination at 450-500°C to yield crystalline TiO₂.[3]
Visualizing the Process and Relationships
To better understand the experimental workflow and the influence of precursor choice, the following diagrams are provided.
Caption: Experimental workflow for TiO₂ synthesis and testing.
References
A Comparative Guide to the Reproducibility of Titanium Dioxide Nanoparticle Synthesis: Titanium Nitrate vs. Alternative Precursors
For researchers, scientists, and drug development professionals, the consistent and reproducible synthesis of titanium dioxide (TiO₂) nanoparticles is paramount for reliable application performance. This guide provides an objective comparison of the reproducibility of TiO₂ nanoparticle synthesis using titanium nitrate (B79036) against common alternative precursors, supported by a review of experimental data from various synthesis methodologies.
The choice of titanium precursor is a critical factor influencing the physicochemical properties and, importantly, the batch-to-batch consistency of the resulting TiO₂ nanoparticles. While titanium alkoxides, such as isopropoxide and butoxide, and titanium tetrachloride are prevalent in the literature, titanium nitrate presents an alternative with distinct chemical properties that can impact the synthesis process. This guide will delve into the nuances of using these precursors, with a focus on the reproducibility of the final nanoparticle characteristics.
Performance Comparison of Titanium Precursors
The selection of a titanium precursor directly affects key nanoparticle attributes such as crystal phase, particle size, size distribution, and surface area. The reproducibility of these parameters is a significant challenge in nanoparticle manufacturing. The following tables summarize quantitative data from various studies to provide a comparative overview.
| Precursor | Synthesis Method | Avg. Particle Size (nm) | Crystal Phase | Reported Reproducibility Insights |
| This compound | Combustion Synthesis | ~10-40[1] | Rutile[1] | Particle size distribution can be broad in combustion synthesis.[1] Reproducibility is influenced by the precise control of combustion temperature and fuel-to-oxidizer ratio. |
| Low-Temperature Hydrolysis | - | Anatase/Rutile | Synthesis from titanium (IV) nitrate under highly acidic conditions has been reported to control crystal structure.[2] | |
| Titanium Isopropoxide | Sol-Gel | ~7-28[3] | Anatase[3] | The sol-gel method offers good control over particle size, but reproducibility can be affected by subtle variations in pH, water-to-alkoxide ratio, and temperature. |
| Hydrothermal | ~17[4] | Anatase[4] | Hydrothermal methods can produce highly crystalline particles, with reproducibility depending on precise control of temperature, pressure, and reaction time.[5] | |
| Titanium Butoxide | Sol-Gel | ~9.8-8.3 (with Cu doping)[6] | Anatase[6] | Similar to titanium isopropoxide, reproducibility is sensitive to reaction parameters. Longer alkyl chains may lead to slower, more controlled hydrolysis. |
| Titanium Tetrachloride | Hydrolysis | ~10-50[7] | Anatase/Rutile[7] | The rate of precursor addition is a critical parameter affecting the crystal phase and reproducibility.[7] The process is highly sensitive to moisture. |
Table 1: Comparison of Nanoparticle Characteristics from Different Titanium Precursors.
| Precursor | Key Factor Influencing Reproducibility | Potential for Variation |
| This compound | Control of rapid reaction kinetics (especially in combustion) | High |
| Titanium Isopropoxide | Precise control of hydrolysis and condensation rates | Moderate |
| Titanium Butoxide | Precise control of hydrolysis and condensation rates | Moderate |
| Titanium Tetrachloride | Strict control over moisture and addition rate | High |
Table 2: Key Factors Affecting Reproducibility for Different Titanium Precursors.
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible results. Below are representative experimental protocols for the synthesis of TiO₂ nanoparticles using different precursors.
Combustion Synthesis using Titanyl Nitrate
This method involves the rapid, exothermic reaction of a titanium precursor with a fuel.
Materials:
-
Titanyl nitrate (TiO(NO₃)₂)
-
Glycine or Citric Acid (as fuel)
-
Deionized water
-
Furnace preheated to 500°C
Protocol:
-
Prepare an aqueous solution of titanyl nitrate and the chosen fuel (e.g., glycine). The molar ratio of fuel to nitrate is a critical parameter to control.
-
Stir the solution until all components are fully dissolved.
-
Place the solution in a crucible and introduce it into a furnace preheated to 500°C.
-
The solution will undergo rapid dehydration, followed by a vigorous combustion reaction, yielding a voluminous, white TiO₂ powder.
-
Allow the powder to cool to room temperature.
-
The resulting powder can be gently ground to break up any large agglomerates.
Sol-Gel Synthesis using Titanium Isopropoxide
The sol-gel process involves the hydrolysis and condensation of a metal alkoxide precursor.
Materials:
-
Titanium isopropoxide (TTIP)
-
Ethanol or Isopropanol
-
Deionized water
-
Nitric acid (as a catalyst)
Protocol:
-
Prepare a solution of titanium isopropoxide in ethanol.
-
In a separate beaker, prepare a solution of deionized water and nitric acid in ethanol.
-
Add the acidic water/ethanol solution dropwise to the titanium isopropoxide solution under vigorous stirring.
-
Continue stirring for a set period (e.g., 1-2 hours) to allow for hydrolysis and condensation to form a sol.
-
Age the sol for a specific time (e.g., 24 hours) until a gel is formed.
-
Dry the gel in an oven at a controlled temperature (e.g., 80-100°C) to remove the solvent.
-
Calcine the dried gel at a higher temperature (e.g., 450-500°C) to crystallize the TiO₂ nanoparticles and remove any remaining organic residues.
Hydrolysis of Titanium Tetrachloride
This method relies on the controlled reaction of titanium tetrachloride with water.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Deionized water
-
Ammonia (B1221849) solution (for pH adjustment)
Protocol:
-
Cool deionized water in an ice bath.
-
Slowly and carefully add titanium tetrachloride dropwise to the cold deionized water under vigorous stirring. This reaction is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.
-
Continue stirring the resulting transparent solution for a set period.
-
Slowly add an ammonia solution to the mixture to induce the precipitation of titanium hydroxide. The final pH is a critical parameter to control.
-
Age the precipitate for a specific time.
-
Wash the precipitate repeatedly with deionized water to remove chloride ions.
-
Dry the precipitate in an oven.
-
Calcine the dried powder at a controlled temperature to obtain crystalline TiO₂ nanoparticles.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of selecting a precursor based on reproducibility considerations, the following diagram is provided.
Caption: Workflow for selecting a titanium precursor with a focus on reproducibility.
Conclusion
The reproducibility of TiO₂ nanoparticle synthesis is a multifaceted challenge where the choice of precursor plays a pivotal role.
-
This compound , while less common, can be utilized in methods like combustion synthesis. However, the inherent rapidity and high energy of this process can make precise control and, therefore, reproducibility more challenging. The resulting nanoparticles may have a broader size distribution.
-
Titanium Alkoxides (Isopropoxide and Butoxide) are widely used in sol-gel and hydrothermal methods, which generally offer better control over nanoparticle nucleation and growth. The slower hydrolysis rates, particularly with longer alkyl chains like in butoxide, can contribute to improved reproducibility, provided that reaction parameters are meticulously controlled.
-
Titanium Tetrachloride is a cost-effective precursor, but its high reactivity with water necessitates stringent control over the reaction environment to achieve reproducible results. The rate of addition and efficient heat dissipation are critical factors.
Ultimately, achieving high reproducibility is not solely dependent on the precursor but on the rigorous control of the entire synthesis process, including precursor purity, solvent quality, temperature, pH, stirring rate, and aging time. For applications demanding the highest degree of consistency, a well-controlled sol-gel or hydrothermal synthesis using a titanium alkoxide precursor may be the more reliable choice. However, for specific applications where the properties afforded by a combustion synthesis are desired, careful optimization of the process with this compound can yield valuable materials, albeit with potentially greater batch-to-batch variability. Researchers and developers must carefully weigh the desired nanoparticle characteristics against the practical challenges of achieving reproducible synthesis with each precursor.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Nanocrystalline TiO2: Crystal Structure Controlled Synthesis via Low Temperature Hydrolysis Method and Surface Texture | Semantic Scholar [semanticscholar.org]
- 3. journal-spqeo.org.ua [journal-spqeo.org.ua]
- 4. fn-nano.com [fn-nano.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
performance comparison of catalysts prepared with different titanium salts
A comprehensive analysis of catalyst performance is crucial for researchers and scientists in selecting the optimal material for their specific applications. This guide provides a detailed comparison of catalysts prepared from different titanium salt precursors, focusing on their efficacy in photocatalysis, esterification, and polymerization reactions. The selection of the titanium precursor, such as titanium tetrachloride (TiCl₄), titanium tetraisopropoxide (TTIP), and titanium (IV) butoxide (TBT), significantly influences the physicochemical properties and, consequently, the catalytic performance of the resulting titanium dioxide (TiO₂) catalysts.[1]
Performance Comparison in Photocatalysis
The photocatalytic activity of TiO₂ is heavily dependent on its crystalline structure, particle size, and surface area, all of which are influenced by the choice of titanium precursor.[1] The anatase phase of TiO₂ is widely regarded as the most photocatalytically active form.[1]
A comparative study on the degradation of Rhodamine B under visible light irradiation demonstrated the varying efficiencies of TiO₂ catalysts prepared from different precursors. The degradation efficiency is a key metric for comparing the performance of photocatalysts.
Table 1: Photocatalytic Degradation of Rhodamine B using TiO₂ Prepared from Different Titanium Precursors
| Titanium Precursor | Catalyst | Crystalline Phase | Average Particle Size (nm) | Degradation Efficiency (%) | Reference |
| Titanium Tetraisopropoxide (TTIP) | S3 | Anatase | 10.11 | 33.04 | [2] |
| Titanium (IV) Butoxide (TBT) | S2 | Anatase | 12.76 | 17.93 | [2] |
| Titanium Tetrachloride (TiCl₄) | S1 | Anatase | 38.6 (nanowires) | 17.40 | [2] |
Performance Comparison in Esterification
Titanium-based catalysts are widely used in esterification reactions due to their high activity and selectivity.[3] The choice of precursor can affect the catalyst's performance in terms of conversion rates and reaction times. For instance, in the esterification of trimethylolpropane (B17298) with n-octanoic acid, a highly dispersed tin oxide on rutile titanium dioxide catalyst, where the titania support's precursor can influence its properties, showed excellent conversion.
Table 2: Performance of a SnO/TiO₂ Catalyst in the Esterification of Trimethylolpropane and n-Octanoic Acid
| Catalyst | Sn Precursor | Reaction Time (h) | Conversion (%) | Reference |
| 10% SnO/TiO₂–Cl | SnCl₂·2H₂O | 5 | 99.6 | [4] |
While this table does not directly compare different titanium precursors for the support, it highlights the high efficiency achievable with titania-based catalysts in esterification. The properties of the TiO₂ support, which are dependent on its precursor, are crucial for the overall catalytic performance.
Performance Comparison in Polymerization
In the field of polymerization, particularly with Ziegler-Natta catalysts, the titanium precursor plays a critical role. The partial replacement of titanium tetrachloride (TiCl₄) with titanium tetra-alkoxides can influence the catalyst's activity and the properties of the resulting polymer.
Table 3: Ethylene (B1197577) Polymerization Activity of MgCl₂-Supported Ziegler-Natta Catalysts with Different Titanium Precursors
| Catalyst Composition | Polymerization Activity (kg PE/mol Ti·h) | Reference |
| TiCl₄/MgCl₂ (Reference) | ~2.0 | [5] |
| PVC/BuMgCl/Ti(OBu)₄∙TiCl₄ | up to 2.3 | [5] |
The data suggests that a mixed-precursor system can lead to enhanced catalytic activity in ethylene polymerization.
Experimental Protocols
Detailed experimental methodologies are essential for the reproducibility of scientific findings. Below are representative protocols for the synthesis of TiO₂ catalysts from different titanium salts.
Protocol 1: Synthesis of TiO₂ Nanoparticles via Sol-Gel Method using Titanium Tetraisopropoxide (TTIP)
This protocol describes a general procedure for synthesizing TiO₂ nanoparticles using TTIP as the precursor.[6]
-
Precursor Solution Preparation: A specific molar ratio of titanium tetraisopropoxide (TTIP) is slowly added to absolute ethanol (B145695) under vigorous stirring.
-
Hydrolysis: A mixture of deionized water and ethanol is added dropwise to the TTIP solution while maintaining vigorous stirring. An acid catalyst like nitric acid can be added to control the hydrolysis rate.
-
Gelation: The solution is stirred continuously until a transparent sol transitions into a viscous gel.
-
Aging and Drying: The gel is aged for 24 hours and then dried in an oven to obtain the TiO₂ powder.
-
Calcination: The dried powder is calcined at a specific temperature (e.g., 500 °C) to induce crystallization into the desired phase (e.g., anatase).
Protocol 2: Synthesis of TiO₂ Nanostructures via Hydrothermal Method using Titanium Tetrachloride (TiCl₄)
This protocol outlines the synthesis of TiO₂ nanorods on a fluorine-doped tin oxide (FTO) substrate.
-
Precursor Solution Preparation: A solution is prepared by mixing hydrochloric acid (HCl), deionized water, and titanium tetrachloride (TiCl₄).
-
Hydrothermal Reaction: The FTO substrate is placed in a Teflon-lined stainless-steel autoclave containing the precursor solution. The autoclave is then heated to a specific temperature (e.g., 150-200 °C) for a set duration.
-
Washing and Drying: After the reaction, the substrate is removed, washed thoroughly with deionized water, and dried.
Visualization of Experimental Workflow
The following diagram illustrates a typical sol-gel synthesis process for preparing a TiO₂ catalyst from a titanium alkoxide precursor.
References
- 1. Synthesis and characterisation of new titanium amino-alkoxides: precursors for the formation of TiO2 materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparison Study of Photocatalytic Performance of TiO2 Anatase Phase Prepared from Different Procedures | VNU Journal of Science: Mathematics - Physics [js.vnu.edu.vn]
- 3. alfachemic.com [alfachemic.com]
- 4. Preparation of highly dispersed SnO/TiO2 catalysts and their performances in catalyzing polyol ester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Titanium Tetra-Butoxide Catalyst on the Olefin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
A Comparative Guide to Assessing the Purity of Titanium-Based Materials
For researchers, scientists, and professionals in drug development, the purity of synthesized materials is paramount. When titanium-based materials, such as titanium dioxide (TiO₂) nanoparticles, are derived from precursors like titanium nitrate (B79036), a thorough assessment of their purity is crucial for ensuring performance, safety, and reproducibility. This guide provides a comparative overview of analytical techniques used to evaluate the purity of these materials, contrasts titanium nitrate with alternative precursors, and offers detailed experimental protocols.
Precursor Selection: Impact on Purity
The choice of precursor is a critical factor that influences the purity of the final titanium-based material. While this compound serves as a viable option, alternatives are often employed in sol-gel and hydrothermal synthesis methods.
This compound (Ti(NO₃)₄): A common, water-soluble titanium salt. Its use can sometimes lead to nitrate residues if the material is not sufficiently washed or calcined at appropriate temperatures.
Alternative Precursors:
-
Titanium Alkoxides (e.g., Titanium Tetraisopropoxide - TTIP): These are highly reactive organometallic compounds that hydrolyze readily to form titanium dioxide. They are known for yielding high-purity materials, with the primary byproducts being alcohols, which are easily removed.[1]
-
Titanium Tetrachloride (TiCl₄): An inorganic precursor that is also highly reactive with water. The chloride process using TiCl₄ is a major industrial method for producing high-purity TiO₂ pigment.[2][3] However, residual chlorides can be an impurity concern if not properly managed.
The selection of a precursor often involves a trade-off between cost, reactivity, and the potential for residual impurities. Materials derived from alkoxides and chlorides are often favored in applications demanding the highest purity.
Quantitative Purity Analysis
A multi-faceted approach is necessary for a comprehensive purity assessment. This typically involves determining the crystalline phase purity, surface elemental composition, and bulk trace elemental impurities.
Table 1: Comparison of Purity Assessment Techniques
| Analytical Technique | Information Provided | Typical Purity Metric | Advantages | Limitations |
| X-Ray Diffraction (XRD) | Crystalline phase identification and quantification, crystallite size. | Phase Purity (%) | Excellent for identifying crystalline impurities and different polymorphs (e.g., anatase, rutile).[4] | Not sensitive to amorphous impurities or trace elements. |
| X-Ray Photoelectron Spectroscopy (XPS) | Surface elemental composition, oxidation states, and chemical environment. | Atomic Concentration (%) | Highly surface-sensitive, ideal for detecting surface contaminants and verifying the chemical state of titanium (e.g., Ti⁴⁺ in TiO₂). | Provides information only from the top few nanometers of the material. |
| Transmission Electron Microscopy with Energy Dispersive X-ray Spectroscopy (TEM-EDS) | Particle morphology, size, and localized elemental composition. | Elemental Weight % | High spatial resolution allows for the analysis of individual nanoparticles and detection of elemental impurities within specific regions. | Analysis is localized and may not represent the bulk sample's average purity. |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) / Mass Spectrometry (ICP-MS) | Bulk trace elemental analysis. | Concentration (ppm/ppb) | Extremely sensitive for quantifying a wide range of elemental impurities at very low concentrations.[5][6] | Requires complete sample digestion, which can be challenging for some materials. |
While direct quantitative comparisons of impurities from different precursors are not always available in a single study, the literature suggests that the choice of synthesis route and precursor significantly impacts the final purity. For instance, the chloride process for TiO₂ production is designed to remove metallic chloride impurities to yield a high-purity final product.[2]
Experimental Workflows and Protocols
Detailed and standardized protocols are essential for obtaining reliable and comparable purity data.
Visualizing the Purity Assessment Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized titanium-based material.
Detailed Experimental Protocols
Objective: To identify the crystalline phases present in the material and quantify their relative amounts. The absence of peaks from other crystalline compounds indicates high phase purity.[4]
Protocol:
-
Sample Preparation: Finely grind the dried material into a homogenous powder using an agate mortar and pestle to ensure random crystal orientation.
-
Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.
-
Instrument Setup:
-
X-ray Source: Use a diffractometer with a Cu Kα radiation source (wavelength λ = 1.5406 Å).
-
Operating Conditions: Set the voltage and current to standard operating values (e.g., 40 kV and 40 mA).
-
Scan Range: Collect data over a 2θ range of 20° to 80°.
-
Scan Parameters: Use a step size of 0.02° and a scan speed of 1-2° per minute.
-
-
Data Analysis:
-
Phase Identification: Compare the experimental diffraction pattern to standard reference patterns from the International Centre for Diffraction Data (ICDD) database to identify the crystalline phases.
-
Quantitative Analysis: If mixed phases are present, use the Rietveld refinement method to quantify the weight percentage of each phase.[7]
-
Objective: To determine the elemental composition and chemical states of atoms on the material's surface.
Protocol:
-
Sample Preparation: Mount a small amount of the powder onto a sample holder using double-sided conductive tape. Gently press the powder to ensure good adhesion and a relatively flat surface.
-
Instrument Setup:
-
X-ray Source: Use a monochromatic Al Kα X-ray source.
-
Vacuum: Ensure the analysis chamber is under ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar).
-
Charge Neutralization: Use a low-energy electron flood gun to prevent surface charging, especially for insulating materials like TiO₂.
-
-
Data Acquisition:
-
Survey Scan: Acquire a survey spectrum (0-1200 eV binding energy) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., Ti 2p, O 1s, C 1s, N 1s).
-
-
Data Analysis:
-
Binding Energy Correction: Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Peak Fitting: Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to determine the binding energies and areas of the component peaks. This allows for the identification of oxidation states (e.g., Ti⁴⁺, Ti³⁺).
-
Quantification: Calculate the atomic concentrations of the surface elements using the peak areas and appropriate relative sensitivity factors (RSFs).
-
Objective: To visualize the material's morphology and determine the elemental composition at the nanoscale.
Protocol:
-
Sample Preparation:
-
Disperse a small amount of the powder in a suitable solvent (e.g., ethanol (B145695) or deionized water).
-
Sonicate the dispersion for 5-10 minutes to break up agglomerates.
-
Place a single drop of the dispersion onto a carbon-coated copper TEM grid and allow it to air dry completely.
-
-
TEM Imaging:
-
Insert the grid into the TEM.
-
Obtain bright-field images at various magnifications to observe the particle size, shape, and morphology.
-
-
EDS Analysis:
-
Switch to Scanning TEM (STEM) mode.
-
Select a region of interest (an individual particle or an agglomerate).
-
Acquire an EDS spectrum to identify the elements present in that region. An elemental map can also be generated to show the spatial distribution of different elements.
-
Quantify the elemental weight percentages from the EDS spectrum. The absence of elements other than titanium and oxygen (for TiO₂) in the particles confirms high elemental purity.
-
Visualizing the Sol-Gel Synthesis and Purity Check Logic
The sol-gel process is a common method for synthesizing titanium-based materials from various precursors. The logic for proceeding with purity checks is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. aai.solutions [aai.solutions]
- 3. Titanium dioxide nanoparticle - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid determination of Ti in TiO2 by ICP OES - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. universepg.com [universepg.com]
A Comparative Thermal Analysis of Titanium Dioxide Precursors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable precursor is a critical step in the synthesis of titanium dioxide (TiO₂) nanoparticles with desired properties. The thermal decomposition behavior of the precursor directly influences the crystallinity, phase composition, and morphology of the final TiO₂ material. This guide provides a comparative thermal analysis of titanium nitrate (B79036) and other common titanium precursors, supported by experimental data, to aid in precursor selection and process optimization.
This comparison focuses on the thermal decomposition characteristics of four key titanium precursors: Titanium Nitrate, Titanium Isopropoxide, Titanium Butoxide, and Titanium Tetrachloride. The data presented is compiled from various studies to provide a comprehensive overview.
Comparative Thermal Decomposition Data
The following table summarizes the key thermal analysis data for the selected titanium precursors. The data has been extracted and compiled from various sources to facilitate a direct comparison. It is important to note that the exact decomposition temperatures and mass losses can vary depending on the experimental conditions such as heating rate, atmosphere, and sample purity.
| Precursor | Formula | Decomposition Onset (°C) | Major Decomposition Stage(s) (°C) | Final Residue (%) | Resulting TiO₂ Phase(s) |
| This compound | Ti(NO₃)₄ | ~60-80 | 100-200 (dehydration), 200-400 (denitration) | ~27 (theoretical) | Anatase, Rutile |
| Titanium Isopropoxide | Ti[OCH(CH₃)₂]₄ | ~150-200 | 200-350 (loss of organic ligands) | ~28-30 | Anatase |
| Titanium Butoxide | Ti(OCH₂CH₂CH₂CH₃)₄ | ~180-220 | 220-400 (loss of organic ligands) | ~23-25 | Anatase |
| Titanium Tetrachloride | TiCl₄ | >450 (in air/O₂) | 500-800 (oxidation) | ~42 (theoretical) | Anatase, Rutile |
Note: The data for this compound is largely qualitative due to the limited availability of complete TGA/DSC curves in the reviewed literature. The decomposition of anhydrous titanium(IV) nitrate is known to be highly reactive and proceeds thermally to titanium dioxide.[1] Studies have shown that the decomposition at different temperatures (200 °C, 300 °C, 400 °C, and 600 °C) yields TiO₂ nanoparticles.[2] The formation of both anatase and rutile phases from this compound has been reported at 700 °C.[2] For the other precursors, more quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is available. For instance, the thermal decomposition of a gel precursor derived from titanium isopropoxide shows a major weight loss between 250 °C and 480 °C, attributed to the loss of organic matter.[3]
Logical Workflow for Precursor Comparison
The following diagram illustrates a logical workflow for the selection and characterization of titanium precursors for TiO₂ synthesis.
Caption: Workflow for comparing titanium precursors.
Experimental Protocols
Detailed methodologies for the key thermal analysis experiments are provided below. These protocols are generalized and may require optimization based on the specific instrument and precursor being analyzed.
Thermogravimetric Analysis (TGA)
Objective: To determine the mass change of a precursor as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the titanium precursor into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum). For liquid precursors, ensure the crucible is not overfilled.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the TGA instrument.
-
Purge the furnace with an inert gas (e.g., Nitrogen) or a reactive gas (e.g., Air or Oxygen) at a flow rate of 20-50 mL/min for at least 30 minutes to establish a stable atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5 minutes.
-
Ramp the temperature at a controlled heating rate, typically 10 °C/min, to a final temperature (e.g., 800-1000 °C).
-
Hold at the final temperature for a short period (e.g., 10 minutes) to ensure complete decomposition.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature, the temperatures of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final residual mass percentage.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the precursor as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the titanium precursor into a DSC pan (e.g., aluminum or hermetically sealed for volatile samples).
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled heating rate, typically 10 °C/min, to a final temperature that encompasses the expected decomposition range.
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic (melting, evaporation) and exothermic (decomposition, crystallization) peaks. Determine the peak temperatures and enthalpies of transition.
By understanding the distinct thermal behaviors of different titanium precursors, researchers can make more informed decisions to synthesize TiO₂ materials with tailored properties for a wide range of applications, from photocatalysis and solar cells to biomedical devices and drug delivery systems.
References
A Comparative Guide to the Electrochemical Performance of Materials Derived from Titanium Nitrate and Other Precursors
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable precursor is a critical determinant in the synthesis of titanium-based materials, profoundly influencing their physicochemical properties and subsequent electrochemical performance. This guide provides an objective comparison of materials synthesized from titanium nitrate (B79036) and other common titanium precursors, such as titanium isopropoxide, titanium butoxide, and titanium tetrachloride. The information presented herein is supported by experimental data to inform precursor selection for applications in energy storage devices like lithium-ion batteries and supercapacitors.
Comparative Electrochemical Performance
The electrochemical performance of materials derived from different titanium precursors is benchmarked based on their application as anodes in lithium-ion batteries and electrodes in supercapacitors. The following table summarizes key quantitative data from various studies. A significant gap in the currently available literature is the limited data on the electrochemical performance of materials directly synthesized from titanium nitrate, making a direct, comprehensive comparison challenging. The data for other precursors is more readily available.
| Precursor | Material | Synthesis Method | Application | Specific Capacity / Capacitance | Cycling Stability / Other Metrics |
| Titanium Isopropoxide (TTIP) | TiO₂ Nanoparticles | Sol-Gel | Li-ion Battery Anode | Initial discharge capacity of 209.7 mAh g⁻¹ at C/10.[1] | Retained 82.2% capacity after 100 cycles at 5C.[1] |
| Titanium Butoxide (TBT) | Li₄Ti₅O₁₂ | Sol-Gel | Li-ion Battery Anode | 150 mAh g⁻¹ at 1C.[2] | Higher Li+ diffusion coefficient compared to TiO₂ derived LTO.[2] |
| Titanium Tetrachloride (TiCl₄) | TiO₂/Graphene | Hydrolysis | Li-ion Battery Anode | Reversible capacity of 60 mAh g⁻¹ at 5 A g⁻¹.[3] | Negligible fade over 400 cycles.[3] |
| This compound | N/A | N/A | N/A | Data not readily available in the searched literature. | Data not readily available in the searched literature. |
Experimental Protocols
Detailed methodologies for the synthesis and electrochemical characterization of titanium-based materials are crucial for reproducibility and further development. Below are representative protocols for the sol-gel and hydrothermal synthesis methods using common titanium precursors.
Sol-Gel Synthesis of TiO₂ Nanoparticles from Titanium Isopropoxide
-
Precursor Solution Preparation: A solution of titanium isopropoxide (TTIP) is prepared in isopropanol.
-
Hydrolysis: Deionized water, often with a nitric acid catalyst, is added dropwise to the TTIP solution under vigorous stirring at room temperature. The molar ratio of TTIP to water is a critical parameter influencing particle size.
-
Peptization: The resulting precipitate is heated and stirred to form a stable sol.
-
Gelation: The sol is aged to form a gel.
-
Drying and Calcination: The gel is dried to remove the solvent, followed by calcination at elevated temperatures (e.g., 300-500 °C) to crystallize the TiO₂ nanoparticles, typically in the anatase phase.[4][5]
Hydrothermal Synthesis of TiO₂ Nanomaterials from Titanium Isopropoxide
-
Precursor Mixture: Titanium isopropoxide is mixed with deionized water and often a mineralizer such as hydrochloric acid or ammonia (B1221849) hydroxide.
-
Hydrolysis: The mixture is stirred at room temperature to initiate hydrolysis.
-
Hydrothermal Treatment: The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave and heated to temperatures typically ranging from 100 to 220 °C for several hours.[6]
-
Washing and Drying: After cooling, the synthesized TiO₂ powder is washed with distilled water and ethanol (B145695) to remove any unreacted precursors and byproducts, and then dried in an oven.[6]
Electrochemical Characterization
-
Electrode Preparation: The active material (e.g., TiO₂) is typically mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry. This slurry is then cast onto a current collector (e.g., copper foil for anodes) and dried under vacuum.
-
Cell Assembly: Coin-type cells (e.g., CR2032) are assembled in an argon-filled glovebox with the prepared electrode as the working electrode, lithium metal as the counter and reference electrode, a separator (e.g., Celgard), and an appropriate electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate).
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): Performed to identify the redox reactions and assess the capacitive behavior.
-
Galvanostatic Charge-Discharge (GCD): Used to determine the specific capacity/capacitance, coulombic efficiency, and cycling stability at various current densities.
-
Electrochemical Impedance Spectroscopy (EIS): Employed to investigate the charge transfer resistance and ion diffusion kinetics.
-
Experimental Workflow and Precursor Comparison
The following diagrams illustrate a typical experimental workflow for synthesizing and characterizing titanium-based electrochemical materials and a conceptual comparison of different titanium precursors.
References
- 1. Bio-synthesized TiO2 nanoparticles and the aqueous binder-based anode derived thereof for lithium-ion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current Advances in TiO2-Based Nanostructure Electrodes for High Performance Lithium Ion Batteries | MDPI [mdpi.com]
- 4. krishisanskriti.org [krishisanskriti.org]
- 5. journal-spqeo.org.ua [journal-spqeo.org.ua]
- 6. Large-Scale Synthesis Route of TiO2 Nanomaterials with Controlled Morphologies Using Hydrothermal Method and TiO2 Aggregates as Precursor [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Titanium Nitrate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of titanium nitrate (B79036), a compound classified as an oxidizer that can intensify fires and cause severe skin burns and eye damage.[1] Adherence to these procedures is critical for minimizing risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to work in a controlled environment.
Engineering Controls:
-
All handling of titanium nitrate, especially in powder form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[1]
-
Use non-sparking tools and explosion-proof equipment to prevent ignition.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory to prevent any contact with the substance.
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields. | Protects against splashes and dust that can cause severe eye damage.[1] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). | Prevents skin contact which can result in severe burns.[1] |
| Body Protection | Fire/flame resistant and impervious clothing. | Shields against accidental splashes and potential fire hazards due to the oxidizing nature of the chemical.[1] |
| Respiratory | Use a full-face respirator if exposure limits are exceeded. | Protects the respiratory system from harmful dust and vapors.[1] |
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed and certified professional waste disposal company. Under no circumstances should this compound or its solutions be discharged into sewer systems. [1]
Waste Collection and Storage:
-
Containment: Collect waste this compound, including any contaminated materials, in a suitable, closed, and clearly labeled container.[1]
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate the contents as "this compound."
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, foodstuffs, and sources of ignition.[1]
Arranging for Disposal:
-
Contact a Professional Service: Engage a licensed chemical waste disposal company to handle the collection and final disposal of the this compound waste.
-
Provide Information: Furnish the disposal company with a copy of the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the hazards.
-
Follow Regulations: Adhere to all local, state, and federal regulations regarding the disposal of hazardous chemical waste.[1]
Disposal of Empty Containers:
-
Rinsing: Containers that held this compound can be triple-rinsed with an appropriate solvent (consult with your institution's environmental health and safety office for a suitable solvent).
-
Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.
-
Final Disposal: Once thoroughly decontaminated, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling, in accordance with institutional and local guidelines.[1]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the further spread of the spill. For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable container for disposal. For liquid spills, absorb with an inert material.
-
Decontaminate: Clean the spill area thoroughly. All materials used for cleanup must be treated as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.
References
Safe Handling of Titanium (IV) Nitrate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Titanium (IV) nitrate (B79036), a powerful oxidizer that requires careful management. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling Titanium (IV) nitrate, a comprehensive suite of personal protective equipment is mandatory to prevent contact and inhalation. The following table summarizes the required PPE.
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) |
| Skin Protection | Chemical impermeable gloves | Inspected prior to use and compliant with EU Directive 89/686/EEC and EN 374 |
| Fire/flame resistant and impervious clothing | To protect against skin contact | |
| Respiratory Protection | Full-face respirator | To be used if exposure limits are exceeded or irritation is experienced |
Operational Plan for Safe Handling
A systematic approach to handling Titanium (IV) nitrate is crucial. The following step-by-step operational plan outlines the procedures from preparation to disposal.
Preparation and Engineering Controls
-
Ventilation: All handling of Titanium (IV) nitrate should occur in a well-ventilated area.[1]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Ignition Sources: Remove all sources of ignition from the handling area.[1] Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
Handling Procedures
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[1]
-
Prevent Dust and Aerosols: Avoid the formation of dust and aerosols during handling.[1]
-
Personal Hygiene: Wash hands thoroughly after handling the substance.[1] Contaminated clothing should be washed before reuse.[1]
Storage
-
Container: Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[1]
-
Incompatibilities: Store away from incompatible materials and foodstuff containers.[1]
-
Security: The storage area should be locked.[1]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Scenario | First Aid Measures | Firefighting Measures | Accidental Release Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical has been ingested or inhaled.[1] | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[1] Wear self-contained breathing apparatus.[1] | Evacuate personnel to a safe area.[1] Ensure adequate ventilation.[1] Prevent further leakage if safe to do so.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[1] | Use personal protective equipment.[1] | |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1] | Avoid dust formation.[1] | |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] | Collect the spillage in a suitable, closed container for disposal.[1] Use spark-proof tools and explosion-proof equipment.[1] |
Disposal Plan
Proper disposal of Titanium (IV) nitrate and its containers is essential to prevent environmental contamination and ensure safety.
-
Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1] For disposal, it should be dissolved in cooled water, followed by the addition of a base like sodium hydroxide (B78521) to precipitate titanium dioxide.
-
Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1] Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of Titanium (IV) nitrate.
Caption: Workflow for Safe Handling of Titanium (IV) Nitrate.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
